3,4-Difluoro-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFEUWOJVVCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378926 | |
| Record name | 3,4-difluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292145-76-7 | |
| Record name | 3,4-difluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Difluoro-2-nitroaniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-nitroaniline
Introduction
This compound is a valuable substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two adjacent fluorine atoms and a nitro group ortho to the amine, makes it a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development.
Strategic Approach to Synthesis
The synthesis of this compound requires careful control of regioselectivity during the electrophilic nitration step. Direct nitration of 3,4-difluoroaniline is generally avoided as the strong activating and basic nature of the primary amino group can lead to uncontrolled oxidation, over-nitration, and the formation of undesired isomers.
A more reliable and widely adopted strategy involves a three-step sequence:
-
Protection of the Amine: The highly activating amino group of the starting material, 3,4-difluoroaniline, is first protected as an acetamide. This transformation yields N-(3,4-difluorophenyl)acetamide (3,4-difluoroacetanilide). The acetamido group is less activating than a primary amine and sterically more demanding, which provides superior control over the subsequent nitration reaction.
-
Regioselective Nitration: The protected intermediate, 3,4-difluoroacetanilide, undergoes electrophilic aromatic substitution. The acetamido group is a strong ortho-, para- director. In this specific substrate, the para-position is occupied by a fluorine atom. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho-positions (C2 and C6). The C2 position is favored, leading to the desired 2-nitro-3,4-difluoroacetanilide.
-
Deprotection: The final step involves the acidic or basic hydrolysis of the acetamido group to unveil the primary amine, yielding the target compound, this compound.
This multi-step approach is a classic example of using protecting groups in organic synthesis to achieve a desired outcome that would be problematic in a single step.[1]
Visualizing the Synthesis Pathway
The following diagram outlines the logical flow of the synthetic route from the starting material to the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical principles for acetylation, nitration, and deprotection of anilines.[1][2][3]
Part 1: Synthesis of N-(3,4-difluorophenyl)acetamide (3,4-Difluoroacetanilide)
Causality: The acetylation of 3,4-difluoroaniline moderates the reactivity of the aromatic ring. The resulting acetamido group is still an activating ortho-para director but prevents the oxidative side reactions that can occur with a free amino group during nitration.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution. A catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it carefully into a beaker of ice water with stirring.
-
The product, 3,4-difluoroacetanilide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.
Part 2: Synthesis of N-(2-nitro-3,4-difluorophenyl)acetamide (2-Nitro-3,4-difluoroacetanilide)
Causality: This step introduces the nitro group at the desired C2 position. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts. A mixture of concentrated sulfuric acid and nitric acid is used to generate the reactive electrophile, the nitronium ion (NO₂⁺).
Methodology:
-
In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
-
Slowly add the dried 3,4-difluoroacetanilide from Part 1 in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature at or below 5 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the resulting solid, wash with copious amounts of cold water until the washings are neutral, and dry.
Part 3: Synthesis of this compound
Causality: The final step is the removal of the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis is a common and effective method for this transformation.
Methodology:
-
Place the crude 2-nitro-3,4-difluoroacetanilide from Part 2 into a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 6 N HCl).[3]
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.
-
Carefully neutralize the mixture by the slow addition of a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the solution is slightly alkaline.
-
The free amine, this compound, will precipitate as a solid.
-
Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/dichloromethane) can be performed for further purification.[3]
Reagent Summary
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Hazards |
| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 | Starting Material | Toxic, Irritant |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent | Corrosive, Flammable |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst, Solvent | Severely Corrosive |
| Nitric Acid | HNO₃ | 63.01 | Nitrating Agent | Oxidizer, Corrosive |
| Hydrochloric Acid | HCl | 36.46 | Catalyst (Deprotection) | Corrosive |
Conclusion
The synthesis of this compound is effectively achieved through a well-designed three-step sequence involving protection, regioselective nitration, and deprotection. This strategic approach circumvents the challenges associated with direct nitration of the highly reactive 3,4-difluoroaniline. By modulating the reactivity of the aromatic ring through acetylation, high regioselectivity and good yields of the desired product can be obtained. This methodology underscores the importance of protecting group chemistry in modern organic synthesis and provides a reliable pathway for obtaining this valuable intermediate for further application in drug discovery and materials science.
References
-
Title: Synthesis of 2-nitro-4,5-difluoroaniline. Source: PrepChem.com. URL: [Link]
- Title: RU1792936C - Method of 3,4-difluoroaniline synthesis. Source: Google Patents.
-
Title: Synthesis of 4,5-difluoro-2-nitroaniline. Source: PrepChem.com. URL: [Link]
- Title: US5965775A - Process for the preparation of 3,5-difluoroaniline. Source: Google Patents.
- Title: EP0001825A1 - Method of preparing 2,4-difluoroaniline. Source: Google Patents.
-
Title: Synthesis of p-Nitroaniline via a Multi-Step Sequence. Source: Magritek. URL: [Link]
Sources
An In-depth Technical Guide to 3,4-Difluoro-2-nitroaniline: Properties, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-difluoro-2-nitroaniline, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this compound is a specific isomer that is not widely cataloged or commercially available, this document will detail its core chemical principles. To provide field-proven insights and validated experimental data, this guide will use the closely related and well-documented isomer, 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) , as a representative analogue for physicochemical properties, synthetic protocols, and established applications.
Core Chemical Identity and Structural Properties
The strategic placement of fluorine atoms and electron-withdrawing groups on an aniline scaffold creates a versatile molecule for complex chemical synthesis.
Chemical Structure and Identification
The fundamental identity of this compound is defined by its unique substitution pattern on the benzene ring.
-
IUPAC Name: 3,4-Difluoro-2-nitrobenzenamine
-
Molecular Formula: C₆H₄F₂N₂O₂
-
Molecular Weight: 174.11 g/mol
-
CAS Number: Not assigned or not in common use.
The structure features an aniline core with a nitro group positioned ortho to the amine, and two fluorine atoms at the 3 and 4 positions. This arrangement dictates its reactivity, with the nitro group strongly activating the fluorine atoms for nucleophilic substitution.
Caption: 2D Structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce, the properties of its well-characterized isomer, 4,5-difluoro-2-nitroaniline, provide a reliable benchmark for its expected physical state and solubility.
| Property | Representative Value (4,5-Difluoro-2-nitroaniline) | Causality and Field Insight |
| Appearance | Orange to brown crystalline powder | The nitroaniline chromophore is responsible for the color. The exact shade can vary with purity and crystalline form. |
| Melting Point | 107-108 °C[1] | The high melting point is indicative of a stable crystal lattice structure, facilitated by intermolecular hydrogen bonding and dipole-dipole interactions. |
| Molecular Weight | 174.10 g/mol | This is the calculated exact mass, a fundamental property for all stoichiometry and analytical characterization. |
| Solubility | Insoluble in water; soluble in organic solvents. | The fluorinated aromatic structure is nonpolar, leading to poor aqueous solubility. It is typically soluble in solvents like Dichloromethane or Ethyl Acetate. |
| Storage Conditions | Store at room temperature, in a dry, dark place.[2] | The compound is stable under normal conditions but should be protected from light and moisture to prevent gradual degradation.[2] |
Synthesis and Chemical Reactivity
The utility of this compound stems from its designed reactivity, allowing for selective chemical transformations at multiple sites on the molecule.
Plausible Synthetic Route
A logical and established method for the synthesis of fluorinated nitroanilines involves the electrophilic nitration of a protected aniline precursor. For this compound, the synthesis would logically proceed from 2,3-difluoroaniline.
Caption: Proposed synthesis workflow for this compound.
Causality: The amine group of aniline is highly activating and susceptible to oxidation under harsh nitrating conditions. Therefore, it is first protected as an acetanilide. This moderately deactivating group then directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself. The position ortho to the amine and flanked by the two fluorine atoms is sterically and electronically favored for nitration. The final step is a simple acidic hydrolysis to remove the acetyl protecting group and yield the target product.
Validated Experimental Protocol: Synthesis of 4,5-Difluoro-2-nitroaniline
The following protocol, adapted from established literature, details the deprotection of the acetanilide precursor to yield the final product, illustrating a key step in the proposed synthesis.[3]
Reaction: Hydrolysis of N-(4,5-difluoro-2-nitrophenyl)acetamide to 4,5-Difluoro-2-nitroaniline.
Materials:
-
N-(4,5-difluoro-2-nitrophenyl)acetamide (4,5-difluoro-2-nitroacetanilide)
-
6 N Aqueous Hydrochloric Acid (HCl)
-
Deionized Water
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 mL of 6 N aqueous hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
The mixture is heated to reflux and maintained at this temperature for approximately 2 hours with stirring.[3]
-
After 2 hours, the reaction is cooled to room temperature, allowing for the precipitation of the product.
-
The crystals are collected by filtration and washed thoroughly with water to remove residual acid.[3]
-
The crude product is dried and then recrystallized from a hexane-dichloromethane solvent mixture to yield purified 4,5-difluoro-2-nitroaniline.[3]
Trustworthiness: This protocol relies on a standard acid-catalyzed hydrolysis, a robust and well-understood organic transformation. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's purity can be confirmed by its sharp melting point (106-108 °C).[3]
Core Chemical Reactivity
The molecule is engineered with three primary points of reactivity: the aromatic ring itself, the nitro group, and the amine group.
Caption: Major reactivity pathways of this compound.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine using various catalytic systems (e.g., H₂/Pd-C, SnCl₂/HCl) or reducing agents like sodium borohydride.[4] This transformation yields 3,4-difluorobenzene-1,2-diamine, a critical precursor for synthesizing heterocyclic compounds like benzimidazoles.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group, combined with the inherent electronegativity of the fluorine atoms, makes the aromatic ring highly electron-deficient. This activates the fluorine atoms, particularly the one at the C4 position (para to the nitro group), for displacement by nucleophiles.[6] This is a cornerstone reaction for introducing diverse functional groups onto the aromatic scaffold.
-
Amine Group Reactions: The primary amine can undergo standard reactions such as diazotization with nitrous acid to form a diazonium salt.[5] This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide range of substituents or in coupling reactions to form azo compounds.
Applications in Drug Discovery and Materials Science
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7] Difluoronitroanilines are valuable building blocks for achieving this.
Role as a Pharmaceutical Intermediate
These compounds serve as key starting materials for the synthesis of complex molecules, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals.
-
Benzimidazole Synthesis: As demonstrated with the 4,5-difluoro isomer, reduction of the nitro group yields a 1,2-diamine. This diamine can then be cyclized with various reagents to form substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors and anthelmintic drugs.
-
Bioisosteric Replacement: The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering a similar size and shape but with altered electronic properties and improved resistance to metabolic oxidation by cytochrome P450 enzymes.
Example Application Workflow: Synthesis of 2-Chloro-5,6-difluorobenzimidazole
This multi-step workflow, starting from the representative 4,5-difluoro-2-nitroaniline, showcases its practical utility in building complex heterocyclic systems.
-
Reduction: 4,5-Difluoro-2-nitroaniline is reduced to 4,5-difluorobenzene-1,2-diamine.
-
Cyclization: The resulting diamine is treated with a reagent like cyanogen bromide to form the benzimidazole ring system.
-
Diazotization: The final step involves a diazotization reaction to install the chloro group at the 2-position of the benzimidazole ring.
This process highlights how the functional handles of the starting material are sequentially transformed to construct the final, more complex target molecule.
Safety and Handling
Based on the consistent data for multiple difluoronitroaniline isomers, this class of compounds should be handled as hazardous.[5][8]
Hazard Identification
-
GHS Pictograms: GHS06 (Toxic), GHS08 (Health Hazard)
-
Signal Word: Danger
-
Hazard Statements:
Expert Insight: The primary hazard associated with nitroanilines is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport. All handling should be performed with appropriate engineering controls and personal protective equipment to prevent exposure.
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: If handling outside of a fume hood or when generating dust, use a NIOSH-approved respirator with an appropriate cartridge.
-
Lab Coat: A standard lab coat is required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
References
-
Farooqi, Z. H., Begum, R., & Irfan, A. (2017). Catalytic Reduction of 2-nitroaniline: A Review. Environmental Science and Pollution Research, 24(5), 4433–4447. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
-
PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
PubChem. (n.d.). 3,4-Difluoroaniline. Retrieved from [Link]
-
Chemsrc.com. (n.d.). 3,5-Difluoro-4-nitroaniline. Retrieved from [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]
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Carl ROTH. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Difluoroaniline. Retrieved from [Link]
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- 1. 4,5-二氟-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. biosynth.com [biosynth.com]
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- 6. chempanda.com [chempanda.com]
- 7. 2-Nitroaniline | 88-74-4 [chemicalbook.com]
- 8. 3,5-Difluoro-2-nitroaniline | C6H4F2N2O2 | CID 223092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Defining the Molecule and Navigating Isomeric Complexity
An In-depth Technical Guide to 3,4-Difluoro-2-nitroaniline (CAS: 292145-76-7)
This compound is a fluorinated aromatic amine that serves as a highly valuable, yet specific, building block in modern synthetic chemistry. Its unique substitution pattern—an ortho-nitro group flanked by an amine and a fluorine atom, with an additional fluorine at the meta position—creates a distinct electronic and steric environment. This arrangement imparts specific reactivity profiles that are of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
It is critical for researchers to distinguish this compound, CAS number 292145-76-7 , from its more commonly cited isomers, such as 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) and 2,3-difluoro-6-nitroaniline (CAS: 211693-73-1). While sharing the same molecular formula, their structural differences lead to vastly different reactivity and synthetic outcomes. This guide focuses exclusively on the this compound isomer, providing a comprehensive overview of its properties, synthesis, and potential applications.
Section 1: Physicochemical and Computed Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and purification protocol development.
| Property | Value | Source |
| CAS Number | 292145-76-7 | - |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Appearance | Expected to be a yellow or orange crystalline solid | (Inference) |
| Melting Point | 128 °C | [2] |
| Boiling Point | 318.4 ± 37.0 °C (Predicted) | [2] |
| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.13 ± 0.10 (Predicted) | [2] |
| XLogP3 | 1.8 | [1] |
| Topological Polar Surface Area | 71.8 Ų | [1] |
Section 2: Proposed Synthesis and Mechanistic Rationale
Causality of the Synthetic Strategy
The primary challenge is the regioselective introduction of a nitro group at the C2 position, ortho to the amine. Direct nitration of 3,4-difluoroaniline is problematic as the strong activating and ortho-, para-directing amino group would lead to a mixture of products and potential oxidation under harsh nitrating conditions.
Therefore, a protecting group strategy is optimal. The amino group is first acetylated to form an acetamido group (-NHCOCH₃). This serves two critical functions:
-
Moderation of Reactivity: It tempers the activating nature of the amine, preventing over-nitration and oxidative side reactions.
-
Steric Direction: The bulkier acetamido group sterically hinders the C6 position, favoring electrophilic attack at the less hindered C2 position. The electronic directing effects of the acetamido (ortho-directing) and the C3-fluoro group combine to strongly favor nitration at C2.
Following successful nitration, a simple acid-catalyzed hydrolysis removes the acetyl protecting group to yield the target molecule.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Acetylation of 3,4-Difluoroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 eq) in pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 3,4-difluoroacetanilide.
Step 2: Nitration of 3,4-Difluoroacetanilide
-
To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0 °C, add the 3,4-difluoroacetanilide (1.0 eq) from Step 1 in small portions, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature at 0-5 °C throughout the addition. This procedure is based on the successful nitration of a similar substrate.[2]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 3,4-difluoro-2-nitroacetanilide.
Step 3: Hydrolysis of 3,4-Difluoro-2-nitroacetanilide
-
Suspend the crude product from Step 2 in a mixture of ethanol and 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, following the progress by TLC until the intermediate is consumed. This deprotection method is effective for related nitroacetanilides.[3]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Neutralize the solution carefully with an aqueous base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield pure this compound.
Section 3: Spectroscopic Signature Analysis (Predicted)
Experimental spectra for this specific CAS number are not widely published. The following analysis provides the expected spectroscopic characteristics to aid researchers in identifying the compound after synthesis.
Caption: Structure of this compound.
-
¹H NMR: The aromatic region will be most informative. Two protons are present on the ring (H-5 and H-6).
-
H-6: Expected to appear further downfield (~7.5-7.8 ppm) due to the deshielding effect of the ortho-nitro group. It will appear as a complex multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with H-5 (³JHH ≈ 8-9 Hz), F-4 (⁴JHF ≈ 6-8 Hz), and F-3 (⁵JHF ≈ 2-3 Hz).
-
H-5: Expected to be upfield relative to H-6 (~6.8-7.1 ppm). It will also be a complex multiplet (ddd) due to coupling with H-6 (³JHH ≈ 8-9 Hz), F-4 (³JHF ≈ 9-10 Hz), and F-3 (⁴JHF ≈ 5-7 Hz).
-
-NH₂: A broad singlet is expected between 5.0-6.0 ppm, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR: Six distinct aromatic carbon signals are expected. The carbons bonded to fluorine (C-3, C-4) will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). The carbons adjacent to fluorine will show smaller couplings (²JCF).
-
¹⁹F NMR: Two distinct signals are expected, each showing coupling to each other and to the nearby aromatic protons.
-
IR Spectroscopy: Key diagnostic peaks should be observed at:
-
~3500-3300 cm⁻¹: Two sharp bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine.
-
~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong absorptions from the asymmetric and symmetric NO₂ stretching, respectively.
-
~1200-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~1600-1620 cm⁻¹: N-H bending (scissoring) vibration.
-
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 174.02.
Section 4: Chemical Reactivity and Synthetic Potential
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the amino group, the nitro group, and the fluorinated aromatic ring.
Caption: Key reaction pathways for this compound.
-
Amino Group Reactions: The primary amine is a versatile handle for building molecular complexity. It can undergo diazotization to form a diazonium salt, which is a gateway to a wide array of functionalities via Sandmeyer-type reactions. It is also readily acylated, sulfonated, or alkylated to build larger scaffolds.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various standard conditions (e.g., H₂/Pd/C, SnCl₂, Fe/HCl). This transformation is fundamental in many synthetic campaigns, yielding a difluoro-ortho-phenylenediamine derivative. Such derivatives are cornerstone precursors for heterocyclic ring systems like benzimidazoles, which are prevalent in pharmacologically active molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms and, more significantly, a strong ortho-nitro group, renders the aromatic ring highly electron-deficient. This activates the ring, particularly the fluorine at the C4 position, towards SNAr. This allows for the displacement of the fluoride ion by a wide range of nucleophiles (O-, N-, S-based), providing a powerful method for C-O, C-N, and C-S bond formation.
Applications in Drug Discovery and Agrochemicals
Based on the established use of its analogs, this compound is an excellent candidate intermediate for:
-
Pharmaceuticals: The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] This scaffold is ideal for synthesizing inhibitors of kinases, antivirals (especially benzimidazole derivatives), and anti-infective agents.[5]
-
Agrochemicals: It can serve as a precursor for novel herbicides, pesticides, and fungicides, where the difluoro-nitro-aniline moiety can contribute to the desired bioactivity and environmental persistence profile.[6]
-
Dyes and Materials: The chromophoric properties of the nitroaniline system make it a useful starting point for specialty dyes and pigments. The reactive handles also allow for its incorporation into advanced polymers and electronic materials.
Section 5: Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following guidelines are based on data for the compound and its close isomers.
-
Hazard Classification (Predicted):
-
Acute Toxicity, Oral/Dermal/Inhalation
-
Skin Irritation
-
Serious Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory system irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator (e.g., N95).
-
-
First Aid Measures:
-
Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents, strong bases, and sources of ignition.
-
Avoid formation of dust and aerosols.
-
References
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
Chempada. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
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PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]
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Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Difluoro-2-nitroaniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Early research and discovery of 3,4-Difluoro-2-nitroaniline
An In-Depth Technical Guide to the Early Research and Discovery of 3,4-Difluoro-2-nitroaniline
Introduction: Unveiling a Key Fluorinated Intermediate
This compound, identified by the CAS Number 292145-76-7, is a fluorinated aromatic amine with the chemical formula C₆H₄F₂N₂O₂.[1] As a substituted aniline, it belongs to a class of compounds that are foundational to the chemical industry, serving as crucial intermediates in the synthesis of a wide array of more complex molecules.[2] The strategic placement of two fluorine atoms and a nitro group on the aniline core imparts unique electronic properties and reactivity, making it a valuable building block for researchers in medicinal chemistry, agrochemicals, and materials science.[3][4][5] The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the nitro and amino groups serve as versatile handles for subsequent chemical transformations.[4] This guide provides a detailed exploration of the early research context surrounding this compound, focusing on its fundamental properties, logical synthetic pathways derived from established chemical principles, and its significance as a precursor in advanced chemical synthesis.
Core Physicochemical Characteristics
The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. This compound is a solid at room temperature, and its key characteristics are summarized below. These properties are essential for designing reaction conditions, purification strategies, and for predicting its behavior in various chemical systems.
| Property | Value | Source |
| CAS Number | 292145-76-7 | [1] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.1 g/mol | [1] |
| Melting Point | 128 °C | [1] |
| Boiling Point (Predicted) | 318.4 ± 37.0 °C | [1] |
| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -1.13 ± 0.10 | [1] |
| Appearance | Crystalline Solid | [6] |
Pioneering Synthesis: A Logical Pathway
The initial synthesis of a novel compound like this compound is guided by fundamental principles of organic chemistry, particularly electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity—ensuring the incoming nitro group is directed to the desired position on the aromatic ring. The most logical and established approach involves the nitration of a readily available precursor, 3,4-difluoroaniline.
However, the direct nitration of anilines can be problematic. The strongly activating amino group can lead to over-reaction or oxidation by the nitrating agent. A common and effective strategy to mitigate this is to temporarily protect the amino group as an acetanilide. This protection moderates the activating effect of the amine and sterically hinders substitution at the ortho positions, providing better control over the reaction's outcome. The synthesis, therefore, follows a logical three-step sequence: protection, nitration, and deprotection.
Caption: Proposed synthetic workflow for this compound.
Causality in Experimental Design
-
Why Protect the Amine? The amino group (-NH₂) is a powerful activating ortho-, para-director. Direct nitration often leads to a mixture of products and potential oxidation of the aniline ring. Converting it to an acetamido group (-NHCOCH₃) moderates its reactivity and increases steric bulk, favoring para-substitution and preventing unwanted side reactions.
-
Controlling Regioselectivity: In 3,4-difluoroacetanilide, the acetamido group is the most powerful directing group, strongly favoring substitution at its ortho and para positions. The para position is blocked. Of the two ortho positions (2 and 6), the 2-position is activated by the fluorine at C-3 and less sterically hindered than the 6-position, which is flanked by the acetamido group. Therefore, nitration is regioselectively directed to the C-2 position.
-
Deprotection: Acid-catalyzed hydrolysis is a standard and efficient method for converting the acetanilide back to the primary amine without disturbing the newly installed nitro group or the fluorine atoms.[7]
Detailed Experimental Protocol (Proposed)
This protocol is based on established methodologies for the synthesis of analogous compounds, such as 4,5-difluoro-2-nitroaniline.[7][8]
Step 1: Synthesis of 3,4-Difluoroacetanilide (Protection)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of N-(3,4-difluoro-2-nitrophenyl)acetamide (Nitration)
-
To a clean, dry flask, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
-
Slowly add the dried 3,4-difluoroacetanilide (1.0 eq) in small portions, ensuring the temperature does not exceed 5 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature at 0-5 °C.
-
Stir the mixture at this temperature for 1-2 hours after addition is complete.[8]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the resulting solid, wash with copious amounts of cold water, and dry.
Step 3: Synthesis of this compound (Deprotection)
-
Combine the crude N-(3,4-difluoro-2-nitrophenyl)acetamide with 6N hydrochloric acid in a round-bottom flask.[7]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.[7]
-
Filter the crystals, wash with water, and then neutralize with a dilute solution of sodium bicarbonate.
-
Wash again with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/dichloromethane) to obtain pure this compound.[7]
Structural Elucidation and Characterization
Following synthesis, the definitive identification of this compound would have relied on a combination of spectroscopic techniques. While specific spectral data for this exact isomer is not detailed in the initial search results, its expected spectroscopic fingerprint can be reliably predicted based on its structure and data from analogous compounds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be critical for confirming the substitution pattern on the aromatic ring. The two aromatic protons would appear as distinct doublets of doublets due to coupling with each other and with the adjacent fluorine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Characteristic stretches would be observed for the N-H bonds of the amine (typically two bands around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the C-F bonds (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition of C₆H₄F₂N₂O₂.[1]
-
X-ray Crystallography: For unambiguous structural proof, single-crystal X-ray diffraction would be the gold standard, providing precise bond lengths, bond angles, and confirming the connectivity and relative positions of all substituents on the benzene ring.[10]
Significance in Early Research and Drug Discovery
The impetus for synthesizing compounds like this compound stems from their immense potential as versatile chemical intermediates. The specific combination of functional groups makes it a highly valuable precursor for building more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[3][4][5]
Caption: Functional groups of this compound and their synthetic utility.
-
Amino Group (-NH₂): This group can be readily diazotized and substituted, allowing for the introduction of a wide range of other functional groups. It is also a key nucleophile for forming heterocyclic rings, which are common motifs in drug molecules.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group but, more importantly, it can be easily reduced to form another amino group. The resulting 1,2-diamino-3,4-difluorobenzene is a prime precursor for synthesizing benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in pharmacologically active compounds.
-
Difluoro Aromatic Core: The two fluorine atoms are not merely passive substituents. Their strong electron-withdrawing nature influences the reactivity of the ring. In drug development, the incorporation of fluorine is a well-established strategy to block metabolic oxidation sites and improve the pharmacokinetic profile of a drug candidate.[4]
Conclusion
While the specific historical moment of its first synthesis is not prominently documented, the discovery and early research into this compound can be understood as a logical extension of established synthetic chemistry. Its preparation follows a rational and controllable pathway involving the protection, regioselective nitration, and deprotection of 3,4-difluoroaniline. The true value of this compound, which would have been immediately apparent to its discoverers, lies not in its finality but in its potential. With its unique constellation of reactive and modulating functional groups, this compound stands as a testament to the power of molecular design, serving as a key gateway to novel fluorinated compounds with significant potential in drug discovery and advanced materials.
References
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
-
PubChem. (n.d.). 3,5-Difluoro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1. Retrieved from [Link]
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]
-
Chempanda. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Retrieved from [Link]
-
PubMed. (2016). Two N-(2-phenylethyl)nitroaniline Derivatives as Precursors for Slow and Sustained Nitric Oxide Release Agents. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
ResearchGate. (2025). theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory. Retrieved from [Link]
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ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Retrieved from [Link]
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An In-Depth Technical Guide to 3,4-Difluoro-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-2-nitroaniline is a strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the nitro and amino functionalities offer versatile handles for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 292145-76-7 | [1] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.11 g/mol | [1] |
| Melting Point | 128 °C | [1] |
| Appearance | Yellow to orange crystalline solid | General Observation |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | General Chemical Knowledge |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1,2-difluorobenzene:
-
Nitration of 1,2-difluorobenzene: This reaction introduces a nitro group onto the aromatic ring to yield 1,2-difluoro-3-nitrobenzene.
-
Amination of 1,2-difluoro-3-nitrobenzene: Introduction of an amino group at the 2-position, likely through a nucleophilic aromatic substitution (SNAAr) reaction, would yield the target molecule, this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on similar transformations and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 1,2-Difluoro-3-nitrobenzene
-
To a stirred mixture of concentrated sulfuric acid (H₂SO₄), add 1,2-difluorobenzene dropwise at a temperature maintained between 0 and 5 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,2-difluoro-3-nitrobenzene.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
This step is more speculative and would require significant experimental development. One possible approach is a nucleophilic aromatic substitution.
-
Dissolve 1,2-difluoro-3-nitrobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a source of ammonia or an ammonia equivalent (e.g., sodium amide, although this is highly reactive and requires careful handling). The reaction would likely require elevated temperatures to proceed.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude this compound by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR (Predicted): The proton NMR spectrum is expected to show two aromatic protons. The proton at C5 would likely appear as a doublet of doublets due to coupling with the two adjacent fluorine atoms. The proton at C6 would also be a complex multiplet. The protons of the amine group would appear as a broad singlet.
¹³C NMR (Predicted): The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the fluorine atoms (C3 and C4) will exhibit large carbon-fluorine coupling constants. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the amino group.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the two fluorine atoms which can act as leaving groups in nucleophilic aromatic substitution reactions.
Reactions of the Amino Group
The primary amine is a key site for derivatization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X).
-
Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.
Nucleophilic Aromatic Substitution (SNAAr)
The fluorine atoms on the aromatic ring are activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. This allows for the selective displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution will be influenced by the electronic and steric environment.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation is particularly useful as it converts the molecule into a difluorinated o-phenylenediamine derivative, a valuable precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines.
Caption: Key reactions of this compound.
Applications in Drug Discovery and Development
Substituted anilines, particularly those bearing fluorine atoms, are privileged scaffolds in medicinal chemistry. They are key components in a wide range of biologically active molecules, including kinase inhibitors, which are a major class of anti-cancer drugs.
While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are highly relevant. For instance, the related compound 4-fluoro-2-nitroaniline is a known intermediate in the synthesis of various pharmaceutical agents.[2] The 3,4-difluoro substitution pattern is found in numerous kinase inhibitors, where the fluorine atoms often contribute to improved binding affinity and pharmacokinetic properties.
The conversion of this compound to 3,4-difluoro-1,2-phenylenediamine opens up access to a variety of heterocyclic cores that are central to many drug molecules. This diamine can be condensed with various electrophiles to construct benzimidazoles, quinoxalines, and other fused heterocyclic systems that are known to exhibit a broad spectrum of biological activities.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While detailed synthetic and spectroscopic data in the public domain are limited, its structural relationship to known pharmacophores suggests significant potential for its use in the development of novel therapeutic agents. As with any chemical reagent, proper safety precautions are essential when handling this compound.
References
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PrepChem. Synthesis of 2-nitro-4,5-difluoroaniline. Available from: [Link]
- Google Patents. Method of 3,4-difluoroaniline synthesis. RU1792936C.
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Spectroscopic data for 3,4-Difluoro-2-nitroaniline
Collecting Spectroscopic Data
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Expanding Search and Structure
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Finalizing Data and Structure
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An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluoro-2-nitroaniline
Introduction: Contextualizing 3,4-Difluoro-2-nitroaniline
This compound is a substituted aromatic amine of significant interest in synthetic and medicinal chemistry. Its unique electronic and structural features—conferred by the ortho-nitro group and vicinal fluorine atoms—make it a valuable building block for complex heterocyclic compounds, including potential pharmaceutical agents and advanced materials. The fluorination of organic molecules is a well-established strategy to enhance metabolic stability and modify pharmacokinetic properties.[1][2][3]
Despite its utility, a comprehensive public repository detailing the empirical solubility and stability of this compound is notably absent. For researchers, scientists, and drug development professionals, this information is critical for designing robust synthetic routes, developing stable formulations, and ensuring regulatory compliance.
This guide provides a foundational framework for understanding and experimentally determining these crucial physicochemical parameters. By leveraging theoretical principles, analyzing data from structurally analogous compounds, and presenting detailed, field-proven protocols, this document serves as a practical manual for the comprehensive characterization of this compound.
Section 1: Physicochemical Profile and Theoretical Assessment
A molecule's solubility and stability are direct consequences of its structure. The key to predicting the behavior of this compound lies in understanding the interplay of its functional groups: the polar nitro (-NO₂) and amino (-NH₂) groups, the nonpolar benzene ring, and the highly electronegative fluorine atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 292145-76-7 | [4][5] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [4][5] |
| Molecular Weight | 174.10 g/mol | [4][5] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | 128 °C | [4] |
| Boiling Point | 318.4 ± 37.0 °C (Predicted) | [4] |
| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [4] |
| XLogP3 | 1.8 | [5] |
| Topological Polar Surface Area | 71.8 Ų |[5] |
Structural Analysis and Inferences from Analogues
The absence of direct empirical data necessitates a logical, experience-based approach. By comparing the target molecule with well-characterized analogues, we can formulate robust hypotheses about its properties. The principle of "like dissolves like" and an understanding of electronic effects are paramount.
-
Polarity and Hydrogen Bonding: The amino and nitro groups are strong hydrogen bond acceptors, and the amino group is a hydrogen bond donor. This suggests solubility in polar solvents.
-
Fluorine Substitution: The two electron-withdrawing fluorine atoms decrease the basicity of the aniline nitrogen, which may reduce solubility in highly acidic aqueous media compared to non-fluorinated anilines.
-
Aromatic System: The benzene core contributes hydrophobic character, suggesting some solubility in nonpolar organic solvents.
To ground these predictions, a comparative analysis is essential.
Table 2: Comparative Analysis of this compound and Structural Analogues
| Compound | Key Differences | Known Solubility | Known Stability |
|---|---|---|---|
| Aniline | Parent compound; no nitro or fluoro groups. | Slightly soluble in water (~3.6 g/L); soluble in ethanol, ether, acetone, benzene.[6][7][8] | Darkens on exposure to air and light; resistant to hydrolysis.[7] |
| 2-Nitroaniline | Lacks fluorine atoms. | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone.[9][10][11] | Light-sensitive; emits toxic fumes on thermal decomposition.[10][12] |
| 4,5-Difluoro-2-nitroaniline | Isomer; fluorine atoms are para and meta to the amino group. | No quantitative data; likely similar profile. | May cause skin/eye irritation; likely similar stability profile to other nitroanilines.[13] |
| 4-Fluoro-2-nitroaniline | Monofluorinated analogue. | No quantitative data; likely soluble in polar organic solvents.[14] | Standard handling precautions for toxic powders apply.[14] |
-
Causality behind Predictions: The data from analogues strongly suggests that this compound will exhibit good solubility in polar organic solvents like alcohols (Methanol, Ethanol) and polar aprotic solvents (Acetone, Acetonitrile, DMSO, DMF), driven by dipole-dipole interactions and hydrogen bonding. Its aqueous solubility is expected to be low, similar to other nitroanilines, due to the hydrophobic aromatic ring. Stability liabilities are likely to include sensitivity to light and high temperatures.
Section 2: A Practical Guide to Solubility Determination
A systematic, empirical determination of solubility is a cornerstone of chemical research and drug development. The following protocol outlines a robust method for quantifying the solubility of this compound across a range of pharmaceutically relevant solvents.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This method is considered the gold standard for determining equilibrium solubility. It relies on allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved analyte in a filtered aliquot.
Methodology Rationale: The shake-flask method ensures that the true equilibrium solubility is reached, providing thermodynamically accurate data. The choice of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is based on the presence of a strong chromophore (the nitroaniline system), which allows for sensitive and specific quantification.
Step-by-Step Protocol:
-
Preparation:
-
Dispense an excess amount of solid this compound (e.g., 10-20 mg) into individual 2 mL glass vials. The excess must be sufficient to ensure a solid phase remains at equilibrium.
-
Add 1.0 mL of the selected test solvent (see Table 3 for recommendations) to each vial.
-
Include a blank vial (solvent only) for each solvent type.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on a laboratory shaker or rotator in a temperature-controlled environment (typically 25 °C).
-
Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.
-
-
Sampling and Preparation:
-
After equilibration, allow the vials to stand for 30 minutes for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Dilute the filtered sample with an appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification (HPLC-UV):
-
Prepare a multi-point calibration curve (typically 5-6 points) of this compound in the mobile phase.
-
Analyze the prepared samples by HPLC-UV. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a suitable starting point.
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The result is the equilibrium solubility in units such as mg/mL or µg/mL.
-
Table 3: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Polar Protic | Methanol, Ethanol, Water | Potential for hydrogen bonding. |
| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | Strong dipole-dipole interactions. |
| Nonpolar | Toluene, Dichloromethane | Assesses solubility based on nonpolar character. |
| Biorelevant | Phosphate Buffered Saline (pH 7.4) | Simulates physiological conditions. |
Visualization of Solubility Workflow
The following diagram illustrates the logical flow of the experimental solubility determination process.
Caption: Workflow for Experimental Solubility Determination.
Section 3: Stability Profile and Forced Degradation
Understanding a compound's intrinsic stability is non-negotiable in drug development. Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and develop stability-indicating analytical methods.[15][16][17][18] The protocols described here are aligned with the principles outlined in the ICH Q1B guideline on photostability.[19][20][21][22]
Predicted Stability Liabilities
Based on the nitroaromatic and aniline moieties, the following degradation pathways are plausible:
-
Photodegradation: Nitroaromatic compounds are often light-sensitive.
-
Thermal Degradation: High temperatures may lead to decomposition, potentially releasing nitrogen oxides.[12]
-
Oxidative Degradation: The aniline moiety can be susceptible to oxidation.
-
Hydrolytic Stability: Generally, anilines are resistant to hydrolysis under typical pH conditions. However, extreme pH combined with heat could induce degradation.
Experimental Protocol: Forced Degradation Studies
The objective is to achieve a target degradation of 5-20%.[15] This level is sufficient to detect and identify major degradants without destroying the molecule entirely. A single batch of this compound is typically used for these studies.[23]
Analytical Prerequisite: A Stability-Indicating HPLC Method Before initiating the study, an HPLC method capable of separating the parent compound from all potential degradation products must be developed and validated. This is often an iterative process where the method is refined as new degradants are observed. A photodiode array (PDA) detector is invaluable for assessing peak purity.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 5°C in the dark).
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Store at 60°C for up to 5 days.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Store at 60°C for up to 5 days.
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂. Store at room temperature for up to 5 days.[18]
-
Thermal Degradation (Solution): Dilute stock solution with purified water. Store at 60°C for up to 5 days.
-
Thermal Degradation (Solid): Place solid compound in an oven at 60°C for up to 5 days.
-
Photostability:
-
Expose solid compound and a solution (in a photostable, inert solvent like quartz) to a light source conforming to ICH Q1B specifications (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[19][24]
-
Maintain a parallel "dark" control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.
-
-
-
Time-Point Analysis:
-
Withdraw aliquots from the stressed samples at predetermined time points (e.g., 0, 24, 48, 120 hours).
-
Neutralize acid/base samples before analysis.
-
Analyze all samples, including controls, using the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of remaining parent compound.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all major products are accounted for.
-
Identify potential degradation pathways based on the conditions that caused degradation.
-
Visualization of Forced Degradation Workflow
This diagram outlines the comprehensive approach to assessing the stability of a drug substance.
Caption: Workflow for Forced Degradation and Stability Assessment.
Section 4: Safe Handling and Storage
Given the chemical class, this compound should be handled with appropriate care. Safety protocols should be derived from data sheets of analogous compounds.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Handle in a chemical fume hood to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[25] This is particularly important to prevent potential photodegradation, as suggested by the behavior of other nitroanilines.[7] The compound should be kept away from strong oxidizing agents and strong acids.[10]
-
Toxicity: Many nitroaniline derivatives are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[11][13][26] Assume this compound has a similar toxicity profile and handle accordingly.
Conclusion
While empirical data for this compound remains unpublished, a robust scientific and logical framework allows for its thorough characterization. By analyzing its molecular structure and comparing it to well-understood analogues, we can predict its solubility and stability with a high degree of confidence. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to empirically determine the solubility profile and perform comprehensive forced degradation studies. This systematic approach ensures the generation of high-quality, reliable data essential for advancing research, formulation development, and regulatory submissions involving this valuable chemical entity.
References
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-nitroaniline. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ChemRxiv. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
Kymos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2006). Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Nottingham ePrints. (2022). Exploring sustainability in fluorine methodologies. Retrieved from [Link]
-
Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (2024). Microbial Landscape of Pharmaceutical Failures: A 21-Year Review of FDA Enforcement Reports. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
NIH. (2019). The Dark Side of Fluorine. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]
-
Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds from 3,4-Difluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of 3,4-Difluoro-2-nitroaniline in Medicinal Chemistry
This compound is a versatile and highly valuable starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its utility is derived from a strategic combination of functional groups that allow for a sequence of controlled chemical transformations. The electron-withdrawing nitro group powerfully activates the C-F bond at the C4 position for nucleophilic aromatic substitution (SNAr), providing an initial route for molecular diversification. Subsequently, the nitro group can be selectively reduced to an amine, which, along with the adjacent aniline amine, forms an ortho-phenylenediamine. This diamine is the critical precursor for the formation of the 5,6-difluorobenzimidazole ring system, a privileged scaffold found in numerous potent and selective kinase inhibitors. The fluorine atoms at the 5 and 6 positions of the resulting benzimidazole core are highly sought after in modern drug design, as they can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein by forming favorable interactions within the ATP-binding pocket.
This guide provides an in-depth exploration of the core synthetic pathways starting from this compound, offering detailed, field-proven protocols and explaining the causality behind key experimental choices.
Core Synthetic Pathways and Mechanistic Considerations
The synthetic utility of this compound hinges on three principal transformations: 1) Nucleophilic Aromatic Substitution (SNAr) at the C4 position, 2) Reduction of the nitro group to form 3,4-difluoro-1,2-phenylenediamine, and 3) Cyclization of the diamine to construct the benzimidazole core. These steps can be strategically employed to generate a diverse library of inhibitor candidates.
Pathway A: Benzimidazole Core Synthesis First
This is the most direct route to the benzimidazole scaffold. The nitro group is first reduced, and the resulting diamine is immediately cyclized. Subsequent functionalization can then occur on the benzimidazole nitrogen or at the 2-position.
Caption: General workflow for Pathway A.
Pathway B: Initial Diversification via SNAr
This alternative pathway uses an initial SNAr reaction to introduce a key pharmacophore before the core scaffold is formed. The nitro group activates the fluorine at the C4 position for displacement by a nucleophile (e.g., an amine). This is followed by nitro reduction and cyclization. This approach is advantageous when the desired substituent at the C4 position might not be compatible with the conditions of the later synthetic steps.
Caption: General workflow for Pathway B.
Experimental Protocols
Safety Precaution: this compound is a combustible solid and may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Reduction of this compound to 3,4-Difluoro-1,2-phenylenediamine
This procedure utilizes catalytic hydrogenation with palladium on carbon (Pd/C), a highly efficient and clean method for reducing aromatic nitro groups to amines.[2] The choice of Pd/C is based on its high activity and selectivity, which typically allows the reaction to proceed under mild conditions without affecting the fluorine substituents.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
To a round-bottom flask or a dedicated hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol or ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (0.05 to 0.10 eq by weight of the dry catalyst relative to the nitroaniline). The catalyst is often handled wet for safety to prevent ignition.
-
Seal the flask and purge the system by evacuating and refilling with an inert gas (N₂ or Ar) three times.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of H₂ (typically 1 atm from a balloon, or up to 50 psi in a pressure vessel).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, purge the system again with an inert gas to safely remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield 3,4-difluoro-1,2-phenylenediamine, which often appears as a light-to-dark solid. This product is often used in the next step without further purification.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction.[2] |
| Catalyst Loading | 5-10 mol% (w/w) | Balances reaction rate with cost and ease of removal. |
| Solvent | Methanol or Ethanol | Excellent solubility for the starting material and product; compatible with hydrogenation. |
| Temperature | 20-25 °C (RT) | Sufficient for catalyst activity; avoids side reactions. |
| H₂ Pressure | 1 atm (balloon) to 50 psi | Higher pressure can accelerate the reaction but is often not necessary. |
| Workup | Filtration through Celite® | Safely and effectively removes the heterogeneous palladium catalyst. |
Protocol 2: Cyclization to Form the 2-Amino-5,6-difluorobenzimidazole Scaffold
This protocol describes the formation of the benzimidazole ring by reacting the in situ generated diamine with cyanogen bromide. This method directly installs a crucial 2-amino group, which is a common handle for further elaboration into kinase inhibitor pharmacophores. This approach is based on established methods for synthesizing 2-aminobenzimidazoles.
Materials:
-
3,4-Difluoro-1,2-phenylenediamine (from Protocol 1)
-
Cyanogen bromide (CNBr) - (EXTREME CAUTION: Highly Toxic)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 3,4-difluoro-1,2-phenylenediamine (1.0 eq) in methanol (15-20 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Working in a high-efficiency fume hood , carefully add a solution of cyanogen bromide (1.0-1.1 eq) in methanol dropwise to the cooled diamine solution. CNBr is a volatile and highly toxic solid.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). This neutralizes the HBr byproduct.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting aqueous slurry will contain the precipitated product. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry under vacuum to afford 2-amino-5,6-difluorobenzimidazole.
| Parameter | Condition | Rationale |
| Reagent | Cyanogen bromide (CNBr) | Efficiently provides the C1-N unit for direct formation of the 2-amino-benzimidazole. |
| Stoichiometry | ~1.05 eq CNBr | A slight excess ensures complete consumption of the diamine. |
| Solvent | Methanol | Good solvent for both reactants and facilitates the reaction. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at RT to ensure completion. |
| Workup | NaHCO₃ quench, filtration | Neutralizes acidic byproducts and allows for straightforward isolation of the solid product. |
Protocol 3: Alternative Cyclization to a 2-Substituted-5,6-difluorobenzimidazole
This protocol provides a versatile alternative to Protocol 2 for creating benzimidazoles with different substituents at the 2-position, based on the widely used Phillips condensation. It is adapted from procedures used for analogous dichloro-derivatives.[1]
Materials:
-
3,4-Difluoro-1,2-phenylenediamine (from Protocol 1)
-
An appropriate aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.0 eq)
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
Procedure:
-
To a flask, add the aldehyde (1.0 eq) and sodium metabisulfite (1.0 eq) in a minimal amount of water/ethanol. Stir until the bisulfite adduct is formed (often precipitates as a white solid).
-
Add a solution of 3,4-difluoro-1,2-phenylenediamine (1.0 eq) in DMF or ethanol.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The reaction involves initial condensation to form a Schiff base, followed by oxidative cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Application in Kinase Inhibitor Synthesis: Targeting GSK-3
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type II diabetes, and some cancers.[3] The benzimidazole scaffold, particularly with halogen substitutions, is a well-established core for potent GSK-3 inhibitors. The 2-amino-5,6-difluorobenzimidazole synthesized above is a prime building block for creating such inhibitors. The 2-amino group can be further functionalized, for example, by forming amides, ureas, or through coupling reactions to build out the molecule to occupy key regions of the GSK-3 ATP-binding site.
The following diagram illustrates a conceptual pathway for elaborating the 2-amino-5,6-difluorobenzimidazole core into a potential GSK-3 inhibitor, drawing inspiration from known inhibitor structures.
Caption: Elaboration of the core scaffold into inhibitors.
References
-
Zou, R., Drach, J. C., & Townsend, L. B. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 811–818. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction.[Link]
-
Abdel-Ghani, T. M., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Molecular Structure, 13065. [Link]
-
Organic Reactions. Catalytic Hydrogenation.[Link]
-
Glotz, G., Lebl, R., Dallinger, D., & Kappe, C. O. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. Angewandte Chemie International Edition, 56(44), 13786-13789. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions.[Link]
-
PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline.[Link]
-
Liu, Z., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 171-187. [Link]
-
Kaidanovich-Beilin, O., et al. (2004). Rapid antidepressive-like activity of specific glycogen synthase kinase-3 inhibitor and its effect on β-catenin in mouse hippocampus. Biological Psychiatry, 55(8), 781-784. [Link]
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Plotkin, B. A., et al. (2003). Insulin mimetic action of synthetic phosphorylated peptide inhibitors of glycogen synthase kinase-3. Journal of Pharmacology and Experimental Therapeutics, 305(3), 974-980. [Link]
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Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase, 54(3), 522-530. [Link]
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- 3. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Difluoro-2-nitroaniline as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorinated Nitroanilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of drug candidates. 3,4-Difluoro-2-nitroaniline has emerged as a particularly valuable building block due to its unique combination of functionalities. The presence of two fluorine atoms on the benzene ring can enhance metabolic stability, improve binding affinity, and modulate the pKa of adjacent functional groups, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a molecule. The ortho-nitroaniline moiety provides a versatile handle for a variety of chemical transformations, most notably the construction of heterocyclic ring systems that are prevalent in numerous classes of therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of bioactive molecules: fluorinated benzimidazoles and anilinopyrimidine-based kinase inhibitors. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and references to authoritative literature.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 292145-76-7 | [1] |
| Molecular Formula | C6H4F2N2O2 | [1] |
| Molecular Weight | 174.1 g/mol | [1] |
| Melting Point | 128 °C | [1] |
| Boiling Point | 318.4±37.0 °C (Predicted) | [1] |
| Density | 1.554±0.06 g/cm3 (Predicted) | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]
Application 1: Synthesis of 5,6-Difluorobenzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms into the benzimidazole core can significantly enhance these activities. This compound is an excellent precursor for the synthesis of 5,6-difluorobenzimidazoles via a reductive cyclization reaction with aldehydes.
Workflow for the Synthesis of 5,6-Difluorobenzimidazoles
Caption: General workflow for the synthesis of 2-substituted-5,6-difluorobenzimidazoles.
Protocol: Synthesis of 2-Aryl-5,6-difluorobenzimidazoles
This protocol describes a general procedure for the reductive cyclization of this compound with an aromatic aldehyde to yield a 2-aryl-5,6-difluorobenzimidazole. This method is adapted from established procedures for the synthesis of similar benzimidazole derivatives.[3]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na2S2O4) or Iron powder (Fe) and Hydrochloric acid (HCl)
-
Ethanol or Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol or acetic acid.
-
Reductive Cyclization (Method A - Sodium Dithionite): To the stirred solution, add sodium dithionite (3.0-4.0 eq) portion-wise. The reaction is often exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Reductive Cyclization (Method B - Iron/HCl): To the stirred solution, add iron powder (3.0-5.0 eq). Heat the mixture to 50-60 °C and then add concentrated hydrochloric acid dropwise. After the addition, heat the mixture to reflux for 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using Method B, filter the reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-5,6-difluorobenzimidazole.
Causality and Experimental Choices:
-
Choice of Reducing Agent: Sodium dithionite is a mild and effective reducing agent for the in-situ reduction of the nitro group to an amine, which then readily condenses with the aldehyde. Iron in acidic medium is a classical and cost-effective method for nitro group reduction.
-
Solvent: Ethanol and acetic acid are commonly used solvents for this reaction as they are polar enough to dissolve the starting materials and are stable under the reaction conditions. Acetic acid can also act as a catalyst for the condensation step.
-
Work-up: The neutralization step with sodium bicarbonate is crucial to remove any acidic residues before extraction.
Application 2: Synthesis of Anilinopyrimidine Scaffolds for Kinase Inhibitors
Anilinopyrimidine derivatives are a cornerstone in the development of kinase inhibitors, with numerous approved drugs targeting kinases such as EGFR, VEGFR, and Abl.[4][5] The aniline moiety typically occupies the ATP-binding site and forms key hydrogen bonds with the hinge region of the kinase. This compound, after reduction of the nitro group, can be used as the aniline component in a nucleophilic aromatic substitution (SNAr) reaction with a suitable chloropyrimidine to construct the core anilinopyrimidine scaffold.
Workflow for the Synthesis of Anilinopyrimidine Scaffolds
Caption: General workflow for the synthesis of anilinopyrimidine scaffolds.
Protocol: Synthesis of a Representative N-(3,4-Difluorophenyl)pyrimidin-4-amine Scaffold
This protocol provides a general method for the synthesis of an anilinopyrimidine scaffold, which can be further elaborated to generate a library of potential kinase inhibitors. The reaction involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring by the amino group of 3,4-difluoroaniline (obtained from the reduction of this compound).[6][7]
Part A: Reduction of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Methanol or Ethanol
-
Hydrogen gas supply or concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reduction (Method A - Catalytic Hydrogenation): In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol. Add 10% Pd/C (5-10 mol%). Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction (Method B - Tin(II) Chloride): In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add SnCl2·2H2O (4.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Work-up:
-
For Method A, filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol.
-
For Method B, cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate.
-
Concentrate the filtrate (from Method A) or the neutralized mixture (from Method B) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate to obtain 3,4-difluoro-1,2-phenylenediamine, which can often be used in the next step without further purification.
Part B: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
3,4-Difluoro-1,2-phenylenediamine (from Part A)
-
A suitable chloropyrimidine (e.g., 2,4-dichloropyrimidine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
n-Butanol or Isopropanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluoro-1,2-phenylenediamine (1.0 eq) and the chloropyrimidine (1.0 eq) in n-butanol or isopropanol.
-
Reaction: Add DIPEA (1.5-2.0 eq) to the mixture. Heat the reaction to reflux for 4-12 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent (e.g., isopropanol or hexane).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired anilinopyrimidine scaffold.
Causality and Experimental Choices:
-
Reduction Step: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Tin(II) chloride is a classic and reliable alternative.
-
SNAr Reaction: The reaction of an amine with a chloropyrimidine is a classic SNAr reaction. The rate of reaction is enhanced by electron-withdrawing groups on the pyrimidine ring. A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.
-
Solvent: Higher boiling point alcohols like n-butanol or isopropanol are often used to drive the reaction to completion.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features provide a powerful tool for the synthesis of complex and biologically active molecules. The protocols detailed in this guide for the synthesis of 5,6-difluorobenzimidazoles and anilinopyrimidine scaffolds demonstrate the utility of this compound in generating diverse molecular architectures for drug discovery programs. The strategic application of such fluorinated building blocks will undoubtedly continue to play a crucial role in the development of next-generation therapeutics.
References
- Zou, R., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of medicinal chemistry, 40(5), 811-818.
-
3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET. (2020, December 13). Retrieved from [Link]
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC. Retrieved from [Link]
-
Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. Retrieved from [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkat USA. Retrieved from [Link]
-
2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. Retrieved from [Link]
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- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthetic Utility of 3,4-Difluoro-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block
3,4-Difluoro-2-nitroaniline is a valuable and highly functionalized aromatic intermediate in modern organic synthesis. Its utility stems from a unique combination of reactive sites: a primary aromatic amine, a strongly electron-withdrawing nitro group, and two activated fluorine atoms. This arrangement allows for a diverse range of chemical transformations, making it a key starting material in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1]
The core reactivity of the molecule is governed by the interplay of its functional groups:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly lowers the electron density of the aromatic ring. This deactivates the ring toward electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), particularly at the para position (C4).[2]
-
Fluorine Atoms (-F): The fluorine atoms are excellent leaving groups in SNAr reactions. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, facilitating the rate-determining nucleophilic attack step.[3]
-
Amino Group (-NH₂): This primary amine is a versatile handle for subsequent reactions, most notably diazotization to form highly reactive diazonium salts.[4][5]
This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed experimental protocols, mechanistic insights, and critical safety information for researchers and drug development professionals.
Physicochemical Properties
| Property | Value |
| CAS Number | 1803729-90-9 (example for a similar isomer) |
| Molecular Formula | C₆H₄F₂N₂O₂ |
| Molecular Weight | 174.10 g/mol [6][7] |
| Appearance | Typically a yellow to orange solid |
| Melting Point | 107-108 °C (for the 4,5-difluoro isomer) |
| Solubility | Soluble in many organic solvents like DMF, DMSO, THF, and ethyl acetate. |
Critical Safety & Handling Protocols
This compound and related nitroanilines are classified as toxic substances. Strict adherence to safety protocols is mandatory.
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Organ Damage: May cause damage to organs (such as the kidney, liver, heart, and blood) through prolonged or repeated exposure.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[8]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8]
-
Body Protection: Wear a lab coat and, if handling large quantities, protective clothing.
-
-
Hygiene: Wash hands and skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8]
-
Spill & Waste:
-
In case of a spill, evacuate the area. Avoid dust formation.[9] Sweep up the material, place it in a suitable, closed container for disposal.[9]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[8][9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. Call a physician immediately.[9]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water. Call a poison center or doctor if you feel unwell.[8][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[8][9]
Core Synthetic Applications & Experimental Protocols
Application 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The most prominent application of this compound is its use as an electrophile in SNAr reactions. The nitro group at the C2 position strongly activates the fluorine atom at the C4 position (para to the nitro group) for nucleophilic displacement. The fluorine at C3 (meta to the nitro group) is significantly less reactive, allowing for highly regioselective substitutions.
Causality of Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon at C4, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the oxygen atoms of the ortho/para nitro group, which is a critical stabilizing interaction.[2]
-
Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.
// Nodes Start [label="this compound\n+ Nucleophile (Nu:⁻)"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Substituted-3-fluoro-2-nitroaniline\n+ Fluoride (F⁻)"];
// Edges Start -> Intermediate [label="Addition\n(Slow, Rate-Determining)"]; Intermediate -> Product [label="Elimination\n(Fast)"]; } .dot Caption: SNAr Addition-Elimination Workflow.
Protocol 1.1: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction with a primary or secondary amine.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Amine Nucleophile | 1.1 - 1.5 | Nucleophile |
| K₂CO₃ or Et₃N | 2.0 | Base (to scavenge HF) |
| DMF or DMSO | - | Polar aprotic solvent |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add the amine nucleophile (1.2 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Stir the reaction mixture at a temperature between 50-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-fluoro-2-nitroaniline derivative.
Application 2: Reduction of the Nitro Group to a Primary Amine
The reduction of the nitro group to an amine is a fundamental transformation that opens up new synthetic pathways. It converts the substrate into a 3,4-difluorobenzene-1,2-diamine, a key precursor for the synthesis of heterocyclic compounds like benzimidazoles.
Causality of Mechanism: A variety of reagents can accomplish this transformation. Catalytic hydrogenation involves the addition of hydrogen across the N-O bonds on the surface of a metal catalyst (like Pd/C or Raney Nickel).[11][12] Alternatively, dissolving metal reductions (e.g., Fe, Sn, Zn in acid) proceed through a series of single-electron transfers from the metal to the nitro group, followed by protonation steps.[12][13]
// Nodes Start [label="this compound"]; Reagents [label="Reducing Agent\n(e.g., H₂/Pd-C, Fe/HCl, SnCl₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3,4-Difluorobenzene-1,2-diamine"];
// Edges Start -> Reagents [style=invis]; Reagents -> Product [label="Reduction"]; {rank=same; Start; Reagents;} } .dot Caption: Transformation via Nitro Group Reduction.
Protocol 2.1: Nitro Group Reduction using Tin(II) Chloride
This method is often preferred for its mild conditions and compatibility with various functional groups.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3.0 - 4.0 | Reducing Agent |
| Ethanol or Ethyl Acetate | - | Solvent |
| Saturated NaHCO₃ solution | As needed | Workup (Neutralization) |
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in ethanol (EtOH, ~0.1 M) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C for EtOH) and stir vigorously.
-
Monitor the reaction by TLC. The product diamine is often more polar than the starting nitroaniline. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and cool in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the aqueous layer is basic (pH > 8). This neutralizes the acidic tin salts and precipitates tin hydroxides.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3,4-difluorobenzene-1,2-diamine, which can be purified further if necessary.
Application 3: Diazotization of the Primary Amine
The primary amino group can be converted to a diazonium salt (Ar-N₂⁺), a versatile intermediate that can be displaced by a wide array of nucleophiles in reactions like the Sandmeyer and Schiemann reactions.[4] This provides an alternative strategy for introducing substituents onto the aromatic ring.
Causality of Mechanism: The reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[4] The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to eventually form the diazonium ion after a series of proton transfers and dehydration. The reaction must be performed at low temperatures (0-5 °C) as aryl diazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures.[14]
// Nodes Start [label="this compound"]; Reagents [label="NaNO₂ + HCl\n(0-5 °C)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3,4-Difluoro-2-nitrophenyldiazonium\nChloride"]; Subsequent [label="Subsequent Reactions\n(e.g., Sandmeyer, Azo Coupling)"];
// Edges Start -> Reagents [style=invis]; Reagents -> Product [label="Diazotization"]; Product -> Subsequent [label="Trapping"]; {rank=same; Start; Reagents;} } .dot Caption: Diazotization and Subsequent Trapping.
Protocol 3.1: General Diazotization Procedure
This protocol outlines the formation of the diazonium salt, which is typically used immediately in a subsequent step without isolation.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Concentrated HCl | ~3.0 | Acid catalyst, source of Cl⁻ |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 | Source of nitrous acid |
| Water | - | Solvent |
Step-by-Step Methodology:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the internal temperature does not rise above 5 °C.[15]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 15-30 minutes. A clear solution often indicates the complete formation of the soluble diazonium salt.
-
The resulting cold solution of the 3,4-difluoro-2-nitrophenyldiazonium salt is now ready for use in subsequent reactions (e.g., adding it to a solution of CuCl for a Sandmeyer reaction).
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by the strategic placement of its functional groups. Mastery of its core transformations—nucleophilic aromatic substitution, nitro group reduction, and diazotization—provides chemists with a robust platform for constructing complex molecular architectures. The protocols outlined in this guide serve as a foundation for the rational design and execution of synthetic routes leveraging this versatile building block. Always prioritize safety by consulting the full Safety Data Sheet (SDS) and employing rigorous laboratory practices.
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- Fisher Scientific.SAFETY DATA SHEET - 4,5-Difluoro-2-nitroaniline. Fisher Scientific.
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- Professor Dave Explains. (2019-07-12). Nucleophilic Aromatic Substitution. YouTube.
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- The Organic Chemistry Tutor. (2025-02-26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
- Chempanda.Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Chempanda.
- Google Patents.CN104016881A - Solvent medium for diazotization reaction. Google Patents.
- Quora. (2016-02-13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Quora.
- ChemScene.2,4-Difluoro-3-nitroaniline. ChemScene.
- Sigma-Aldrich.4,5-Difluoro-2-nitroaniline 98 78056-39-0. Sigma-Aldrich.
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The Strategic Application of 3,4-Difluoro-2-nitroaniline in the Synthesis of Fluorinated Kinase Inhibitor Scaffolds
Introduction: The Rationale for Fluorination in Kinase Inhibitor Design
In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The strategic incorporation of fluorine atoms into these drug candidates has become a prevalent and powerful tool for medicinal chemists. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to improve cell permeability and bioavailability, and form favorable interactions within the kinase active site, thereby increasing binding affinity and selectivity.[2][3][4]
3,4-Difluoro-2-nitroaniline emerges as a valuable and versatile starting material in this context. Its pre-functionalized aromatic core, featuring two fluorine atoms, a nitro group, and an aniline, provides multiple reaction handles for the construction of complex heterocyclic scaffolds. Specifically, the vicinal arrangement of the amino and nitro groups, upon reduction, yields a 1,2-diamine functionality that is primed for cyclization into privileged kinase inhibitor cores, most notably benzimidazoles.[5] This application note will detail the utility of this compound as a precursor for fluorinated benzimidazole kinase inhibitor scaffolds, providing detailed protocols for its key transformations.
Physicochemical Properties and Strategic Value of this compound
The strategic placement of the two fluorine atoms and the nitro group on the aniline ring dictates the reactivity and utility of this building block. The electron-withdrawing nature of both the fluorine atoms and the nitro group activates the aromatic ring, influencing its susceptibility to certain chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₂ | [6][7] |
| Molecular Weight | 174.10 g/mol | [6][7] |
| Appearance | Yellow to orange crystalline solid | [5] |
| Melting Point | 128 °C | [7] |
| Key Reactive Sites | Nitro group (reduction), Amino group (acylation, etc.), Aromatic ring (potential for SNAr) | N/A |
The primary synthetic strategy involves the reduction of the nitro group to an amine, generating 3,4-difluoro-1,2-phenylenediamine. This key intermediate is then poised for cyclization reactions to form the benzimidazole core, a scaffold present in numerous clinically relevant kinase inhibitors.
Experimental Protocols
The following protocols provide a step-by-step guide for the transformation of this compound into a fluorinated benzimidazole scaffold, a key intermediate for kinase inhibitor synthesis.
Protocol 1: Reduction of this compound to 3,4-Difluoro-1,2-phenylenediamine
The reduction of the nitro group is the critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Workflow for the Reduction of this compound
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), ACS grade
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Celite® or other filtration aid
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Round-bottom flask and rotary evaporator
Procedure:
-
In a hydrogenation vessel, suspend this compound (1.0 eq) in methanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture vigorously at room temperature.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3,4-difluoro-1,2-phenylenediamine as a solid, which can be used in the next step without further purification.[8]
Self-Validation:
-
Purity Check: The purity of the resulting diamine can be assessed by ¹H NMR, ¹⁹F NMR, and LC-MS. The disappearance of the nitro group signals and the appearance of a new amine signal in the NMR spectra, along with the expected molecular ion peak in the mass spectrum, will confirm the successful transformation.
-
Yield Calculation: A typical yield for this reaction is >95%.[8]
Protocol 2: Synthesis of a 6,7-Difluorobenzimidazole Scaffold
This protocol describes the cyclization of 3,4-difluoro-1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is a widely used method for constructing this heterocyclic system.[9]
Workflow for Benzimidazole Formation
Caption: Synthesis of a 2-substituted-6,7-difluorobenzimidazole.
Materials:
-
3,4-Difluoro-1,2-phenylenediamine
-
An appropriate aldehyde (e.g., 4-formylbenzoic acid methyl ester for a scaffold with a linking point) (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis reactor or conventional heating setup
-
Standard laboratory glassware
Procedure:
-
To a microwave synthesis vial, add the aldehyde (1.0 eq), sodium metabisulfite (1.0 eq), and DMF (3-5 mL).[9]
-
Seal the vial and heat the mixture in a microwave reactor (e.g., 240 °C for 5 minutes) to form the bisulfite adduct.[9]
-
Cool the mixture to room temperature and add 3,4-difluoro-1,2-phenylenediamine (1.0 eq).
-
Reseal the vial and heat the mixture again under the same microwave conditions.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-6,7-difluorobenzimidazole.
Self-Validation:
-
Structural Confirmation: The structure of the final benzimidazole can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the two amine proton signals from the starting diamine and the appearance of a new set of aromatic signals corresponding to the benzimidazole core will indicate successful cyclization.
-
Purity Assessment: Purity can be determined by HPLC analysis.
Conclusion and Future Perspectives
This compound is a highly valuable building block for the synthesis of fluorinated heterocyclic scaffolds relevant to kinase inhibitor development. The protocols outlined above demonstrate a straightforward and efficient pathway to 6,7-difluorobenzimidazoles. The fluorine atoms at these positions can serve to modulate the electronics of the heterocyclic core and provide opportunities for further functionalization or beneficial interactions within a kinase active site. The resulting benzimidazole can be further elaborated through standard cross-coupling and amidation reactions to generate a library of potential kinase inhibitors for biological screening. The strategic use of such fluorinated building blocks will undoubtedly continue to be a key enabler in the discovery of next-generation targeted therapies.
References
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Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(8), 933-952. Available at: [Link]
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Yıldırım, S., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2948. Available at: [Link]
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Zhang, Y., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 270, 116347. Available at: [Link]
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Ismail, M. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1189-1229. Available at: [Link]
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Lin, G., et al. (2012). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Synthetic Communications, 42(1), 123-131. Available at: [Link]
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Khan, I., et al. (2019). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2135-2140. Available at: [Link]
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Gomez-Alvarado, M., et al. (2024). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 29(3), 570. Available at: [Link]
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Gaina, C., et al. (2018). The transformation of benzimidazoles into fluorinated pyrroles via cycloaddition reactions of benzimidazolium n-ylides. Revue Roumaine de Chimie, 63(5-6), 461-466. Available at: [Link]
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Borzilleri, R. M., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][9]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008. Available at: [Link]
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Diaz-Gomez, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Yakan, H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications, 17(5), 1145-1152. Available at: [Link]
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MySkinRecipes. (n.d.). 4,5-Difluoro-1,2-phenylenediamine. Retrieved from [Link]
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Goud, B. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical and Pharmaceutical Research, 15(8), 1-15. Available at: [Link]
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Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 23(11), 1435-1457. Available at: [Link]
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de la Cruz, P., et al. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 24(19), 3564. Available at: [Link]
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PubChem. (n.d.). 1,2-Diamino-4,5-difluorobenzene. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
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The Strategic Role of 3,4-Difluoro-2-nitroaniline in the Synthesis of Advanced Agrochemicals
Introduction
In the landscape of modern agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Among the array of fluorinated building blocks, 3,4-Difluoro-2-nitroaniline stands out as a pivotal intermediate, particularly in the synthesis of benzimidazole-based fungicides and other complex crop protection agents. Its specific substitution pattern—two adjacent fluorine atoms and an ortho-nitro group to the amine—provides a versatile platform for constructing highly functionalized heterocyclic systems.
This technical guide offers an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its physicochemical properties, detail the core synthetic transformations it undergoes, and provide field-proven protocols for its conversion into valuable agrochemical precursors. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry, providing both the theoretical underpinnings and practical methodologies for leveraging this key intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful process development and scale-up. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 292145-76-7 | [1] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| Melting Point | 128 °C | [1] |
| Boiling Point | 318.4±37.0 °C (Predicted) | [1] |
| Density | 1.554±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Not specified, likely a crystalline solid | |
| Solubility | Insoluble in water, soluble in many organic solvents | [2] |
Core Synthetic Pathway: From Nitroaniline to Benzimidazole
The primary application of this compound in agrochemical synthesis is as a precursor to 5,6-difluorobenzimidazoles. This transformation is typically a two-step process, as illustrated in the workflow below. The strategic placement of the nitro and amino groups allows for a straightforward reduction followed by a cyclization reaction to form the fused heterocyclic system.
Caption: General synthetic workflow from this compound to 5,6-Difluorobenzimidazoles.
The initial reduction of the ortho-nitro group is a critical step that yields the corresponding 1,2-diamine. This intermediate is then cyclized with a variety of reagents, most commonly carboxylic acids or their derivatives, to introduce the desired substituent at the 2-position of the benzimidazole ring.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of 5,6-difluorobenzimidazole-based agrochemical precursors from this compound.
Protocol 1: Catalytic Hydrogenation of this compound
This protocol details the reduction of the nitro group to an amine, yielding 3,4-Difluoro-1,2-phenylenediamine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile.[3]
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, charge this compound (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% relative to the substrate). The use of a wet catalyst is recommended to mitigate the risk of ignition.
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol to the reactor. The solvent should be deoxygenated prior to use.
-
Inerting: Seal the reactor and purge the system with nitrogen 3-5 times to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C) as needed.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. The filter cake should be kept wet and quenched with water immediately after filtration.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-Difluoro-1,2-phenylenediamine. This product is often of sufficient purity for use in the subsequent cyclization step. If necessary, it can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This catalyst is highly effective for the reduction of aromatic nitro groups and is known for its high selectivity, minimizing side reactions such as hydrodefluorination.[3]
-
Inerting: The removal of oxygen is crucial to prevent the formation of explosive mixtures with hydrogen and to avoid deactivation of the catalyst.
-
Wet Catalyst: Using a water-wet catalyst significantly reduces the risk of the dry catalyst igniting upon contact with flammable solvents or hydrogen.
Protocol 2: Synthesis of 2-Substituted-5,6-difluorobenzimidazoles
This protocol describes the cyclization of 3,4-Difluoro-1,2-phenylenediamine with a carboxylic acid to form the corresponding benzimidazole. This is a versatile method that allows for the introduction of a wide range of substituents at the 2-position.[4]
Materials and Equipment:
-
3,4-Difluoro-1,2-phenylenediamine
-
Carboxylic acid (R-COOH) or its corresponding acid chloride (R-COCl)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/acid catalyst
-
High-boiling point solvent (e.g., o-dichlorobenzene), if necessary
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-Difluoro-1,2-phenylenediamine (1.0 eq) and the carboxylic acid (1.0-1.2 eq).
-
Catalyst/Dehydrating Agent Addition: Add polyphosphoric acid (PPA) to the mixture. PPA serves as both a catalyst and a dehydrating agent to drive the reaction to completion. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 120-160 °C. The optimal temperature will depend on the specific carboxylic acid used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting diamine is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to approximately 80-90 °C and carefully quench by pouring it onto a mixture of ice and water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Product Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.
-
Purification: The crude benzimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a highly effective reagent for this type of condensation-cyclization reaction. It acts as a Brønsted acid catalyst to activate the carboxylic acid and as a powerful dehydrating agent to remove the water formed during the reaction, thus driving the equilibrium towards the product.[4]
-
High Temperature: The cyclization reaction typically requires elevated temperatures to overcome the activation energy for the formation of the imidazole ring.
Logical Relationships in Agrochemical Synthesis
The following diagram illustrates the logical progression from the starting material to a functionalized agrochemical precursor, highlighting the key transformations and intermediates.
Caption: Logical flow of synthesis from the starting material to the final agrochemical product.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic difluoro-substitution pattern provides a gateway to the creation of 5,6-difluorobenzimidazole scaffolds, which are prominent in a variety of fungicidal agents. The synthetic pathway, involving a high-yielding reduction of the nitro group followed by a robust cyclization, offers an efficient route to these important heterocyclic systems. The protocols and insights provided in this application note are designed to empower researchers and development professionals to effectively utilize this compound in the discovery and production of next-generation crop protection solutions. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the development of novel and more effective agrochemicals in the future.
References
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing 3,5-difluoroaniline. (1999). Google Patents.
- Process for preparing 3,4-difluoroaniline. (1991). Google Patents.
- Method of 3,4-difluoroaniline synthesis. (n.d.). Google Patents.
- Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides. (n.d.). Google Patents.
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
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Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions with 3,4-Difluoro-2-nitroaniline
Preamble: The Strategic Importance of 3,4-Difluoro-2-nitroaniline
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound stands out as a particularly valuable building block. Its architecture, featuring two distinct fluorine atoms activated by a potent electron-withdrawing nitro group, presents a platform for highly controlled, regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
This guide moves beyond a simple recitation of steps. It provides a deep dive into the mechanistic underpinnings that govern the reactivity of this substrate, offering field-proven protocols and explaining the causality behind experimental choices. Our objective is to empower researchers to harness the full synthetic potential of this compound with precision and confidence.
The Mechanistic Core: Understanding Regioselectivity in SNAr Reactions
The utility of this compound hinges on the predictable and selective substitution of one fluorine atom over the other. This regioselectivity is not arbitrary; it is a direct consequence of the electronic environment of the aromatic ring.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is the key to understanding the reaction's course.
Caption: The two-step addition-elimination pathway of the SNAr reaction.
In this compound, the ring is strongly activated by the nitro group (-NO₂) at the C2 position. This group exerts a powerful electron-withdrawing effect through both induction and resonance.
-
Attack at C4 (Para to -NO₂): When a nucleophile attacks the carbon at position 4, the negative charge of the resulting Meisenheimer complex can be delocalized across the ring and, crucially, onto the oxygen atoms of the para nitro group. This extensive resonance stabilization significantly lowers the energy of the intermediate, favoring this pathway.
-
Attack at C3 (Meta to -NO₂): An attack at the C3 position yields a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group via resonance. The stabilization is far less pronounced, making this pathway energetically unfavorable under kinetic control.
Therefore, nucleophilic attack occurs preferentially at the C4 position . This inherent electronic bias allows for the synthesis of 4-substituted-3-fluoro-2-nitroaniline derivatives with high regioselectivity.
Caption: Regioselectivity is governed by Meisenheimer complex stability.
Experimental Protocols: A Validated Approach
The following protocols are designed as self-validating systems, including guidance on reaction monitoring and purification. They serve as robust starting points for various nucleophiles.
General Materials and Instrumentation
-
Substrate: this compound (CAS: 292145-76-7)[9]
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred for their ability to solvate the anionic intermediate. Alcohols or acetonitrile can be used for highly reactive systems.[10]
-
Bases: Anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with moisture and oxygen.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Protocol 1: Substitution with N-Nucleophiles (e.g., Morpholine)
This protocol is broadly applicable for the synthesis of aniline derivatives, which are common precursors in pharmaceutical development.[4]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) and the desired solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Nucleophile Addition: Add morpholine (1.1-1.2 eq.) to the suspension via syringe.
-
Reaction: Heat the mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic attack.
-
Monitoring: Monitor the reaction every 1-2 hours by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material and the appearance of a new, typically more polar, product spot.
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (10x the volume of DMF) and ethyl acetate (10x the volume of DMF). The product will precipitate or partition into the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-(morpholino)-3-fluoro-2-nitroaniline.
Protocol 2: Substitution with O-Nucleophiles (e.g., Phenol)
The synthesis of aryl ethers is crucial for building complex molecular architectures. This reaction requires a strong base to deprotonate the weakly nucleophilic phenol.
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under N₂, add phenol (1.2 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (2.0 eq.) or, for less reactive systems, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water. Allow the mixture to stir for 30 minutes at 0 °C to form the phenoxide nucleophile.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in a minimum amount of DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 100-120 °C. Higher temperatures are often required for less nucleophilic oxygen species compared to amines.
-
Monitoring & Work-up: Follow the monitoring and work-up procedure described in Protocol 1.
-
Purification: Purify by column chromatography to isolate the 4-phenoxy-3-fluoro-2-nitroaniline.
Protocol 3: Substitution with S-Nucleophiles (e.g., Thiophenol)
Thiols are potent nucleophiles due to the high polarizability of sulfur.[11][12] These reactions often proceed smoothly at lower temperatures.
Step-by-Step Methodology:
-
Setup: To a flask under N₂, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile or DMF.
-
Nucleophile Addition: Add thiophenol (1.1 eq.) dropwise at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C if necessary. The high nucleophilicity of the thiolate, formed in situ, allows for milder conditions.[11]
-
Monitoring & Work-up: The reaction is typically complete within 1-4 hours. Follow the monitoring and work-up procedure described in Protocol 1.
-
Purification: Purify by column chromatography to obtain the 4-(phenylthio)-3-fluoro-2-nitroaniline.
Data Summary: Representative Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Nitrogen | Morpholine | K₂CO₃ | DMF | 80-100 | 4-8 | General, robust conditions for secondary amines. |
| Nitrogen | Aniline | Cs₂CO₃ | NMP | 120-140 | 12-24 | Less nucleophilic amines require stronger bases and higher temperatures. |
| Oxygen | Phenol | K₂CO₃/NaH | DMF | 100-120 | 8-16 | Requires stoichiometric base to generate the active nucleophile. |
| Oxygen | Methanol | NaOMe | MeOH | Reflux | 2-6 | Alkoxides are highly reactive; reaction occurs in the parent alcohol. |
| Sulfur | Thiophenol | K₂CO₃ | ACN/DMF | 25-50 | 1-4 | Highly nucleophilic; often proceeds rapidly at room temperature. |
Synthetic Application: Pathway to Benzimidazole Scaffolds
One of the most powerful applications of these reactions is the synthesis of substituted benzimidazoles, a privileged scaffold in drug discovery.[13][14] The SNAr product serves as a direct precursor.
Caption: A common workflow from this compound to benzimidazoles.
The process involves two key transformations following the initial SNAr reaction:
-
Nitro Group Reduction: The nitro group of the SNAr product is reduced to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂).[15][16] This step forms a substituted o-phenylenediamine.
-
Cyclocondensation: The resulting diamine is condensed with an aldehyde, carboxylic acid, or equivalent C1 source to form the benzimidazole ring.[17][18] This modular approach allows for the creation of diverse libraries of compounds for screening.
Conclusion and Future Outlook
This compound is a potent and versatile reagent whose reactivity is governed by predictable electronic principles. By understanding the mechanistic basis for its high regioselectivity in SNAr reactions, researchers can confidently design and execute syntheses of complex molecular targets. The protocols and applications detailed herein provide a validated framework for leveraging this building block in drug discovery, agrochemicals, and materials science, paving the way for future innovations.
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Application Notes & Protocols: The Strategic Use of 3,4-Difluoro-2-nitroaniline in the Preparation of Active Pharmaceutical Ingredients
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3,4-difluoro-2-nitroaniline as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its fundamental reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its utility through synthetic pathways to valuable pharmaceutical scaffolds such as benzimidazoles.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic compound that serves as a cornerstone intermediate in modern medicinal chemistry. Its unique architecture, featuring an aniline moiety, a powerful electron-withdrawing nitro group, and two vicinal fluorine atoms, provides a confluence of reactive sites that can be manipulated with high precision.
The strategic importance of this molecule lies in three key features:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The ortho-nitro group strongly activates the fluorine atom at the C4 position, making it an excellent leaving group for SNAr reactions. This allows for the controlled introduction of a wide array of nucleophiles, a common strategy in building molecular complexity.[1][2]
-
Latent Amine Functionality: The nitro group can be efficiently reduced to a primary amine.[3] This transformation is pivotal, as it unmasks a nucleophilic site essential for subsequent cyclization reactions or for introducing substituents via amide bond formation, a mainstay in pharmaceutical chemistry.
-
Metabolic Stability: The incorporation of fluorine atoms into API candidates is a well-established strategy to enhance metabolic stability and modify physicochemical properties such as lipophilicity and binding affinity.[4] Starting with a fluorinated building block like this compound streamlines the synthesis of such analogues.
This guide will dissect these features, providing both the mechanistic rationale and the practical "how-to" for leveraging this powerful intermediate in API development.
Physicochemical Properties & Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 292145-76-7 |
| Molecular Formula | C₆H₄F₂N₂O₂ |
| Molecular Weight | 174.11 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 107-108 °C (lit.) |
Safety & Handling:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] An N95 dust mask is recommended when handling the solid.
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation.[6] It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[6]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]
Core Reactivity: Mechanisms and Strategic Execution
Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in API synthesis stems from its high reactivity in SNAr reactions. The powerful inductive and resonance electron-withdrawing effects of the ortho-nitro group dramatically lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
Mechanism & Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the nitro group's oxygen atoms, stabilizing the intermediate. Subsequently, the fluoride ion is eliminated, restoring aromaticity.
Critically, the attack is highly regioselective. The fluorine at the C4 position is significantly more activated due to being para to the electron-withdrawing nitro group, which provides superior resonance stabilization for the Meisenheimer complex compared to attack at the C3 position.
Caption: The two-step addition-elimination mechanism of SNAr.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast number of synthetic possibilities. This reduction is typically performed after an initial SNAr step and is a prerequisite for cyclization reactions to form heterocyclic systems like benzimidazoles.[7][8]
A variety of methods can be employed, with the choice depending on the substrate's functional group tolerance and the desired scale.[3]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, formic acid, etc.) is a clean and efficient method.[3]
-
Metal Reductants: Classic methods using metals like iron (Fe) or tin (Sn) in acidic media are robust and cost-effective.[7]
-
Other Reagents: Sodium dithionite (Na₂S₂O₄) is often used for its mild conditions and good functional group tolerance.[9]
Caption: General workflow for the reduction of the nitro group.
Application Case Study: Synthesis of Fluorinated Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[10][11] The synthesis of 5-fluoro-6-substituted benzimidazoles from this compound is an excellent example of a multi-step sequence leveraging its unique reactivity.
The overall strategy involves:
-
SNAr: Selective displacement of the C4-fluorine with a desired nucleophile (e.g., an amine, R-NH₂).
-
Nitro Reduction: Conversion of the nitro group to an amine, forming a substituted o-phenylenediamine.
-
Cyclization: Condensation of the diamine with a one-carbon source (e.g., an aldehyde, formic acid, or an orthoester) to form the benzimidazole ring.[7]
Caption: Synthetic pathway to benzimidazoles from this compound.
Application in the Synthesis of a Tipranavir Analogue Precursor
Tipranavir is a non-peptidic HIV protease inhibitor characterized by a sulfonamide moiety attached to a central aromatic ring.[12][13][14] While not a direct precursor in the commercial synthesis, this compound can be envisioned as a starting material for analogues of Tipranavir's core, demonstrating its broader applicability.
A hypothetical pathway to a key sulfonamide intermediate could involve:
-
Reduction: The aniline nitrogen of this compound is not a good nucleophile for sulfonylation due to the deactivating nitro group. A more viable route begins with the reduction of the nitro group to yield 3,4-difluoro-o-phenylenediamine.
-
Selective Sulfonylation: One of the amino groups of the resulting diamine could be selectively reacted with a pyridine-sulfonyl chloride (similar to the one used in Tipranavir synthesis), followed by further functionalization. This demonstrates the advanced strategic planning required in multi-step API synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified chemists. All reactions should be performed in a suitable fume hood with appropriate PPE.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines the displacement of the C4-fluorine with a generic primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: General Procedure for Nitro Group Reduction using Sodium Dithionite
This protocol is suitable for substrates where catalytic hydrogenation may be problematic.[9]
-
Materials:
-
Substituted 3-fluoro-2-nitroaniline derivative (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)
-
Solvent system (e.g., Ethanol/Water or THF/Water)
-
-
Procedure:
-
Dissolve the nitroaniline derivative in the organic solvent in a round-bottom flask.
-
Prepare a solution of sodium dithionite in water.
-
Add the aqueous Na₂S₂O₄ solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diamine product, which can often be used in the next step without further purification.
-
Protocol 3: One-Pot Synthesis of a 5-Fluoro-6-amino-2-aryl-benzimidazole
This advanced protocol combines reduction and cyclization into a single efficient operation.[7][8]
-
Materials:
-
4-Amino-3-fluoro-2-nitroaniline derivative (from Protocol 1) (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.2 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Solvent (e.g., DMF or Ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-3-fluoro-2-nitroaniline derivative and the aromatic aldehyde in the solvent.
-
Add sodium dithionite to the mixture in one portion.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. The reaction first reduces the nitro group, and the resulting diamine condenses with the aldehyde in situ.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, the crude product can be recrystallized from a suitable solvent (e.g., Ethanol/Water) to achieve high purity.
-
References
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-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
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PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Semantic Scholar. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
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-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
National Institutes of Health. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]
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-
CNKI. Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Retrieved from [Link]
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-
ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... Retrieved from [Link]
-
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
- Google Patents. Process for preparing 3,4-difluoroaniline.
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
Scribd. The Synthesis of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Semantic Scholar. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Tipranavir: a new protease inhibitor for the treatment of antiretroviral-experienced HIV-infected patients. Retrieved from [Link]
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-
Wikipedia. Tipranavir. Retrieved from [Link]
-
PubMed. (1998). Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class. Retrieved from [Link]
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-
PubMed. (n.d.). Tipranavir: a protease inhibitor from a new class with distinct antiviral activity. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 3,4-Difluoro-2-nitroaniline for the Development of Novel Organic Materials
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3,4-difluoro-2-nitroaniline as a pivotal building block for novel organic materials. We delve into the molecule's unique reactivity profile, dictated by its specific arrangement of amino, nitro, and fluoro substituents. This guide offers not just procedural steps but also the underlying scientific rationale for its use in synthesizing advanced materials such as fluorinated benzimidazoles, which are of significant interest in medicinal chemistry and organic electronics. Detailed, field-proven protocols for key synthetic transformations are provided, alongside characterization data and safety guidelines.
Introduction: The Strategic Value of this compound
This compound is an aromatic compound distinguished by a unique substitution pattern that makes it an exceptionally valuable precursor in organic synthesis. The ortho orientation of the nitro and amino groups is a classic arrangement for constructing heterocyclic systems, most notably benzimidazoles. The adjacent fluorine atoms on the benzene ring are not passive spectators; they profoundly influence the molecule's reactivity and the properties of the final materials.
The incorporation of fluorine into organic molecules is a well-established strategy for enhancing key properties such as metabolic stability, membrane permeability, and binding affinity of pharmaceuticals.[1] In materials science, fluorine substitution can lower the HOMO/LUMO energy levels, improve thermal stability, and enhance charge transport properties, making it a valuable tool in the design of organic light-emitting diodes (OLEDs) and photovoltaic materials.[2][3]
This guide will explore how the distinct functionalities of this compound can be harnessed to create high-value organic materials.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from its distinct chemical features. Understanding these properties is crucial for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 292145-76-7 | [4][5][6] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [4][5] |
| Molecular Weight | 174.10 g/mol | [5] |
| Appearance | Yellow to orange solid (predicted) | General knowledge |
| Melting Point | 128 °C | [5] |
| Boiling Point | 318.4 °C (Predicted) | [5] |
| Topological Polar Surface Area | 71.8 Ų | [5] |
Causality of Reactivity:
The molecule's reactivity is governed by three primary sites:
-
Amino Group (-NH₂): A nucleophilic site and a directing group for electrophilic aromatic substitution. It is the primary point for acylation and alkylation reactions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Crucially, it can be readily reduced to a primary amine, unmasking a second nucleophilic site.
-
Aromatic Ring & Fluorine Atoms: The C-F bonds are relatively strong, but the electron-withdrawing nature of both the nitro group and the fluorine atoms can make the ring susceptible to SNAr under certain conditions. The fluorine atoms also impart unique electronic properties to any derived π-conjugated systems.[1]
Caption: Key reactive sites of this compound.
Core Synthetic Pathways & Applications
The strategic arrangement of functional groups in this compound opens direct pathways to several classes of advanced organic materials. The primary transformation involves the reduction of the nitro group to form 3,4-difluorobenzene-1,2-diamine (CAS 153505-39-6), a highly versatile intermediate.[7][8]
Caption: Synthetic workflow from this compound.
Application Rationale: Fluorinated Benzimidazoles
Benzimidazoles are "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[9] The introduction of fluorine atoms onto this scaffold can significantly improve a drug candidate's profile.[10] Furthermore, the high triplet energy and thermal stability of benzimidazole derivatives make them excellent host materials for highly efficient phosphorescent and TADF OLEDs.[2] The synthesis of these compounds from an ortho-nitroaniline is a highly efficient and convergent strategy.[11][12]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. They should be performed by trained personnel in a properly equipped chemical laboratory.
Protocol 1: Reduction of this compound to 3,4-Difluorobenzene-1,2-diamine
Rationale: This protocol uses sodium dithionite (Na₂S₂O₄), a mild and effective reducing agent, to selectively convert the nitro group to an amine without affecting the fluorine atoms. This method avoids the need for high-pressure hydrogenation or more reactive metal hydrides.[11][13]
Materials & Equipment:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard workup and filtration apparatus
-
Thin-Layer Chromatography (TLC) setup
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 1.74 g, 10.0 mmol) in a 1:1 mixture of ethanol and water (e.g., 50 mL).
-
Addition of Reductant: To the stirring suspension, add sodium dithionite (e.g., 6.96 g, 40.0 mmol) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Extraction: Add ethyl acetate (e.g., 50 mL) to the aqueous residue. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting 3,4-difluorobenzene-1,2-diamine can be purified further by recrystallization (e.g., from ethanol/water) or column chromatography if necessary. It typically appears as a light-colored solid.[7][8]
Protocol 2: One-Pot Synthesis of 2-Aryl-5,6-difluorobenzimidazoles
Rationale: This highly efficient one-pot procedure combines the reduction of the nitroaniline and the subsequent cyclization with an aldehyde in a single step.[13][14] This approach, often facilitated by microwave irradiation, significantly reduces reaction time and simplifies the purification process.[13]
Materials & Equipment:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH) solution (5 N)
-
Microwave reactor or conventional heating setup
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve this compound (e.g., 174 mg, 1.0 mmol) and the desired aldehyde (e.g., 106 mg, 1.0 mmol) in DMF (4 mL).
-
Addition of Reductant: Add a 1M aqueous solution of sodium dithionite (3.0 mL, 3.0 mmol).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 60-120 seconds), or until the starting material is consumed as monitored by TLC.[13]
-
Conventional Heating (Alternative): If a microwave is unavailable, the mixture can be heated at 80-100 °C for 2-6 hours.
-
Precipitation: After cooling to room temperature, add 5 N ammonium hydroxide dropwise to the reaction mixture until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water (2 x 15 mL) and dry under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the pure 2-aryl-5,6-difluorobenzimidazole.[13]
Characterization of Derived Materials
Proper characterization is essential to confirm the identity and purity of the synthesized materials.
Table 2: Representative Characterization Data for 3,4-Difluorobenzene-1,2-diamine
| Technique | Expected Result |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 6.5-7.0 ppm). A broad singlet corresponding to the four amine protons (-NH₂). |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. |
| IR (Infrared) | Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹). Absence of N-O stretching bands from the nitro group (approx. 1520 and 1340 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the calculated mass (m/z = 144.12). |
Note: NMR shifts are approximate and depend on the solvent used.
Safety and Handling
As a nitroaromatic compound, this compound and its derivatives must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.[17]
-
Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[16][18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]
Conclusion
This compound is a potent and versatile chemical intermediate. Its unique trifecta of reactive sites—the reducible nitro group, the nucleophilic amino group, and the electronically-influential fluorine atoms—provides a robust platform for the synthesis of complex, high-value organic materials. The protocols detailed herein offer reliable and efficient pathways to key intermediates like 3,4-difluorobenzene-1,2-diamine and subsequent functional materials such as fluorinated benzimidazoles, paving the way for innovations in medicinal chemistry and materials science.
References
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. Available at: [Link]
-
Borel, A., et al. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508–6512. Available at: [Link]
-
Juvale, K., & D'Mello, S. (2013). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Journal of Heterocyclic Chemistry, 25(2), 239-241. Available at: [Link]
-
Wadhawa, G. C., et al. (2011). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. Available at: [Link]
-
Özdemir, I., et al. (2013). Synthesis of Benzimidazoles from o Nitroanilines in a One Step Reductive Cyclization Process. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
ChemWhat. (n.d.). This compound. ChemWhat. Available at: [Link]
-
Chemos GmbH & Co.KG. (2021). p-Nitroaniline Safety Data Sheet. Chemos. Available at: [Link]
-
Potapov, A. S., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Molecules, 25(17), 3998. Available at: [Link]
-
El-Faham, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4707. Available at: [Link]
-
El-Faham, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2016). New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure. ACS Applied Materials & Interfaces, 8(3), 2049–2057. Available at: [Link]
-
Lim, B., et al. (2014). Fluorinated benzothiadiazole-based small molecules for photovoltaic applications. ResearchGate. Available at: [Link]
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- 18. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Difluoro-2-nitroaniline
Welcome to the technical support center for 3,4-Difluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for the purification of this key chemical intermediate. My goal is to combine theoretical principles with practical, field-proven insights to help you navigate the challenges of obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and purification of this compound.
Q1: What are the primary physical and chemical properties of this compound I should be aware of?
A1: this compound (CAS No: 292145-76-7) is an organic compound with the molecular formula C₆H₄F₂N₂O₂ and a molecular weight of approximately 174.11 g/mol .[1] It typically appears as a yellow or orange crystalline solid. Its structure, featuring a nitro group (electron-withdrawing) and an amino group (electron-donating) on a difluorinated benzene ring, makes it a polar molecule. This polarity is central to developing effective purification strategies. The compound is generally stable under recommended storage conditions, but it's crucial to consult the Safety Data Sheet (SDS) for detailed information on stability and reactivity.[2]
Q2: What are the main safety precautions for handling this compound?
A2: As with many nitroaniline compounds, this compound should be handled with care. It is classified as an irritant and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Always handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][3] In case of accidental exposure, refer to the specific first-aid measures outlined in the product's SDS.[2][4]
Q3: What are the most common impurities found in crude this compound?
A3: Impurities can arise from the synthetic route used. For instance, if prepared by the nitration of 3,4-difluoroaniline, you may encounter isomeric impurities (where the nitro group is at a different position) or unreacted starting material. If synthesized via nucleophilic aromatic substitution, residual starting materials or byproducts from side reactions could be present.[5][6] The identification and characterization of these impurities, often through techniques like HPLC-MS, are critical for developing a targeted purification strategy.[5]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[7][8] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.[9][10] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5]
Purification Troubleshooting & Optimization Guides
This section provides in-depth troubleshooting for the two primary purification techniques: Recrystallization and Column Chromatography.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[11] However, success depends on selecting the right solvent and controlling the crystallization conditions.
| Problem | Possible Cause(s) | Solution(s) |
| Oily Precipitate Forms ("Oiling Out") | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated, and cooling is too rapid. 3. The chosen solvent is too nonpolar for the highly polar this compound. | 1. Reheat the solution to dissolve the oil, then add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) to lower the saturation point.[12] 2. Allow the flask to cool more slowly (e.g., insulate with glass wool) to encourage the formation of a crystal lattice.[13] 3. Try a more polar solvent system. |
| Low Recovery of Purified Product | 1. Too much solvent was used during dissolution. 2. The compound has significant solubility even in the cold solvent. 3. Premature crystallization occurred during a hot filtration step. | 1. Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude product.[12][14] 2. Ensure the solution is thoroughly cooled in an ice-water bath for at least 30-60 minutes to maximize precipitation.[13][14] 3. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[14] |
| Product is Still Impure After One Recrystallization | 1. The chosen solvent does not effectively differentiate between the product and a key impurity. 2. Impurities were trapped within the crystal lattice (occlusion) due to rapid crystal growth. | 1. Perform solubility tests to find a new solvent or a mixed-solvent system that better isolates the desired compound.[11] 2. Ensure slow cooling to allow for the formation of purer crystals.[13] A second recrystallization may be necessary. |
| Product is Discolored (e.g., Dark Brown) | 1. Presence of highly colored, polar impurities. 2. Thermal degradation of the product if heated for too long. | 1. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes before the hot filtration step. Use charcoal sparingly as it can adsorb the product.[13][14] 2. Minimize the time the solution is held at its boiling point. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated, but nucleation has not initiated. | 1. Boil off some of the solvent to increase the concentration, then attempt to cool again.[15] 2. Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a "seed" crystal of pure product.[15] |
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[16] For a polar compound like this compound, silica gel is a common stationary phase.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | 1. The mobile phase (eluent) is too polar, causing all compounds to elute quickly. 2. The eluent is not polar enough, causing all compounds to remain adsorbed to the silica. 3. The column was overloaded with too much crude material. | 1. Decrease the eluent polarity. For a hexane/ethyl acetate system, increase the proportion of hexane.[16] 2. Increase the eluent polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[16] 3. Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Streaking or Tailing of Bands on the Column | 1. The crude sample is not very soluble in the eluent, causing it to precipitate at the top of the column. 2. The sample was loaded in a solvent that is too polar. 3. The column was packed improperly, leading to channels. | 1. Dissolve the sample in a minimal amount of a slightly more polar solvent than the eluent for loading, or use the "dry loading" method (adsorb the sample onto a small amount of silica gel first). 2. Always load the sample in the initial, least polar eluent you plan to use. 3. Ensure the silica gel slurry is packed evenly without air bubbles and that the top surface is flat and undisturbed. |
| Cracked or Channeled Column Bed | 1. The silica gel ran dry at some point during the run. 2. Drastic and rapid changes in solvent polarity caused thermal stress and cracking. | 1. Always maintain the solvent level above the top of the silica bed. 2. When running a gradient, increase the solvent polarity gradually. |
| Product Elutes with an Unexpected Color | 1. A co-eluting impurity has a strong color. 2. The compound is degrading on the silica gel (which is slightly acidic). | 1. Optimize the solvent system for better separation. Analyze fractions by TLC to identify the source of the color. 2. Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This is particularly useful for basic compounds like anilines to prevent tailing and potential degradation.[12] |
Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines the logical flow for purifying crude this compound, starting from analysis and leading to the final, pure compound.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
This protocol is a robust starting point for purifying crude this compound that is already of moderate purity (>90%).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Avoid adding a large excess of solvent.[13]
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Swirl for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[13]
-
Maximizing Yield: Once the flask reaches room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[13][14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying crude material with multiple impurities or when recrystallization fails to provide adequate purity.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point for nitroanilines is a mixture of hexanes and ethyl acetate.[10] Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed using a pipette. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution: Carefully add the eluent to the column. Begin elution with the starting non-polar solvent mixture, applying pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.
-
Gradient Elution (If Necessary): If separation is poor or some compounds do not elute, gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 Hexanes:Ethyl Acetate).
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification challenges.
Caption: Troubleshooting decision tree for purification issues.
References
- Google Patents. (1979).
- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Google Patents. (1994). RU1792936C - Method of 3,4-difluoroaniline synthesis.
-
HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. [Link]
-
Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]
- Google Patents. (1981). US4294988A - Method of preparing 2,4-difluoroaniline.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Magritek. (2015). Monitoring Column Chromatography using Benchtop NMR. [Link]
-
Academia.edu. Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. [Link]
- Google Patents. (1979). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
SIELC Technologies. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column. [Link]
-
PubChem. 3,5-Difluoro-2-nitroaniline. [Link]
-
Wikipedia. 4-Nitroaniline. [Link]
-
Chem-Impex. 4,5-Difluoro-2-nitroaniline. [Link]
-
World Journal of Pharmaceutical Research. (2022). A comprehensive review on identification, synthesis and characterization of impurities in API’s. [Link]
-
Arkivoc. (2008). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Google Patents. (2016). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
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- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of 4,5-Dichloro-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
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- 16. studylib.net [studylib.net]
Technical Support Center: Troubleshooting Side Products in 3,4-Difluoro-2-nitroaniline Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3,4-Difluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based insights into identifying and mitigating common side products, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are observing an unexpected isomer in our nucleophilic aromatic substitution (SNAr) reaction with this compound. What is the likely cause?
Answer:
The most common cause of isomeric impurities in SNAr reactions with this substrate is the substitution at the C-3 position instead of the expected C-4 position. While the nitro group strongly activates the para-fluorine for substitution, the meta-fluorine can also react, particularly under forcing conditions.
Causality and Mechanism:
Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[1][2][3] The stability of this intermediate dictates the regioselectivity of the reaction.
-
Major Product Pathway (Substitution at C-4): When a nucleophile attacks the C-4 position, the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing nitro group through resonance. This stabilization makes the formation of this intermediate more favorable.
-
Side Product Pathway (Substitution at C-3): Attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group.[4] This intermediate is less stable, and its formation is kinetically disfavored.
Troubleshooting and Mitigation:
| Factor | Influence on Side Product Formation | Recommended Action |
| Temperature | Higher temperatures provide the activation energy needed to form the less stable C-3 substitution intermediate. | Maintain the lowest effective reaction temperature. Start with lower temperatures (e.g., 0-25°C) and only increase if the reaction is too sluggish. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to the accumulation of the thermodynamic product, which may be the undesired isomer in some cases. | Monitor the reaction progress closely using techniques like TLC, LC-MS, or 19F NMR to stop the reaction upon completion of the desired transformation. |
| Nucleophile Strength | Highly reactive or "hard" nucleophiles may exhibit lower regioselectivity. | If possible, use a milder or bulkier nucleophile to increase the steric hindrance around the C-3 position. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the nucleophile and facilitate the reaction. However, their polarity can also influence the stability of the intermediates. | Screen different polar aprotic solvents to find the optimal balance for your specific nucleophile and reaction conditions. |
Question 2: During the reduction of the nitro group in a derivative of this compound, we are seeing significant hydrodefluorination. How can we prevent this?
Answer:
Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a known side reaction during the catalytic hydrogenation of fluorinated nitroarenes. This is particularly problematic when using catalysts like Palladium on carbon (Pd/C).
Causality and Mechanism:
The mechanism of hydrodefluorination on a catalyst surface is complex. It is believed to involve the cleavage of the C-F bond, which can be promoted by the catalyst and the presence of hydrogen. The nitro group reduction is a highly exothermic process, and localized heating on the catalyst surface can contribute to this side reaction.
Troubleshooting and Mitigation:
| Parameter | Effect on Hydrodefluorination | Recommended Protocol |
| Catalyst Choice | Palladium is known to be aggressive for C-F bond cleavage. | Platinum-based catalysts (e.g., PtO2, Pt/C) or Raney Nickel are generally less prone to causing hydrodefluorination.[5] |
| Hydrogen Pressure | Higher hydrogen pressures can increase the incidence of hydrodefluorination. | Use the lowest effective hydrogen pressure that still allows for a reasonable reaction rate. Often, atmospheric pressure or slightly above is sufficient. |
| Temperature | Elevated temperatures significantly promote C-F bond cleavage. | Conduct the hydrogenation at room temperature or even cooler if the reaction rate is acceptable.[5] Consider using a cooling bath to manage the exotherm. |
| Additives | Certain additives can selectively poison the catalyst surface to disfavor C-F bond cleavage. | The addition of a small amount of a catalyst poison, such as morpholine or piperidine, can sometimes suppress hydrodefluorination without significantly impacting the nitro group reduction. This requires careful optimization. |
Experimental Protocol: Selective Nitro Group Reduction
-
Charge a suitable pressure vessel with the this compound derivative and a solvent such as ethanol or ethyl acetate.
-
Add the chosen catalyst (e.g., 5% Pt/C, 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (start with 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Question 3: We are attempting a Sandmeyer-type reaction with a diazonium salt derived from a 3,4-difluoroaniline derivative and are observing tar formation and low yields. What are the likely issues?
Answer:
The formation of tar and low yields in Sandmeyer reactions involving fluorinated anilines often points to the instability of the intermediate arenediazonium salt.
Causality and Mechanism:
Arenediazonium salts can decompose via a number of pathways, including dediazoniation to form an aryl cation, which can then react with various nucleophiles or be reduced.[4] The electron-withdrawing nature of the fluorine atoms can further destabilize the diazonium salt, making it more prone to decomposition.
Troubleshooting and Mitigation:
| Factor | Influence on Diazonium Salt Stability | Recommended Action |
| Temperature | Diazonium salts are notoriously thermally unstable. | Perform the diazotization at low temperatures, typically 0-5°C, using an ice-salt bath. Maintain this low temperature throughout the subsequent reaction with the copper(I) salt. |
| Acid Concentration | Insufficient acid can lead to the formation of diazoamino compounds, which can decompose to form tars. | Ensure a sufficient excess of a non-nucleophilic acid (e.g., H2SO4, HBF4) is used during the diazotization step. |
| Oxygen Presence | Oxygen can promote radical side reactions that lead to tar formation. | Conducting the reaction under an inert atmosphere of nitrogen or argon can help to minimize these side reactions.[5] |
| Purity of Starting Material | Impurities in the starting aniline can interfere with the diazotization and subsequent reaction. | Ensure the aniline starting material is of high purity. |
Workflow Diagram for a Successful Sandmeyer Reaction:
Caption: Workflow for a successful Sandmeyer reaction.
Question 4: What are some other potential, less common side products to be aware of?
Answer:
Beyond the major side products discussed, other transformations can occur under specific conditions:
-
Dimerization: Under certain conditions, especially in the presence of strong bases, self-condensation or dimerization of the aniline or its derivatives can occur.
-
Ring Opening: While rare, highly forcing conditions with aggressive nucleophiles could potentially lead to the degradation of the aromatic ring.
-
Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile. For example, in heated DMF, formylation of the amino group can occur as a side reaction.
General Best Practices for Minimizing Side Products:
-
High Purity Reagents: Always use reagents and solvents of the highest possible purity to avoid introducing unknown variables and potential side reactions.
-
Inert Atmosphere: For many reactions, especially those involving organometallics or sensitive intermediates, working under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation and other side reactions.[5]
-
Reaction Monitoring: Actively monitor your reactions. This allows you to stop the reaction at the optimal time, preventing over-reaction and the formation of degradation products. Techniques like TLC, GC-MS, LC-MS, and NMR are invaluable.
-
Purification Strategies: Be prepared with an appropriate purification strategy. Orthogonal methods, such as combining crystallization with column chromatography, can be effective in separating closely related isomers and byproducts.
References
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]
- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 3,4-Difluoro-2-nitroaniline
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this synthesis, ensuring you can make informed decisions to overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The primary synthetic route involves the nitration of 3,4-difluoroaniline.[2]
Issue 1: Low Yield of this compound
A diminished yield is a frequent challenge in electrophilic aromatic substitution reactions of anilines. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Oxidation of the Amino Group: The electron-rich amino group is highly susceptible to oxidation by the nitrating agent, leading to the formation of tarry byproducts and reducing the overall yield.[3]
-
Expert Recommendation: Employ a protecting group strategy. Acetylation of the starting material, 3,4-difluoroaniline, with acetic anhydride prior to nitration is a highly effective method to prevent oxidation. The resulting acetamido group is less activating, thereby protecting the aromatic ring.[3]
-
-
Formation of Undesired Isomers: Direct nitration of anilines in strong acidic conditions can lead to the protonation of the amino group, forming anilinium ions. This can result in the formation of meta-substituted isomers.[3]
-
Expert Recommendation: The use of an acetyl protecting group also helps to direct the nitration to the desired ortho and para positions.
-
-
Suboptimal Reaction Temperature: The nitration of anilines is a highly exothermic reaction. If the temperature is not carefully controlled, it can lead to an increase in side reactions and a decrease in yield.[3]
-
Expert Recommendation: Maintain a low and stable reaction temperature, typically between 0-10°C, using an ice bath during the addition of the nitrating agent.[3]
-
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can result in the incomplete conversion of the starting material.
-
Expert Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[3]
-
Issue 2: Formation of Tarry Byproducts
The appearance of a dark, viscous material is a clear indicator of significant side reactions, primarily oxidation.
Possible Causes & Solutions:
-
Direct Nitration Without a Protecting Group: As previously mentioned, the unprotected amino group is highly susceptible to oxidation by nitric acid.[3]
-
Expert Recommendation: The most effective way to prevent the formation of tarry byproducts is to protect the amino group via acetylation.[3]
-
-
Reaction Temperature is Too High: The exothermic nature of the nitration reaction can lead to uncontrolled side reactions at elevated temperatures.
-
Expert Recommendation: Strict temperature control is crucial. Utilize an ice bath to maintain a consistently low reaction temperature.[3]
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of isomers and other impurities.
Possible Causes & Solutions:
-
Presence of Isomers: The formation of other nitro-substituted isomers can complicate the purification process.
-
Residual Acids: Incomplete neutralization after the reaction can leave residual acids that can interfere with purification and product stability.
-
Expert Recommendation: Ensure thorough washing of the crude product with a base, such as an aqueous sodium bicarbonate solution, to remove any remaining acid.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the nitration of a protected form of 3,4-difluoroaniline, typically 3,4-difluoroacetanilide. This is followed by the removal of the protecting group.[6]
Q2: Why is it necessary to protect the amino group before nitration?
The amino group in aniline is a strong activating group, making the aromatic ring highly reactive. This high reactivity can lead to undesirable side reactions, such as oxidation of the aniline ring and the formation of multiple nitrated products.[3] Protecting the amino group, for instance by converting it to an acetamido group, moderates its activating effect and directs the nitration primarily to the ortho and para positions relative to the amino group.[5]
Q3: What are the optimal conditions for the nitration step?
The nitration of the protected aniline is typically carried out using a mixture of nitric acid and sulfuric acid at a controlled low temperature, often between 0°C and 10°C.[3][7] The slow, dropwise addition of the nitrating mixture is crucial to manage the exothermic nature of the reaction.[7]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.[3][8]
Q5: What are the key safety precautions for this synthesis?
The synthesis of this compound involves the use of strong acids and nitrating agents, which are corrosive and potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.[3]
Experimental Protocols
Optimized Three-Step Synthesis of this compound
This protocol outlines the acetylation of 3,4-difluoroaniline, followed by nitration and subsequent deprotection.
Step 1: Acetylation of 3,4-Difluoroaniline
-
In a suitable reaction flask, dissolve 3,4-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently warm the mixture for a short period (e.g., 15-30 minutes).
-
Pour the reaction mixture into ice-cold water to precipitate the 3,4-difluoroacetanilide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Nitration of 3,4-Difluoroacetanilide
-
Suspend the dried 3,4-difluoroacetanilide in sulfuric acid.[6]
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature remains below 10°C.[3]
-
After the addition is complete, continue to stir the mixture at a low temperature, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice to precipitate the 4,5-difluoro-2-nitroacetanilide.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[9]
Step 3: Hydrolysis of 4,5-Difluoro-2-nitroacetanilide
-
Reflux the 4,5-difluoro-2-nitroacetanilide in a solution of aqueous hydrochloric acid.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product should crystallize.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3,4-Difluoroacetanilide | Protects the amino group from oxidation and directs nitration.[3][6] |
| Nitrating Agent | Mixture of Nitric Acid and Sulfuric Acid | Provides the nitronium ion (NO₂⁺) for electrophilic substitution. |
| Reaction Temperature | 0-10°C | Minimizes side reactions and controls the exothermic process.[3] |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | Allows for real-time tracking of reaction completion.[3][8] |
| Purification Method | Recrystallization | Effective for removing isomeric impurities and obtaining high-purity product.[4] |
Visualizations
Workflow for the Synthesis of this compound
Caption: A decision tree for troubleshooting low product yield.
References
-
PrepChem. Synthesis of 2-nitro-4,5-difluoroaniline. Available at: [Link]
- Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.
- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available at: [Link]
- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
-
PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. Available at: [Link]
-
Chem-Impex. 3,4-Difluoroaniline. Available at: [Link]
- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
-
PubChem. 2,6-Difluoro-4-nitroaniline. Available at: [Link]
-
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. magritek.com [magritek.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Challenges with 3,4-Difluoro-2-nitroaniline
Welcome to the technical support center for reactions involving 3,4-Difluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly incomplete conversion, in their synthetic work with this versatile reagent. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind common issues and provide robust, field-tested solutions.
Troubleshooting Guide: Addressing Incomplete Conversion
Incomplete conversion in reactions with this compound is a frequent hurdle. The following section is structured to help you diagnose and resolve these issues by understanding the underlying chemical principles.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound stalls at ~60-70% conversion. What are the primary factors I should investigate?
This is a classic scenario in SNAr chemistry. The issue often lies in a combination of factors related to reaction kinetics and equilibria.
Expertise & Experience: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[1][2] The stability of this intermediate and the energy barrier to its formation are critical. The strong electron-withdrawing nitro group in the ortho position and the fluorine in the para position of this compound are crucial for activating the ring towards nucleophilic attack.[1][3][4] However, several factors can lead to a stalled reaction:
-
Insufficient Base Strength or Stoichiometry: Many SNAr reactions with amine or alcohol nucleophiles generate a strong acid (e.g., HF). This acid can protonate your nucleophile, rendering it inactive, or protonate the product, altering its properties. A stoichiometric or even excess amount of a suitable base is required to neutralize this acid and drive the reaction to completion.
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[5][6] Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[7]
-
Product Inhibition/Precipitation: The product of the reaction may be less soluble than the starting materials in the chosen solvent. As the product forms and potentially precipitates, it can coat the surface of the remaining starting material, effectively halting the reaction. In some cases, the product itself can inhibit the reaction.
-
Reversibility: While often driven to completion, some SNAr reactions can exhibit a degree of reversibility, especially with weaker nucleophiles or if the leaving group is not significantly more stable than the nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete SNAr reactions.
Q2: I am observing multiple products in my reaction with this compound. How can I improve selectivity?
The presence of two fluorine atoms offers the possibility of substitution at either the 3- or 4-position.
Expertise & Experience: In this compound, the fluorine at the 4-position (para to the nitro group) is generally more activated towards nucleophilic attack than the fluorine at the 3-position (meta to the nitro group).[1] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when the attack occurs at the 4-position, providing significant stabilization.[1][4] Attack at the 3-position does not allow for this direct resonance stabilization.
However, factors that can lead to poor selectivity include:
-
High Reaction Temperatures: While increasing temperature can overcome activation energy barriers, excessively high temperatures can lead to a loss of selectivity, favoring the thermodynamically controlled product, which may not be the desired one.
-
Strongly Basic/Nucleophilic Reagents: Highly reactive nucleophiles may exhibit reduced selectivity.
-
Steric Hindrance: A bulky nucleophile might favor attack at the less sterically hindered position, which could potentially be the 3-position depending on the conformation of the nitroaniline.
Strategies for Improving Selectivity:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Favors the kinetically controlled product, which is typically the more activated 4-position substitution. | Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only warm if necessary. |
| Use a Milder Base | Reduces the likelihood of side reactions and can improve selectivity. | If using a very strong base like NaH, consider a weaker base like K₂CO₃ or Et₃N. |
| Optimize Solvent | The solvent can influence the relative activation energies for attack at the two positions. | Screen a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile). |
| Control Stoichiometry | Using a slight excess of the limiting reagent can sometimes improve selectivity. | Carefully control the stoichiometry of the nucleophile. |
Q3: My reaction is clean but very slow, taking several days to reach completion. How can I accelerate it without compromising the product?
Expertise & Experience: The rate of an SNAr reaction is dependent on several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the reaction temperature.[3][4]
Methods for Rate Acceleration:
-
Increase Temperature: This is often the most straightforward approach. SNAr reactions are frequently heated to achieve reasonable reaction times.[8] However, this should be done cautiously while monitoring for the formation of impurities.
-
Choice of Leaving Group: In nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack.[3] Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating the ring towards attack.[4]
-
Solvent Effects: As mentioned, polar aprotic solvents are generally best. Solvents like DMSO and NMP are particularly effective at accelerating SNAr reactions due to their high polarity and ability to solvate cations.
-
Catalysis: While not always necessary, phase-transfer catalysts can be beneficial in biphasic systems. For certain nucleophiles, specific catalysts might be employed.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for a successful SNAr reaction with this compound?
A: While optimal conditions are substrate-dependent, a reliable starting point is:
-
Nucleophile: 1.0 - 1.2 equivalents
-
Base: 1.5 - 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA).
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP.
-
Temperature: Start at room temperature and gradually increase to 50-100 °C if the reaction is slow.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially if using sensitive reagents.
Q2: How can I effectively monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods.
-
TLC: Provides a quick and qualitative assessment of the consumption of starting material and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
-
HPLC: Offers a quantitative analysis of the reaction mixture, allowing you to determine the exact percentage of conversion and identify any side products.[9]
Experimental Protocol: Reaction Monitoring by HPLC
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
Dilution: Dilute the quenched sample to a concentration appropriate for HPLC analysis.
-
Analysis: Inject the diluted sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient.
-
Quantification: Determine the relative peak areas of the starting material, product, and any impurities to calculate the percent conversion and purity.
Q3: Are there any known side reactions to be aware of?
A: Besides substitution at the 3-position, other potential side reactions include:
-
Reduction of the Nitro Group: If using reducing agents or certain nucleophiles under harsh conditions, the nitro group can be reduced.
-
Displacement of the Nitro Group: While less common, under very forcing conditions with potent nucleophiles, displacement of the nitro group can occur.
-
Reaction with the Amine: The primary amine of this compound can potentially react under certain conditions, for example, with acylating or alkylating agents if not properly protected.
Logical Relationships in SNAr Reactions
Caption: Interplay of reagents and conditions on SNAr outcomes.
References
- Automated Optimization under Dynamic Flow Conditions - ChemRxiv. (n.d.).
- Solvent effects in the aza-Michael addition of anilines - Comptes Rendus de l'Académie des Sciences. (n.d.).
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Publications. (2020).
- Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. (n.d.).
- Active Learning High Coverage Sets of Complementary Reaction Conditions † - ChemRxiv. (n.d.).
- nucleophilic aromatic substitutions - YouTube. (2019).
- Optimization of the Reaction Conditions a | Download Scientific Diagram - ResearchGate. (n.d.).
- Optimization of reaction conditions.[a] | Download Scientific Diagram - ResearchGate. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
- Solvent Effects on the Menshutkin Reaction - arXiv. (2021).
- impact of solvent choice on 2',6'-Difluoroacetophenone reactivity - Benchchem. (n.d.).
- Nucleophilic Aromatic Substitution Reaction Mechanism - YouTube. (2017).
Sources
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- 2. youtube.com [youtube.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 6. arxiv.org [arxiv.org]
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- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Preventing decomposition of 3,4-Difluoro-2-nitroaniline during reactions
Welcome to the technical support center for 3,4-Difluoro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. Here, we address common challenges related to its stability and provide field-proven strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
Decomposition of this compound typically stems from three main factors: nucleophilic attack, unintended reduction of the nitro group, and exposure to harsh conditions like high temperatures or strong acids/bases. The electron-withdrawing nature of the two fluorine atoms and the nitro group makes the aromatic ring highly susceptible to nucleophilic attack.[1] Furthermore, the nitro group itself can be sensitive to various reducing agents present in a reaction mixture.[2][3][4]
Q2: How can I visually identify if my this compound has started to decompose?
Pure this compound is typically an orange to brown crystalline powder.[5] Significant darkening, formation of a dark brown or black tar-like substance, or the evolution of fumes are strong indicators of decomposition. This discoloration often suggests polymerization or the formation of complex side products. Upon storage, any noticeable change from its initial appearance warrants a purity check before use.
Q3: What are the ideal storage conditions for this reagent?
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It should be kept away from incompatible materials, particularly strong bases, strong oxidizing agents, strong acids, and strong reducing agents.[8][9] Long-term storage at room temperature is generally acceptable, but for extended periods, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Q4: Are there any common reagents or reaction conditions that are incompatible with this compound?
Yes, several reagents and conditions should be avoided or used with caution. The table below summarizes key incompatibilities.
| Incompatible Class | Specific Examples | Rationale for Incompatibility |
| Strong Bases | NaOH, KOH, NaH, LDA | Can deprotonate the aniline, increasing its nucleophilicity and potentially leading to self-condensation or polymerization. Can also act as a nucleophile, displacing the fluoride atoms. |
| Strong Reducing Agents | LiAlH₄, NaBH₄, certain metal catalysts with H₂ | Can readily reduce the nitro group to an amine, hydroxylamine, or other undesired products, altering the desired reactivity.[2][3][4] |
| Strong Acids | Concentrated H₂SO₄, HCl | Can protonate the aniline, deactivating the ring towards certain reactions, or promote unwanted side reactions.[8][9] |
| Certain Nucleophiles | Unhindered, strong nucleophiles | Can lead to unintended nucleophilic aromatic substitution (SNAr) at the fluorine positions, especially at elevated temperatures.[1] |
| High Temperatures | >150 °C (general guideline) | Can accelerate decomposition, especially in the presence of trace impurities. Thermal decomposition can lead to the release of hazardous gases.[9] |
Troubleshooting Guides
Problem: My reaction mixture containing this compound is turning dark brown/black.
A dark coloration is a common sign of decomposition. This troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for a darkening reaction mixture.
Problem: I am observing unexpected byproducts in my NMR/LC-MS analysis.
If you suspect byproducts are from the decomposition of your starting material, consider the following potential structures and the conditions that might have formed them:
-
Amino-substituted byproduct: If you see a product where one of the fluoro groups has been replaced by your nucleophile, but the nitro group is also reduced to an amine, you may have used a nucleophile that also has reducing properties or had a contaminant.
-
Polymerization: A broad, unresolved hump in your NMR baseline or a series of repeating masses in your LC-MS can indicate polymerization. This is often triggered by strong bases or high heat.
-
Hydroxylamine or Azo Compounds: The presence of these indicates a partial or alternative reduction of the nitro group.[2] This can happen with certain metals or reducing agents.[3]
To mitigate this, ensure the purity of all starting materials and consider performing the reaction under an inert atmosphere (N₂ or Ar).
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for a nucleophilic aromatic substitution reaction, designed to minimize the decomposition of this compound.
Objective: To substitute one of the fluorine atoms with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas line
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the base (2.0 eq).
-
Flush the flask with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Choices:
-
Base: K₂CO₃ or DIPEA are used as they are non-nucleophilic and serve to scavenge the HF byproduct, preventing it from protonating the aniline and deactivating the ring.
-
Solvent: Anhydrous polar aprotic solvents like DMF or MeCN are ideal for SNAr reactions.
-
Inert Atmosphere: This prevents potential side reactions with atmospheric oxygen and moisture.
Protocol 2: Monitoring for Decomposition using Thin Layer Chromatography (TLC)
Objective: To quickly assess the stability of this compound under proposed reaction conditions.
Procedure:
-
In a small vial, dissolve a few milligrams of this compound in the chosen reaction solvent.
-
Add the intended base and/or nucleophile.
-
Spot the initial mixture (T=0) on a TLC plate.
-
Heat the vial to the target reaction temperature.
-
Every 30 minutes, take a small aliquot and spot it on the same TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).
-
Visualize the plate under UV light (254 nm).
Interpretation:
-
Stable: The spot corresponding to the starting material remains clean and distinct, with a new spot appearing for the product.
-
Decomposition: The appearance of a dark streak from the baseline, or multiple new, undefined spots, indicates decomposition.
Caption: Primary decomposition pathways for this compound.
References
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
University of California. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
Technical Support Center: N-Alkylation of Fluorinated Nitroanilines
Welcome to the technical support center for the N-alkylation of fluorinated nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The N-alkylation of this class of compounds is a pivotal transformation in medicinal chemistry and materials science, yet it presents unique challenges due to the electronic properties of the starting materials. This resource aims to provide not just protocols, but the underlying scientific reasoning to empower you to overcome common experimental hurdles.
Introduction: The Challenge of Electron-Deficient Anilines
Fluorinated nitroanilines are valuable synthons, but their reactivity in N-alkylation is hampered by the strong electron-withdrawing nature of both the nitro group (-NO₂) and fluorine atoms (-F).[1][2] These substituents decrease the electron density on the aromatic ring and, crucially, on the amine nitrogen, significantly reducing its nucleophilicity.[2] Consequently, standard N-alkylation conditions often result in low yields, slow reaction rates, or complete failure.[2][3] This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: A-Question-and-Answer Approach
Issue 1: Low to No Product Formation
Q: My N-alkylation of a fluorinated nitroaniline is giving very low yield, or no product at all. What are the likely causes and how can I fix it?
A: This is the most common issue and typically stems from the inherently low nucleophilicity of the aniline. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Base: The choice of base is critical. A weak base may not be strong enough to deprotonate the weakly acidic N-H of the electron-deficient aniline, a step that significantly enhances its nucleophilicity.[3]
-
Insufficient Temperature: The reduced reactivity often requires more forcing conditions. Room temperature is rarely sufficient.[3]
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution: Employ a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can help stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1][3] For higher temperatures, a higher-boiling solvent like DMF or DMSO is preferable.[3]
-
-
Unreactive Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount.
Issue 2: Formation of Multiple Products (Side Reactions)
Q: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these and how can I suppress them?
A: The most common side products in these reactions are the result of over-alkylation or elimination.
-
N,N-Dialkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation event.[5]
-
How to Minimize:
-
Stoichiometry Control: Use a slight excess of the fluorinated nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[3]
-
Slow Addition: Add the alkylating agent dropwise at a lower temperature before heating the reaction.[1]
-
Partial Conversion: Monitor the reaction closely and stop it before the starting material is fully consumed to favor the mono-alkylated product.
-
-
-
Elimination: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially in the presence of a strong, sterically hindered base.[3][6]
-
How to Minimize:
-
Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide.
-
Base Selection: A less sterically hindered base might favor substitution over elimination. However, this needs to be balanced with the need for a sufficiently strong base.
-
-
-
O-Alkylation of the Nitro Group: While less common, under very harsh conditions, the oxygen atoms of the nitro group can act as nucleophiles.[3]
-
How to Minimize: Avoid excessively high temperatures and prolonged reaction times.
-
Issue 3: Reaction Stalls or is Very Slow
Q: The reaction starts but seems to stall before completion, even after several hours. How can I drive it to completion?
A: A stalled reaction points to a loss of reactivity over time or an equilibrium being reached.
-
Reagent Degradation: Some reagents, particularly strong bases like NaH, can be deactivated by moisture.
-
Solution: Ensure all reagents and solvents are anhydrous.[1] Use freshly opened solvents and properly handle hygroscopic bases.
-
-
Insufficient Driving Force: The reaction may be reversible or have a high activation energy barrier that isn't being sufficiently overcome.
-
Solution:
-
Increase Temperature: This is often the most effective way to push a sluggish reaction forward.[3]
-
Consider a Catalyst: For certain alkylations, particularly with less reactive partners like alcohols, a transition metal catalyst (e.g., based on Ru, Ir) can be employed in a "borrowing hydrogen" methodology.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated nitroanilines particularly challenging for N-alkylation compared to other anilines?
The combination of a nitro group and fluorine atoms creates a highly electron-deficient aromatic system. Both groups are strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom of the amine. This diminished electron density makes the nitrogen lone pair less available for nucleophilic attack on the electrophilic carbon of the alkylating agent.[1][2]
Q2: Can I use alternative methods for the N-alkylation of fluorinated nitroanilines?
Yes, for particularly difficult substrates, or when traditional SN2 conditions fail, consider these alternatives:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often successful with electron-deficient anilines where other methods fail.[2][7] It typically employs a palladium catalyst with specialized phosphine ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like NaOtBu.[2][8]
-
Nucleophilic Aromatic Substitution (SNAr): If the fluorine atom is positioned ortho or para to the nitro group, it can act as a leaving group in an SNAr reaction.[9][10] In this case, you would be reacting an amine with the fluoronitrobenzene core, rather than alkylating the amino group of a fluorinated nitroaniline. The strong electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[9][10]
-
Catalytic N-alkylation with Alcohols: This "green chemistry" approach uses alcohols as alkylating agents, with water as the only byproduct.[11] It requires a transition metal catalyst (e.g., based on Ru, Ir, or Ni) to facilitate a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[3][4][12]
Q3: How do I purify my N-alkylated fluorinated nitroaniline product?
Standard workup and purification procedures are generally effective.
-
Workup: After cooling the reaction, it is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine to remove the solvent (e.g., DMF) and inorganic salts.[1]
-
Purification: Flash column chromatography on silica gel is the most common method for purification.[1][3] A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is usually effective.[1]
Q4: What are the key characterization techniques for my product?
Upon successful N-alkylation, you should observe the following changes in your analytical data:
-
¹H NMR: The two protons of the primary amine (-NH₂) will be replaced by a single proton (-NH) for a mono-alkylated product, which will typically shift downfield. New signals corresponding to the protons of the newly introduced alkyl group will also appear.[1]
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present. The chemical shifts of the aromatic carbons may also be slightly altered.[1]
-
¹⁹F NMR: The chemical shifts of the fluorine atoms may be slightly perturbed by the change in the electronic environment upon N-alkylation.[1]
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the N-alkylated product.[1]
Data & Protocols
Table 1: Troubleshooting Summary for Low Yield in N-Alkylation
| Parameter | Problem | Solution | Justification |
| Base | Too weak (e.g., K₂CO₃ is ineffective) | Use a stronger base (e.g., NaH, KOtBu) | Increases the concentration of the more nucleophilic anilide anion.[1][3] |
| Temperature | Too low (e.g., Room Temp to 60 °C) | Increase temperature (80-120 °C) | Overcomes the high activation energy of the reaction.[3] |
| Solvent | Protic or non-polar | Use a polar aprotic solvent (e.g., DMF, DMSO) | Solubilizes reactants and stabilizes charged intermediates.[1][3] |
| Alkylating Agent | Poor leaving group (e.g., -Cl, -Br) | Use a better leaving group (e.g., -I, -OTs) | Accelerates the rate of the SN2 reaction.[1] |
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the fluorinated nitroaniline (1.0 eq.) and the chosen base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.[1][3]
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.05-1.1 eq.) dropwise at room temperature.[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[1][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1][3]
Visualizations
Diagram 1: Troubleshooting Logic for N-Alkylation Reactions
Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions of fluorinated nitroanilines.
Diagram 2: Key Reaction Parameters and Their Interplay
Caption: The interplay of key factors influencing the outcome of N-alkylation on electron-deficient anilines.
References
-
Ece, A., & Yalçın, B. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
Martinez, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. Retrieved from [Link]
-
Organic Chemistry. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Bacsa, I., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vlasov, V. M. (2004). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2016). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Stability of 3,4-Difluoro-2-nitroaniline
Introduction: 3,4-Difluoro-2-nitroaniline is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. However, its structure—a benzene ring substituted with an amino group, a nitro group, and fluorine atoms—necessitates a rigorous approach to thermal management. The presence of the nitro group, in particular, classifies it within the family of nitroanilines, which are known for their potential thermal instability and energetic decomposition pathways.[1][2] An uncontrolled exothermic event can lead to a runaway reaction, posing significant safety risks to personnel and infrastructure.[3]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for safely handling this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in the principles of process safety and chemical reaction hazard analysis. Our goal is to empower you with the knowledge to not only prevent incidents but also to understand the causal relationships behind safe experimental design.
Part 1: Frequently Asked Questions (FAQs) on Thermal Hazards
This section addresses the most common preliminary questions regarding the thermal stability and reactivity of this compound.
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazard is its potential for rapid, exothermic decomposition at elevated temperatures. Like other nitroaromatic compounds, this compound can release a significant amount of energy upon decomposition, which can pressurize and rupture a closed vessel.[1] The decomposition process is often autocatalytic, meaning the rate of reaction increases as the temperature rises, creating a dangerous feedback loop known as a thermal runaway.[4] Upon combustion or decomposition, it produces highly toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride.[5]
Q2: Is there a specific decomposition temperature for this compound?
A2: While a precise, universally agreed-upon onset decomposition temperature for this compound is not consistently reported across all literature, related isomers and the nitroaniline class provide critical guidance. For example, 2-nitroaniline begins to decompose at temperatures above 270 °C.[6] However, the actual onset temperature in an experimental setting can be significantly lowered by factors such as:
-
Contaminants: The presence of acids, bases, or metals can catalyze decomposition.
-
Reaction Mixture: Interaction with other reagents, solvents, or even intermediates can create a less stable system.[3]
-
Scale: Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of localized temperature spikes.[7]
Therefore, it is imperative to experimentally determine the thermal stability of your specific reaction mixture using techniques like Differential Scanning Calorimetry (DSC) before proceeding to a large scale.
Q3: What chemicals and reaction conditions are incompatible with this compound?
A3: To ensure safety, avoid mixing this compound with the following substances, especially under heating:
-
Strong Oxidizing Agents: Perchlorates, nitrates, peroxides, etc., can form highly unstable and explosive mixtures.[1]
-
Strong Acids: Concentrated sulfuric and nitric acids can react violently.[6] While they are used in nitration reactions, these are highly specialized procedures requiring strict control.
-
Strong Bases: Can promote decomposition or unwanted side reactions.[5]
-
Strong Reducing Agents: May react vigorously with the nitro group.[1]
-
Moisture: In the presence of certain other materials, moisture can sometimes lead to heating and spontaneous combustion.[1]
Always store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9]
Q4: Can the fluorine substituents influence the compound's stability compared to non-fluorinated nitroanilines?
A4: Yes, the two fluorine atoms have a significant electronic effect on the aromatic ring. As strongly electron-withdrawing groups, they can influence the thermal stability of the molecule. While this can sometimes increase stability by modifying electron density, it can also alter reaction pathways and the reactivity of the amino and nitro groups. A theoretical investigation of a related compound, 2,6-difluoro-4-nitroaniline, highlights how substituents influence the electronic structure.[10] This underscores the importance of not assuming that safety data for a non-fluorinated analogue (e.g., 2-nitroaniline) is directly transferable. Always treat substituted nitroanilines as unique chemical entities requiring their own safety assessment.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable troubleshooting advice for common issues and detailed protocols for critical safety experiments.
Troubleshooting Guide: Preventing & Managing Exothermic Events
| Problem / Observation | Potential Cause & Explanation | Immediate Action & Solution |
| Unexpected Temperature Spike During Reagent Addition | The reaction is more exothermic than anticipated, or the rate of addition is too fast for the cooling system to handle. This is a classic sign of potential thermal runaway.[4] | 1. Stop Reagent Addition Immediately. 2. Enhance Cooling: Lower the temperature of the cooling bath or add more coolant. 3. Do Not Panic: If the temperature continues to rise uncontrollably, prepare for emergency quenching by adding a pre-chilled, inert solvent if a validated quench procedure exists. Alert personnel and evacuate if necessary. 4. Post-Mortem Analysis: Before re-attempting, re-evaluate the reaction's thermodynamics, reduce the addition rate, and ensure your cooling capacity is sufficient. |
| Reaction Mixture Darkens Significantly (Turns Black/Tarry) | This often indicates decomposition or the formation of polymeric byproducts. Degradation products can sometimes catalyze further, more rapid decomposition. | 1. Stop Heating Immediately. 2. Cool the Reaction: Lower the temperature to halt the degradation process. 3. Analyze a Sample: Before proceeding with work-up, carefully take a small aliquot for analysis (e.g., TLC, LC-MS) to identify the cause. 4. Re-evaluate Conditions: The reaction may require a lower temperature, a more inert atmosphere, or purified reagents. |
| Need to Scale Up a Reaction from 1g to 20g | Heat dissipation does not scale linearly with volume. A reaction that is safe at 1g could be a dangerous runaway at 20g due to the reduced surface-area-to-volume ratio, which traps heat.[7] | 1. Do Not Scale Directly: A >3-fold increase in scale is not recommended without re-evaluation.[7] 2. Perform Thermal Analysis: Run a DSC or ARC (Accelerating Rate Calorimetry) test on the reaction mixture to determine the onset temperature of any secondary decomposition.[4] 3. Incremental Scale-Up: Scale the reaction to 3g, then to 10g, carefully monitoring the temperature profile and reaction rate each time.[7] 4. Use a Semi-Batch Approach: For the larger scale, add the most energetic reagent slowly over time to control the rate of heat generation.[4] |
Experimental Protocols
Protocol 1: Thermal Hazard Assessment with Differential Scanning Calorimetry (DSC)
This protocol describes a fundamental experiment to determine the onset temperature of thermal decomposition for this compound or its reaction mixtures.
-
Objective: To identify the temperature at which the material begins to exothermically decompose, providing a maximum safe operating temperature.
-
Materials:
-
This compound sample
-
High-pressure DSC pans (e.g., gold-plated stainless steel)
-
Differential Scanning Calorimeter
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 1-3 mg of the sample into a high-pressure DSC pan. Causality: Using a high-pressure pan is critical to contain any gases released during decomposition, ensuring the instrument is not damaged and that the thermal event is fully captured.
-
Sealing: Hermetically seal the pan. Ensure a proper seal to prevent leakage.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Experimental Program:
-
Equilibrate the cell at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, up to a maximum temperature (e.g., 350 °C). Causality: A controlled heating rate allows for clear detection of the thermal event's onset. A rate that is too fast can obscure the true onset temperature.
-
Maintain a constant flow of inert gas throughout the experiment to provide a stable atmosphere.
-
-
Data Analysis: Analyze the resulting heat flow vs. temperature curve. The onset of decomposition is identified as the temperature at which a sharp, irreversible exothermic peak begins. This temperature should be considered the upper limit for any process, and a significant safety margin (e.g., 50-100 °C below onset) should be applied for setting the maximum process temperature.
-
Data Summary Table
The table below summarizes key data for this compound and related compounds for comparative purposes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Hazards |
| This compound | C₆H₄F₂N₂O₂ | 174.10[8] | N/A | Avoid dust formation, ignition sources.[8] |
| 4,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.10[11] | 107-108[11] | Skin/Eye Irritant, STOT SE 3.[5][11] |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 90-94[12] | N/A |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 111-114[13] | Toxic, STOT RE.[14] |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-151[15] | Reactive, explosion hazard.[1] |
Part 3: Visualization of Safety Workflows
Visual diagrams are essential for understanding and implementing safety protocols. The following workflows are rendered in Graphviz and adhere to best practices for clarity and contrast.
Risk Assessment Workflow for Experiments
This flowchart outlines the mandatory decision-making process before beginning any experimental work with this compound.
Caption: Decision workflow for thermal risk assessment.
Safe Semi-Batch Reaction Setup
This diagram illustrates the recommended physical setup for running a potentially exothermic reaction, designed to maximize control over temperature and reagent addition.
Caption: Diagram of a safe semi-batch reaction setup.
References
-
p-NITROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: 2-Nitroaniline. (n.d.). Carl ROTH. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005-10-10). Sciencelab.com. Retrieved from [Link]
-
Scale-up Reactions. (2019-09-18). Division of Research Safety, University of Illinois. Retrieved from [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline... (2020-10-06). Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). FAI. Retrieved from [Link]
-
Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). ioKinetic. Retrieved from [Link]
-
Advances in Continuous Flow Calorimetry. (2022-01). Organic Process Research & Development. ResearchGate. Retrieved from [Link]
-
Theoretical investigation of 2,6-difluoro-4-nitroaniline with semi-empirical levels of theory. (2025-08-06). Research Square. Retrieved from [Link]
Sources
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- 2. NITROANILINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. iokinetic.com [iokinetic.com]
- 4. fauske.com [fauske.com]
- 5. fishersci.se [fishersci.se]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,5-Difluoro-2-nitroaniline 98 78056-39-0 [sigmaaldrich.com]
- 12. 4-Fluoro-2-nitroaniline 97 364-78-3 [sigmaaldrich.com]
- 13. 3-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. geneseo.edu [geneseo.edu]
Technical Support Center: Column Chromatography Purification of 3,4-Difluoro-2-nitroaniline
Welcome to the technical support center for the purification of 3,4-Difluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound. As Senior Application Scientists, we have compiled this information based on established chromatographic principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Separation of the Product from Impurities (Overlapping Bands)
Symptoms:
-
Fractions containing the desired product are contaminated with starting materials or byproducts.
-
TLC analysis of collected fractions shows multiple spots with close Rf values.
Probable Causes:
-
Inappropriate Mobile Phase Polarity: The eluent system may be too polar, causing all compounds to move too quickly through the column, or not polar enough to differentiate between compounds with similar properties.[1]
-
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the separation of this compound from its specific impurities. Aromatic stationary phases can sometimes offer better selectivity for aromatic compounds compared to standard silica.[2]
-
Column Overloading: Too much crude product applied to the column can lead to broad bands that overlap.
Solutions:
-
Optimize the Mobile Phase:
-
TLC First: Before running the column, perform a thorough TLC analysis with various solvent systems.[3] A good solvent system will show clear separation between the desired product and impurities, with the Rf value of the product ideally around 0.2-0.4.
-
Start with a Non-Polar System: Begin with a low polarity mobile phase, such as a hexane/ethyl acetate or hexane/dichloromethane mixture, and gradually increase the polarity.[4] For aromatic amines, a common starting point is a high ratio of hexane to a more polar solvent like ethyl acetate.
-
Consider a Ternary System: Sometimes, adding a small amount of a third solvent can fine-tune the separation. For instance, a small percentage of methanol in a dichloromethane/hexane system can significantly alter selectivity.
-
-
Select the Appropriate Stationary Phase:
-
Standard Silica Gel: For most applications involving nitroanilines, silica gel is a suitable stationary phase due to its polarity.[5] The polar nitro and amine groups will interact with the silica.
-
Consider Alumina: If you experience issues with compound degradation on acidic silica gel, neutral or basic alumina might be a better choice, especially for basic amines. However, alumina's activity can be highly dependent on its water content.
-
Reversed-Phase Chromatography: If normal-phase chromatography fails, consider reversed-phase (e.g., C18 silica) chromatography, particularly for more polar impurities.[6]
-
-
Proper Sample Loading:
-
Dry Loading: For better resolution, dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can then be carefully added to the top of the column.[4] This technique often results in sharper bands compared to liquid loading.
-
Concentrated Sample: If using liquid loading, ensure the sample is dissolved in the smallest possible volume of the initial mobile phase.[1]
-
Issue 2: Product Tailing (Asymmetric Peaks)
Symptoms:
-
The spot for the desired product on a TLC plate appears elongated or streaked.
-
During column elution, the colored band of the product spreads downwards in a comet-like shape.
Probable Causes:
-
Acid-Base Interaction: The amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[6]
-
Sample Overloading: Applying too much sample can saturate the stationary phase, causing peak asymmetry.
-
Poor Column Packing: Voids or channels in the column bed can lead to an uneven flow of the mobile phase and distorted bands.[7]
Solutions:
-
Neutralize Acidic Sites:
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile amine, such as triethylamine (TEA), into the mobile phase.[6] The TEA will preferentially interact with the acidic sites on the silica, allowing the aniline product to elute more symmetrically.
-
-
Reduce Sample Load: Decrease the amount of crude material applied to the column relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Improve Column Packing Technique:
Issue 3: Low or No Recovery of the Product
Symptoms:
-
The expected amount of purified product is not recovered from the collected fractions after solvent evaporation.
-
A significant amount of colored material remains at the top of the column and does not elute.
Probable Causes:
-
Irreversible Adsorption: The compound may be too polar for the chosen mobile phase and is irreversibly binding to the stationary phase.[6]
-
Compound Degradation: Nitroanilines can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column.[6]
-
Incorrect Fraction Collection: The product may have eluted faster or slower than anticipated, and the corresponding fractions were missed.
Solutions:
-
Increase Mobile Phase Polarity: If the compound is stuck on the column, gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane, or switch to a more polar solvent system like dichloromethane/methanol.
-
Use a Deactivated Stationary Phase:
-
Consider using silica gel that has been treated with a neutralizing agent or opt for neutral alumina.
-
-
Monitor Elution Carefully:
-
Continuous TLC Analysis: Collect smaller fractions and analyze them by TLC as the column is running to precisely identify which fractions contain the pure product.[1]
-
Visual Tracking: this compound is a colored compound, allowing for visual tracking of the band as it moves down the column.
-
Issue 4: Product is Contaminated with an Unknown Impurity
Symptoms:
-
After purification, analytical data (e.g., NMR, HPLC) shows the presence of an unexpected species.
Probable Causes:
-
Solvent Impurities: Using non-HPLC grade solvents can introduce impurities that co-elute with the product.
-
Reaction with Stationary Phase: The product or impurities could be reacting on the silica gel column.
-
Degradation During Solvent Removal: Some compounds can degrade upon heating during solvent evaporation with a rotary evaporator.
Solutions:
-
Use High-Purity Solvents: Always use HPLC or chromatography-grade solvents for the mobile phase.[8]
-
Assess Compound Stability: Before performing column chromatography, it's wise to check the stability of the crude product on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for an hour before developing).
-
Gentle Solvent Removal: Evaporate the solvent from the pure fractions at the lowest possible temperature to prevent thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, silica gel (60-200 mesh) is the standard and most cost-effective choice.[5] Its polarity allows for good interaction with the nitro and amine functional groups. If you encounter issues with product degradation or strong tailing, consider using neutral alumina or adding a base like triethylamine to your eluent when using silica gel.[6]
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your product of around 0.2-0.4.[9] A common starting point for nitroanilines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Q3: My compound is a yellow-orange solid. Can I track the purification visually?
A3: Yes. This compound is a colored compound, which is a significant advantage in column chromatography. You can visually track the colored band as it moves down the column. However, you should always confirm the identity and purity of the fractions containing the colored band with TLC analysis, as some impurities may also be colored.
Q4: What are the common impurities I should be looking to separate?
A4: Common impurities can include unreacted starting materials, regioisomers formed during the nitration or amination steps, and byproducts from side reactions. For example, if synthesized from 3,4-difluoroaniline, residual starting material could be present. Depending on the synthetic route, other isomers like 4,5-Difluoro-2-nitroaniline might also be present.[10][11] A thorough understanding of your synthetic pathway is crucial for identifying potential impurities.
Q5: How can I confirm the purity of my final product?
A5: After column chromatography and solvent removal, the purity of the isolated this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[4][12] HPLC is particularly effective for quantifying purity.[4]
Experimental Workflow and Data
Recommended Protocol for Column Chromatography Purification
This protocol provides a general guideline. Optimization will likely be necessary based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 4:1, 2:1).
-
Identify a solvent system that gives good separation with an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully add the solution to the top of the column using a pipette.
-
Rinse the flask with a small amount of mobile phase and add it to the column.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand and silica.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the elution by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Starting Point | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard choice for polar compounds.[5] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with a low polarity (e.g., 95:5) and increase polarity as needed. |
| TLC Rf Target | 0.2 - 0.4 | Provides a good balance between retention and elution time.[9] |
| Sample to Silica Ratio | 1:30 - 1:100 (by weight) | Helps prevent column overloading and improves separation. |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | Recommended if peak tailing is observed.[6] |
| Purity Analysis | HPLC, NMR, Melting Point | Essential for confirming the purity of the final product.[4][12] |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. (n.d.). University of South Alabama. Retrieved from [Link]
- Process and intermediates for the preparation of 2,6-difluoroaniline. (1991). Google Patents.
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.org. Retrieved from [Link]
-
Choosing HPLC Columns for Rapid Method Development. (2013, June 20). Agilent. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Justify your assignments in terms of the forces involved during the interactions between nitroanilines and the mobile and stationary phases. (2025, July 19). Filo. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021, October 27). PMC - NIH. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved from [Link]
-
Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. (n.d.). PubMed. Retrieved from [Link]
-
Separation of 3-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]
-
(DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. (n.d.). Academia.edu. Retrieved from [Link]
- Method of 3,4-difluoroaniline synthesis. (n.d.). Google Patents.
-
Plots of the retention times of aniline (2), nitroaniline isomers... (n.d.). ResearchGate. Retrieved from [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Justify your assignments in terms of the forces involved during the inter.. [askfilo.com]
- 6. biotage.com [biotage.com]
- 7. phenomenex.com [phenomenex.com]
- 8. bvchroma.com [bvchroma.com]
- 9. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 10. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of 3,4-Difluoro-2-nitroaniline in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated aniline derivatives, in particular, serve as versatile building blocks, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 3,4-Difluoro-2-nitroaniline stands out as a key intermediate with a distinct reactivity profile. This guide provides an in-depth, objective comparison of this compound against other common fluorinated aniline derivatives, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Impact of Fluorine and Nitro Group Positioning on Reactivity
The chemical behavior of fluorinated anilines is a nuanced interplay of inductive and resonance effects conferred by the substituents on the aromatic ring. The powerful electron-withdrawing nature of both the nitro group and fluorine atoms significantly influences the molecule's electrophilicity and the basicity of the aniline nitrogen.
In this compound, the ortho-nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), while the vicinal fluorine atoms at the 3 and 4 positions further enhance this effect through their inductive pull. This specific arrangement creates a unique electronic environment that dictates its performance in key synthetic transformations.
Comparative Analysis of Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its behavior in both reaction media and biological systems. The table below summarizes key properties of this compound and its isomers, providing a basis for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₆H₄F₂N₂O₂ | 174.11 | 128 | 318.4±37.0 | -1.13±0.10[1] |
| 4,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 107-108 | Not available | Not available |
Note: The predicted pKa value for this compound suggests a significantly reduced basicity of the amino group due to the strong electron-withdrawing effects of the adjacent nitro and fluorine substituents. This has important implications for its reactivity and handling in chemical reactions.
Performance in Key Synthetic Reactions: A Comparative Overview
The utility of a building block is ultimately defined by its performance in the crucible of chemical synthesis. Here, we compare the expected performance of this compound with other fluorinated aniline derivatives in two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the synthesis of highly functionalized aromatic compounds. The rate of this reaction is critically dependent on the stability of the Meisenheimer complex, a negatively charged intermediate. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (in this case, a fluorine atom), is paramount for stabilizing this intermediate and accelerating the reaction.
In this compound, the nitro group is ortho to the fluorine at the 3-position and meta to the fluorine at the 4-position. This positioning strongly activates the C3-fluorine for nucleophilic attack. In contrast, for an isomer like 4,5-Difluoro-2-nitroaniline, the nitro group is ortho to the fluorine at the 5-position and meta to the fluorine at the 4-position, leading to preferential substitution at the 5-position. The precise electronic and steric environment around the C-F bonds in this compound can offer distinct selectivity compared to its isomers.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the SNAr reaction of a difluoronitroaniline derivative with a generic amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile to the solution.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: SNAr Reaction Workflow
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura and Buchwald-Hartwig Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. The electronic properties of the fluorinated aniline derivative play a crucial role in the efficiency of these transformations.
In a Suzuki-Miyaura coupling, the electron-deficient nature of the this compound ring can facilitate the oxidative addition step, a key part of the catalytic cycle. However, the aniline moiety itself can sometimes complicate these reactions. For Buchwald-Hartwig amination, the reduced basicity of the aniline nitrogen in this compound may influence its reactivity as a coupling partner.
While direct comparative data for this compound is scarce, studies on related bromoanilines in Suzuki-Miyaura couplings show that the position of the amino group influences reaction kinetics and yields. For instance, 4-bromoaniline often provides high yields in short reaction times, suggesting favorable electronics for the para-substituted isomer.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-substituted difluoronitroaniline with a generic boronic acid.
Materials:
-
Bromo-difluoronitroaniline derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, combine the bromo-difluoronitroaniline derivative, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: The Quest for Specificity
Fluorinated anilines are prevalent in the structures of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The fluorine atoms can form crucial hydrogen bonds with the kinase hinge region and modulate the pKa of nearby functionalities, influencing binding affinity and selectivity.
While a specific FDA-approved drug directly synthesized from this compound is not readily identifiable from public literature, its structural motifs are highly relevant to this field. The 2-nitroaniline core, after reduction to the corresponding diamine, is a common precursor for the synthesis of heterocyclic scaffolds found in many kinase inhibitors. The unique difluoro substitution pattern of this compound offers a distinct electronic and steric profile that can be exploited to achieve desired structure-activity relationships. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of the EGFR tyrosine kinase inhibitor, Osimertinib.[2] This highlights the importance of strategically substituted nitroanilines in the development of targeted therapies.
Conclusion: A Versatile Building Block with Untapped Potential
This compound presents a compelling profile for researchers in synthetic and medicinal chemistry. Its distinct substitution pattern offers a unique combination of electronic activation and potential for selective functionalization. While direct, side-by-side comparative studies with its isomers are needed to fully elucidate its relative advantages in all reaction classes, the foundational principles of physical organic chemistry suggest its utility as a highly activated substrate for SNAr and a valuable component for the synthesis of complex molecular architectures. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
A Guide to the Unambiguous Structural Confirmation of 3,4-Difluoro-2-nitroaniline: A Comparative Spectroscopic Analysis
Introduction: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile.[1][2] Regulatory bodies rightly demand irrefutable proof of structure for any active pharmaceutical ingredient (API), as even minor positional changes of functional groups, creating isomers, can lead to drastically different pharmacological or toxicological outcomes. The structural elucidation of impurities, even those above a 0.1% threshold for APIs with a daily dose under 2g, is a critical step in ensuring drug safety and quality.[3]
This guide provides an in-depth, experience-driven walkthrough for the spectral analysis and structural confirmation of 3,4-Difluoro-2-nitroaniline , a valuable building block in medicinal chemistry. We will move beyond a simple recitation of data, instead focusing on the causality behind our analytical choices. Our objective is to build a self-validating system of analysis where orthogonal techniques converge to provide a single, unambiguous structural assignment. To underscore the importance of this process, we will compare its spectral signature directly with a closely related isomer, 4,5-Difluoro-2-nitroaniline , demonstrating how subtle structural differences manifest as distinct and identifiable spectral data.
The Analytical Challenge: Differentiating Key Isomers
The synthetic route intended to produce this compound could potentially yield other isomers. Unambiguous confirmation is therefore not just an academic exercise but a crucial quality control checkpoint. Our primary goal is to differentiate our target compound from plausible alternatives, such as its 4,5-difluoro isomer.
| Compound | Structure | Key Differentiating Feature |
| This compound (Target) | ![]() | Fluorine atoms are ortho and meta to the nitro group. |
| 4,5-Difluoro-2-nitroaniline (Comparator) | ![]() | Fluorine atoms are meta and para to the nitro group. |
This subtle change in fluorine and nitro group positioning relative to each other profoundly impacts the electronic environment of the molecule, providing the distinct spectral fingerprints we will exploit.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique is sufficient for absolute structural proof. We employ a synergistic workflow where each method provides a unique piece of the puzzle, and together, they form a robust, cross-validating confirmation.
Caption: A typical workflow for unambiguous structural elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: Mass spectrometry is our first port of call. It provides the most direct evidence of the compound's elemental composition and molecular weight. For nitroaromatics, the ionization technique is crucial. Negative-ion electrospray ionization (ESI) is often effective for fluoronitroanilines, as these molecules can readily stabilize a negative charge.[4]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard here. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can determine the elemental formula with high confidence, immediately distinguishing our target from compounds with different atomic makeups.
Comparative Analysis: Both this compound and its 4,5-difluoro isomer have the same molecular formula, C₆H₄F₂N₂O₂, and thus the same exact mass.
| Parameter | Expected Value | Observation |
| Molecular Formula | C₆H₄F₂N₂O₂ | Confirms the presence and number of all expected atoms. |
| Exact Mass | 174.0241 | HRMS provides a value matching this to within 5 ppm. |
| Nominal Mass | 174 | Low-resolution MS confirms the molecular weight. |
While HRMS confirms the formula, it cannot differentiate between isomers. However, fragmentation patterns under specific conditions (e.g., cone voltage-induced fragmentation) can sometimes provide clues. For instance, studies have shown that the loss of the NO₂ group can be a favored process for para-nitroanilines compared to ortho isomers, offering a potential, albeit not definitive, method for differentiation.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. We are not looking for definitive structural proof here, but rather for corroborating evidence. The presence of the amine (NH₂), nitro (NO₂), and carbon-fluorine (C-F) bonds will give rise to characteristic absorption bands.
Trustworthiness: The presence of all expected peaks and the absence of peaks from plausible impurities (like starting materials or solvents) provide a high degree of confidence in the functional group makeup of the sample.
Comparative Analysis: The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, slight shifts in the "fingerprint region" (below 1500 cm⁻¹) can be observed due to the different molecular symmetry and electronic environments.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3500 | Confirms the presence of the primary amine group.[5] |
| Nitro (N-O) | Asymmetric Stretch | 1500 - 1570 | A strong band indicative of the nitro group.[6][7] |
| Nitro (N-O) | Symmetric Stretch | 1330 - 1370 | A second strong band confirming the nitro group.[5][6] |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Confirms the presence of the benzene ring. |
| Aromatic C-F | Stretch | 1100 - 1400 | Strong absorptions confirming the C-F bonds. |
The key takeaway from IR is confirmation that all the required pieces (amine, nitro group, aromatic ring, fluorine substituents) are present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, we can piece together the molecular skeleton and definitively place the substituents. For fluorinated compounds, the analysis is particularly rich, as both protons and carbons will couple to the fluorine nuclei, providing invaluable through-bond connectivity information.
¹H NMR Analysis
Trustworthiness: The unique splitting patterns (multiplicity) and coupling constants (J-values) between nuclei are highly reproducible and structurally dependent. For aromatic systems, these patterns are diagnostic of the substitution pattern.
Comparative Analysis: This is where the two isomers will show clear, unambiguous differences.
Sources
- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 2. Structure elucidation whitepaper.docx [slideshare.net]
- 3. Structure Analysis | Bruker [bruker.com]
- 4. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m-Nitroaniline [webbook.nist.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3,4-Difluoro-2-nitroaniline by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can have significant pharmacological and toxicological effects, potentially compromising the therapeutic outcome and patient safety.[1] This guide provides an in-depth, scientifically grounded protocol for confirming the purity of synthesized 3,4-Difluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, using High-Performance Liquid Chromatography (HPLC).
The narrative that follows is designed to move beyond a simple recitation of steps. It delves into the "why" behind the "how," offering insights gleaned from years of experience in analytical chemistry and drug development. We will explore the rationale for methodological choices, the establishment of a self-validating system, and a comparative analysis of the data.
The Critical Role of Purity in Drug Synthesis
This compound serves as a crucial building block in the synthesis of numerous therapeutic agents. The presence of impurities, which can arise from starting materials, side reactions, or degradation products, can lead to the formation of undesired and potentially harmful byproducts in the final API.[1] Therefore, a robust and validated analytical method to assess its purity is paramount. HPLC is widely recognized as a precise and sensitive technique for separating and quantifying components in a mixture, making it the gold standard for impurity profiling in the pharmaceutical industry.[2][3]
Methodological Approach: Reversed-Phase HPLC with UV Detection
For the analysis of aromatic amines and nitroaromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[4][5][6] This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is selected due to its versatility and proven efficacy in separating a wide range of aromatic compounds.[7] The hydrophobicity of the C18 alkyl chains provides excellent retention and resolution for the analyte and its potential impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic acid) and an organic modifier (e.g., acetonitrile or methanol) is employed.[7][8] The gradient allows for the effective separation of compounds with a range of polarities, ensuring that both polar and nonpolar impurities are resolved from the main peak. The use of a buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and impurities, thereby ensuring consistent retention times.
-
Detection: UV detection is a robust and widely applicable technique for chromophoric compounds like this compound.[8] The nitro and amino groups, along with the aromatic ring, result in strong UV absorbance. The detection wavelength is typically set at the λmax (wavelength of maximum absorbance) of the analyte to ensure the highest sensitivity. For nitroaromatic compounds, a wavelength of 254 nm is a common and effective choice.[8]
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to data interpretation.
Caption: Logical workflow for HPLC purity determination of this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. According to ICH guidelines, analytical method validation confirms that the procedure is suitable for its intended purpose.[2][9]
Materials and Reagents
-
Synthesized this compound
-
Reference Standard of this compound (≥98% purity)[10]
-
HPLC-grade Acetonitrile[11]
-
HPLC-grade Water
-
Formic Acid (or other suitable buffer salts)
-
0.45 µm Syringe Filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).[4][12]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-40 min: 30% B (equilibration)
-
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in a 25 mL volumetric flask with the diluent. This higher concentration for the sample is to ensure the detection of impurities present at low levels (e.g., below 0.1%).
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
System Suitability Testing (SST)
Before analyzing the samples, perform system suitability tests to ensure the chromatographic system is performing adequately. This is a critical step for a self-validating protocol.
-
Procedure: Inject the standard solution five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
-
Analysis and Calculation
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram corresponding to the retention time of the standard.
-
Identify all other peaks as impurities.
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data and Interpretation
The following table presents hypothetical data comparing the purity of a synthesized batch of this compound with a commercially available standard and illustrates the importance of a high-resolution separation.
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity Assessment |
| Reference Standard | 15.2 | 1,250,000 | 99.8% | High Purity |
| 12.8 | 2,500 | 0.2% | Minor Impurity | |
| Synthesized Batch A (Crude) | 15.2 | 11,875,000 | 95.0% | Requires Further Purification |
| 10.5 | 375,000 | 3.0% | Impurity 1 (Potentially a starting material) | |
| 18.1 | 250,000 | 2.0% | Impurity 2 (Potentially a side-product) | |
| Synthesized Batch B (Purified) | 15.2 | 12,437,500 | 99.5% | Meets Purity Specification |
| 10.5 | 31,250 | 0.25% | Impurity 1 (Reduced) | |
| 18.1 | 31,250 | 0.25% | Impurity 2 (Reduced) |
Interpretation of Results:
-
Batch A (Crude): The presence of significant impurities (5.0% total) indicates that the initial synthesis product requires purification. The retention times of these impurities being different from the main product suggest they have different polarities.
-
Batch B (Purified): After a purification step (e.g., recrystallization), the purity has significantly improved to 99.5%, which would likely meet the specifications for its use as a pharmaceutical intermediate.
Alternative and Confirmatory Techniques
While HPLC-UV is a powerful tool, for a comprehensive purity assessment, especially during method development and validation, it can be compared with or supplemented by other techniques:
-
HPLC-Mass Spectrometry (HPLC-MS): This provides molecular weight information for the main peak and impurities, aiding in their identification.[13]
-
Gas Chromatography (GC): Suitable for volatile impurities that may not be readily detected by HPLC.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).
The choice of an alternative method depends on the nature of the expected impurities. For instance, if isomeric impurities are suspected, a different HPLC column or mobile phase might be necessary to achieve separation.[4]
Conclusion: Ensuring Scientific Integrity through Rigorous Analysis
Confirming the purity of synthesized intermediates like this compound is a non-negotiable aspect of drug development. The HPLC method detailed in this guide provides a robust, reliable, and self-validating framework for this critical analysis. By understanding the rationale behind the experimental choices and integrating system suitability tests, researchers can have high confidence in their results. The comparison with alternative methods and the interpretation of comparative data further strengthen the scientific integrity of the purity assessment, ultimately contributing to the development of safer and more effective medicines.
References
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171–1180. Retrieved from [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences and Research, 17(1). Retrieved from [Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (n.d.). Taylor & Francis. Retrieved from [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. (2025). Altabrisa Group. Retrieved from [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025). Request PDF. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
Synthesis of 2-nitro-4,5-difluoroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. (n.d.). Ovid. Retrieved from [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2000). Semantic Scholar. Retrieved from [Link]
- Method of 3,4-difluoroaniline synthesis. (n.d.). Google Patents.
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). PubMed. Retrieved from [Link]
- Process for the preparation of 3,5-difluoroaniline. (n.d.). Google Patents.
-
Synthesis of 4,5-difluoro-2-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for preparing 3,4-difluoroaniline. (n.d.). Google Patents.
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A Senior Application Scientist's Guide to the Strategic Selection of Difluoro-nitroaniline Isomers in Chemical Synthesis
For the discerning researcher and drug development professional, the choice of a foundational building block is a critical juncture that profoundly influences the trajectory of a synthetic route. Difluoro-nitroaniline isomers, a class of compounds rich in synthetic potential, offer a compelling triad of functionalities: a nucleophilic amino group, a potent electron-withdrawing nitro group, and the nuanced electronic guidance of two fluorine atoms. The positional variance of these substituents across the aniline ring gives rise to a family of isomers with remarkably distinct chemical behaviors. This guide provides an in-depth comparative analysis of common difluoro-nitroaniline isomers, grounded in mechanistic principles and supported by actionable experimental protocols, to empower chemists in making strategic synthetic decisions.
The Isomeric Landscape: A Foundation of Physicochemical and Electronic Properties
The reactivity of each difluoro-nitroaniline isomer is a direct consequence of its unique electronic and steric profile, which in turn dictates its fundamental physicochemical properties. The interplay between the inductive effects of the fluorine atoms and the resonance and inductive effects of the nitro group significantly modulates the nucleophilicity of the amino group and the electrophilicity of the aromatic ring.
A summary of the key properties for several commercially available isomers is presented below:
| Isomer | Structure | Melting Point (°C) | Key Electronic & Steric Features |
| 2,4-Difluoro-5-nitroaniline | 118-122 | Amino group is ortho to one fluorine and para to another, influencing both its nucleophilicity and directing effects. | |
| 2,5-Difluoro-4-nitroaniline | 151-154[1] | Nitro group is para to the amino group, strongly deactivating it. Fluorines are ortho and meta to the amine. | |
| 2,6-Difluoro-4-nitroaniline | 148-151[2] | Two ortho-fluorine atoms provide significant steric hindrance around the amino group and a strong combined inductive effect, greatly reducing its nucleophilicity. | |
| 4,5-Difluoro-2-nitroaniline | 107-108[3] | Nitro group is ortho to the amino group, allowing for potential intramolecular hydrogen bonding. Fluorines are meta and para to the amine.[4] |
These structural variations are not trivial; they are the determining factors in the success and selectivity of subsequent chemical transformations. For instance, the severely diminished nucleophilicity of the amino group in 2,6-difluoro-4-nitroaniline makes it a poor candidate for reactions requiring a reactive amine, but an excellent substrate for reactions targeting other positions on the ring without interference from the NH2 group.
Comparative Reactivity in Cornerstone Synthetic Transformations
The true value of understanding these isomers lies in predicting their behavior in key synthetic reactions. This section explores their differential reactivity in two of the most powerful and widely used transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The electron-deficient nature of the difluoro-nitroaniline ring system makes it an exemplary substrate for SNAr reactions.[5] The nitro group acts as a powerful activating group, stabilizing the negatively charged Meisenheimer intermediate, while the fluorine atoms serve as excellent leaving groups. The regiochemical outcome is highly dependent on the isomeric substitution pattern.
Causality Behind Experimental Design: To compare the reactivity and regioselectivity of different isomers, a standardized SNAr reaction is proposed. Sodium methoxide is chosen as a simple, strong nucleophile. The reaction is monitored over time to assess relative rates, and the product is analyzed to determine which fluorine atom was displaced. This direct comparison provides empirical data on how substituent placement activates specific sites on the aromatic ring.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
Objective: To compare the rate and regioselectivity of methoxide substitution on 4,5-difluoro-2-nitroaniline versus 2,5-difluoro-4-nitroaniline.
Materials:
-
4,5-Difluoro-2-nitroaniline[3]
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR solvents (e.g., CDCl₃)
Procedure:
-
Set up two parallel reactions. In each round-bottom flask, dissolve the respective difluoro-nitroaniline isomer (1.0 mmol, 174 mg) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).
-
To each stirred solution at room temperature, add sodium methoxide (1.2 mmol, 1.2 eq) dropwise.
-
Monitor the reactions every 15 minutes by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) to observe the consumption of starting material and the formation of product(s).
-
Upon completion (or after a set time, e.g., 2 hours, for rate comparison), quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel, add water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H and ¹⁹F NMR to determine the product structure and isomeric ratio. Purify by column chromatography if necessary.
Anticipated Outcomes and Mechanistic Rationale:
The regioselectivity is dictated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. This stabilization is most effective when the attack occurs at a position ortho or para to the nitro group.
Figure 1. Comparative SNAr reaction pathways. The position of the nitro group relative to the site of attack dictates the stability of the key Meisenheimer complex intermediate.
-
For 4,5-Difluoro-2-nitroaniline: The nitro group is at C2. Nucleophilic attack at C4 (para to the NH₂ group) places the negative charge of the intermediate on C5, which is not stabilized by the nitro group. In contrast, attack at C5 (meta to the NH₂ group) allows the negative charge to be delocalized onto the nitro group via resonance. Therefore, substitution of the fluorine at C5 is expected to be significantly slower than substitution at C4, which is ortho to the activating nitro group. The major product will be 5-fluoro-4-methoxy-2-nitroaniline.
-
For 2,5-Difluoro-4-nitroaniline: The nitro group is at C4. Attack at C5 is ortho to the nitro group, while attack at C2 is meta. Therefore, substitution of the fluorine at C5 is strongly favored, leading to 2-fluoro-5-methoxy-4-nitroaniline as the major product.
Palladium-Catalyzed Cross-Coupling: The Art of Selective C-F and C-N Functionalization
Palladium-catalyzed cross-coupling reactions are a pillar of modern synthesis. For difluoro-nitroanilines, two primary modes of reactivity exist: C-F bond activation and C-N bond formation (e.g., Buchwald-Hartwig amination). The choice of isomer, catalyst, and reaction conditions determines which pathway will dominate.
Causality Behind Experimental Design: A Suzuki-Miyaura coupling is proposed to probe the relative reactivity of C-F bonds.[7] This reaction is highly sensitive to the electronic environment of the C-F bond. By comparing an isomer with a sterically unhindered amino group (4,5-difluoro-2-nitroaniline) with one that is highly hindered (2,6-difluoro-4-nitroaniline), we can assess the role of the amino group in potentially directing the C-F activation, or conversely, how steric hindrance can shut down reactivity.
Experimental Protocol: Comparative Suzuki-Miyaura C-F Coupling
Objective: To compare the efficacy of Suzuki-Miyaura coupling of a C-F bond in 4,5-difluoro-2-nitroaniline and 2,6-difluoro-4-nitroaniline.
Materials:
-
4,5-Difluoro-2-nitroaniline
-
2,6-Difluoro-4-nitroaniline[8]
-
Phenylboronic acid
-
Pd(dppf)Cl₂ (or other suitable Pd catalyst)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard workup and purification reagents
Procedure:
-
To two separate oven-dried Schlenk tubes, add the difluoro-nitroaniline isomer (0.5 mmol), phenylboronic acid (0.75 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 eq).
-
Evacuate and backfill each tube with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (3 mL) and water (0.6 mL) to each tube.
-
Heat the reaction mixtures to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reactions by TLC or LC-MS to assess conversion.
-
After cooling, dilute the mixtures with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the coupled product(s).
-
Characterize the products by NMR and MS to confirm their structure and determine the yield.
Anticipated Outcomes and Rationale:
The success of C-F bond activation in cross-coupling is challenging but can be achieved, especially when the bond is activated by adjacent electron-withdrawing groups.[9][10]
Sources
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A Comparative Guide to Purity Assessment of 3,4-Difluoro-2-nitroaniline: A Validated HPLC Method
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For 3,4-Difluoro-2-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. Furthermore, it presents a comparative analysis with alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[1][2][3]
The Primary Workhorse: A Validated Reversed-Phase HPLC Method
A specific, precise, and accurate reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound and its potential process-related impurities. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[4][5][6]
Rationale for Method Development
The choice of a reversed-phase C18 column is predicated on the non-polar nature of this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal separation of the main analyte from potential impurities. The gradient elution allows for the effective separation of compounds with a range of polarities. UV detection at 254 nm is chosen based on the chromophoric nature of the nitroaniline moiety, which provides good sensitivity.
Experimental Protocol: HPLC Method
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[4] The key validation parameters are summarized below:
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and potential impurities at the retention time of the main peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Range) | R² > 0.999 for 0.05 - 0.15 mg/mL | R² ≥ 0.995 |
| Accuracy (% Recovery) | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate Precision: < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | To be determined based on the reporting threshold for impurities. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | To be determined based on the reporting threshold for impurities. |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | System suitability parameters must be met. |
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity assessment.
Comparative Analysis of Analytical Techniques
While HPLC is a robust and versatile technique, other analytical methods can also be employed for purity assessment, each with its own set of advantages and limitations. The choice of technique often depends on the specific analytical challenge and available resources.
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. | Separation based on liquid chromatography with mass-based detection. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | Very high; provides molecular weight and structural information. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Extremely high (pg to fg level). |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines. | Broad range of compounds, including non-volatile and thermally labile ones. |
| Sample Throughput | High. | Moderate. | Moderate. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, derivatizing agents). | High (solvents, columns, MS maintenance). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] For a compound like this compound, which has a moderate boiling point, GC-MS could be a viable option. The mass spectrometer provides definitive identification of impurities, which is a significant advantage. However, the thermal lability of some nitro compounds can be a concern, potentially leading to degradation in the hot injector port. Derivatization might be necessary to improve volatility and thermal stability, which adds a step to the sample preparation process.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry.[7] This technique is particularly useful for identifying and quantifying impurities at very low levels. For purity analysis of this compound, LC-MS would provide unambiguous identification of any co-eluting peaks or trace-level impurities that might not be detected by UV. The primary drawback of LC-MS is the higher cost of instrumentation and maintenance compared to HPLC-UV.
Logical Comparison of Methods
Caption: Comparison of analytical methods.
Conclusion
The validated reversed-phase HPLC method presented in this guide offers a reliable, robust, and cost-effective solution for the routine purity assessment of this compound. It provides a good balance of selectivity, sensitivity, and throughput, making it well-suited for quality control in a pharmaceutical development setting. While GC-MS and LC-MS offer higher specificity and sensitivity, their application should be considered based on the specific analytical needs, such as impurity identification or the analysis of trace-level contaminants. Ultimately, a multi-faceted analytical approach, potentially employing an orthogonal technique like LC-MS for confirmatory analysis, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the highest quality of this critical pharmaceutical intermediate.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3,4-Difluoro-2-nitroaniline in Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 3,4-Difluoro-2-nitroaniline stands out as a versatile and highly reactive intermediate. Its utility is primarily dictated by its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.
This guide provides an in-depth analysis of the chemical reactivity of this compound. We will dissect the electronic and steric factors governing its behavior and present a direct comparison with structurally analogous compounds. Crucially, this document furnishes a robust, self-validating experimental protocol for researchers to quantitatively assess these reactivity differences in their own laboratories, ensuring the logical and data-driven selection of reagents for their specific applications.
The Chemical Personality of this compound
The reactivity of an aromatic compound in SNAr is a function of the electronic landscape of the ring, the nature of the leaving group, and the stability of the reaction intermediate.[1][2] In this compound, these elements converge to create a highly activated system.
Dissecting the Substituent Effects:
-
The Nitro Group (-NO₂): This is the primary activating group. As a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, the nitro group renders the aromatic ring electron-deficient and thus highly electrophilic.[3] Its most critical role is the stabilization of the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction.[4]
-
The Fluorine Atoms (-F): Fluorine exerts a powerful -I effect due to its high electronegativity, further depleting the electron density of the ring and increasing its susceptibility to nucleophilic attack. In the context of SNAr, fluorine is an exceptional leaving group. This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group.[4][5] The strong inductive pull of fluorine lowers the energy of the transition state for this initial attack, accelerating the reaction.[5]
-
The Amino Group (-NH₂): The amino group is an electron-donating group (+M effect), which typically deactivates an aromatic ring towards nucleophilic attack. However, in this specific molecule, the combined, overwhelming electron-withdrawing power of the nitro group and two fluorine atoms counteracts the effect of the amino group, leaving the ring highly activated.
Regioselectivity: The Path of Least Resistance
The arrangement of these substituents dictates where a nucleophile will preferentially attack. SNAr reactions are most efficient when the leaving group is positioned ortho or para to a strong electron-withdrawing group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG through resonance, a stabilizing interaction.
In this compound:
-
The fluorine at the C-4 position is para to the C-2 nitro group.
-
The fluorine at the C-3 position is meta to the C-2 nitro group.
Therefore, nucleophilic attack and subsequent displacement of the fluoride ion will overwhelmingly occur at the C-4 position . The resonance structures of the Meisenheimer intermediate formed from attack at C-4 show the negative charge delocalized onto the oxygen atoms of the nitro group, a highly favorable state. Attack at C-3 does not allow for this stabilization.[4][5]
Caption: SₙAr Mechanism at the C-4 Position
Comparative Reactivity Analysis: A Theoretical Framework
To truly appreciate the reactivity of this compound, it is instructive to compare it with structurally similar molecules. The subtle changes in the position or nature of the substituents can have a profound impact on reaction rates.
| Compound | Key Structural Difference | Predicted Reactivity vs. This compound | Rationale |
| This compound | (Reference) | - | Highly activated ring due to two -F and one -NO₂ group. F at C-4 is para to the activating -NO₂ group. |
| 4,5-Difluoro-2-nitroaniline | Isomeric position of fluorine atoms. | Less Reactive | Both fluorine atoms are meta to the activating nitro group. This prevents effective resonance stabilization of the Meisenheimer intermediate, significantly slowing the reaction.[4][5] |
| 4-Fluoro-2-nitroaniline | Lacks the fluorine atom at C-3. | Less Reactive | The absence of the second fluorine's inductive electron-withdrawing effect makes the aromatic ring less electrophilic compared to the difluoro analogue. |
| 3,4-Dichloro-2-nitroaniline | Chlorine instead of fluorine leaving groups. | Less Reactive | Although both are good leaving groups, fluorine's superior inductive effect activates the ring more effectively for the initial, rate-determining nucleophilic attack. The order of reactivity for halogens in SₙAr is generally F > Cl > Br > I.[4] |
| 2,4-Dinitro-1-fluorobenzene | A second nitro group instead of -NH₂ and -F. | More Reactive | Two nitro groups provide superior activation and stabilization of the intermediate compared to one nitro and two fluoro groups. The deactivating effect of the amino group is also absent.[4] |
A Validated Protocol for Quantitative Reactivity Comparison
Theoretical predictions provide a valuable starting point, but empirical data is the ultimate arbiter of reactivity. The following protocol outlines a robust method for determining the second-order rate constants (k₂) for the reaction of various fluoro-nitro-aromatic compounds with a model nucleophile, allowing for direct, quantitative comparison.
Objective: To determine and compare the second-order rate constants for the SNAr reaction of this compound and selected analogues with piperidine.
Causality of Experimental Choices:
-
Nucleophile: Piperidine is chosen as it is a moderately reactive secondary amine that typically yields clean, irreversible SNAr reactions at measurable rates under convenient laboratory conditions.
-
Solvent: Dimethyl Sulfoxide (DMSO) is an ideal solvent for SNAr reactions. As a polar aprotic solvent, it solvates the cation but leaves the anionic nucleophile "naked" and highly reactive, leading to significant rate enhancements.
-
Monitoring Technique: UV-Visible spectrophotometry is a continuous and non-invasive method for monitoring reaction kinetics.[6][7] The reaction can be followed by monitoring the appearance of the product, which, due to the extension of conjugation, will have a distinct and more red-shifted absorbance maximum (λₘₐₓ) compared to the reactants.
-
Kinetics: By using a large excess of the nucleophile (piperidine), the reaction conditions are set to pseudo-first-order. This simplifies the data analysis, allowing for the straightforward calculation of the observed rate constant (kₒₑₛ) from a plot of ln(A∞ - At) versus time. The second-order rate constant (k₂) is then easily determined by dividing kₒₑₛ by the concentration of the nucleophile.
Step-by-Step Experimental Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
Prepare 1.0 mM stock solutions of this compound and each of the comparison compounds in anhydrous DMSO.
-
-
Determination of Product Absorbance Maximum (λₘₐₓ):
-
In a quartz cuvette, mix 100 µL of the substrate stock solution with 2.8 mL of DMSO and 100 µL of the piperidine stock solution.
-
Allow the reaction to go to completion (approx. 2 hours, or confirm by TLC/LC-MS).
-
Scan the UV-Vis spectrum from 300-600 nm to determine the λₘₐₓ of the product.
-
-
Kinetic Run:
-
Set the spectrophotometer to acquire data in kinetics mode at the determined λₘₐₓ.
-
Equilibrate a quartz cuvette containing 2.8 mL of DMSO and 100 µL of the 1.0 M piperidine stock solution to the desired temperature (e.g., 25.0 °C) in the spectrophotometer's thermostatted cell holder.
-
Initiate the reaction by injecting 100 µL of the 1.0 mM substrate stock solution into the cuvette. Final concentrations will be [Substrate] = 0.033 mM and [Piperidine] = 33.3 mM.
-
Immediately begin recording the absorbance at λₘₐₓ every 30 seconds for at least 3 half-lives.
-
-
Data Analysis:
-
Plot ln(A∞ - At) versus time (s), where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting linear plot is equal to -kₒₑₛ.
-
Calculate the second-order rate constant: k₂ = kₒₑₛ / [Piperidine].
-
-
Protocol Validation:
-
Reproducibility: Perform each kinetic run in triplicate to ensure the precision of the results.
-
Temperature Control: Maintain a constant temperature (± 0.1 °C) throughout the experiment, as reaction rates are highly sensitive to temperature fluctuations.
-
Linearity: The plot of ln(A∞ - At) vs. time should yield a straight line with a correlation coefficient (R²) > 0.99, confirming pseudo-first-order kinetics.
-
Caption: Workflow for Kinetic Analysis
Data Summary and Interpretation
The data obtained from the experimental protocol should be tabulated for clear and objective comparison.
| Compound | Avg. k₂ (M⁻¹s⁻¹) at 25°C | Relative Reactivity (k₂ / k₂(Reference)) |
| This compound (Reference) | Experimental Value | 1.00 |
| 4,5-Difluoro-2-nitroaniline | Experimental Value | Calculated Value |
| 4-Fluoro-2-nitroaniline | Experimental Value | Calculated Value |
| 3,4-Dichloro-2-nitroaniline | Experimental Value | Calculated Value |
Interpretation: A higher k₂ value signifies a faster reaction and, therefore, greater reactivity under the tested conditions. By comparing the relative reactivity values, a quantitative ranking can be established, which either validates or refines the initial theoretical predictions. This data-driven approach is essential for optimizing reaction conditions, selecting the most efficient building blocks, and minimizing by-product formation in complex syntheses.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, a reactivity profile endowed by the synergistic electron-withdrawing effects of its nitro and dual fluoro substituents. Its reactivity, particularly the preferential substitution at the C-4 position, is governed by the principles of transition state stabilization, making it a predictable and valuable synthetic intermediate.
While theoretical analysis provides a strong framework for predicting relative reactivity, this guide champions an empirical approach. The detailed kinetic protocol provided empowers researchers to move beyond prediction and generate hard, quantitative data. For professionals in drug development and materials science, this ability to objectively compare the performance of this compound with its alternatives is not merely an academic exercise; it is a critical step in designing efficient, scalable, and successful synthetic routes.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Patel, H., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. [Link]
-
IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. [Link]
-
gChem Global. (n.d.). SNAr Comparative Reaction. [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. [Link]
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The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 3,4-Difluoro-2-nitroaniline Analogs
In the relentless pursuit of targeted cancer therapeutics, the strategic manipulation of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic profiles remains a cornerstone of medicinal chemistry. Among the myriad of privileged structures, the 3,4-difluoro-2-nitroaniline core has emerged as a compelling starting point for the development of novel kinase inhibitors. The unique electronic properties conferred by the difluoro substitution pattern, coupled with the synthetic versatility of the nitroaniline moiety, provide a fertile ground for generating diverse chemical entities with significant biological activity. This guide offers a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), and providing detailed experimental protocols for their synthesis and biological evaluation.
The Rationale Behind the Scaffold: Leveraging Fluorine and Nitro Moieties
The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical properties. In the context of the this compound scaffold, the two fluorine atoms exert a strong electron-withdrawing effect, which can influence the pKa of the aniline nitrogen and enhance interactions with target proteins. Furthermore, fluorine substitution can improve metabolic stability by blocking potential sites of oxidation.
The nitro group, also a strong electron-withdrawing group, further modulates the electronic character of the aniline ring. Its presence is not merely for electronic influence; it also serves as a versatile chemical handle for further synthetic transformations, allowing for the introduction of a wide array of substituents to probe the chemical space around the core scaffold. This dual functionalization of the aniline ring with both fluorine and nitro groups creates a unique chemical entity with significant potential for optimization in drug discovery.
Comparative Analysis of Biological Activity
The true measure of a scaffold's utility lies in the biological activity of its derivatives. While a comprehensive head-to-head comparison of a large library of this compound analogs is not yet available in the public domain, analysis of structurally related compounds provides valuable insights into their potential as kinase inhibitors and anticancer agents. Here, we compare the activity of quinoxaline derivatives synthesized from the closely related 4,5-difluoro-2-nitroaniline with other kinase inhibitors bearing a difluoroaniline moiety.
| Compound/Analog Class | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Quinoxaline-2-carbonitrile 1,4-dioxides | MCF7 (Breast Cancer) | 0.1 - 7.6 | Derived from 4,5-difluoro-2-nitroaniline, feature a 7-amino-6-halogeno substitution pattern. | [1] |
| MDA-MB-231 (Breast Cancer) | 0.1 - 7.6 | The position of the amino group on the quinoxaline core is crucial for activity. | [1] | |
| Pyrrolo[2,1-f][1][2]triazine-based inhibitors | VEGFR-2 Kinase | Low nanomolar | Feature a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group. | |
| Erlotinib Derivative (3d) | H1650TR (Drug-Resistant Lung Cancer) | 5.76 ± 0.33 | Erlotinib analog with a 1,2,3-triazole moiety. | [3] |
| HCC827GR (Drug-Resistant Lung Cancer) | 2.38 ± 0.17 | Demonstrates efficacy against drug-resistant cell lines. | [3] | |
| Quinazoline Derivatives | EGFR Kinase | 0.0059 | 3,4-disubstitution on the aniline moiety enhances EGFR inhibition. | [4] |
Deciphering the Structure-Activity Relationship (SAR)
The data presented above, though from varied chemical series, allows for the deduction of preliminary SAR trends for analogs of this compound:
-
Cyclization and Heterocycle Formation: The conversion of the aniline scaffold into more rigid, heterocyclic systems like quinoxalines and pyrrolotriazines appears to be a fruitful strategy for potent kinase inhibition.[1] This is likely due to the pre-organization of the molecule into a conformation suitable for binding to the ATP-binding pocket of kinases.
-
Substitution on the Aniline Ring: The position of substituents on the aniline ring is critical. For instance, in quinazoline-based EGFR inhibitors, a 3,4-substitution pattern on the aniline moiety was found to be more beneficial for activity than a 2,4-substitution.[4]
-
Introduction of Amide and Carbamoyl Groups: The presence of amide or carbamoyl functionalities, as seen in the VEGFR-2 inhibitors, can introduce key hydrogen bonding interactions with the target kinase, significantly enhancing potency.
-
Exploiting the Nitro Group as a Synthetic Handle: The nitro group can be reduced to an amine, which then serves as a key point for further elaboration of the molecule. This is a common strategy in the synthesis of quinoxaline and other heterocyclic derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To empower researchers in this field, we provide detailed, self-validating protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of N-Aryl-3,4-difluoro-2-nitroaniline Analogs
This protocol describes a general method for the N-arylation of this compound, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl boronic acid (or other suitable arylating agent)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), aryl boronic acid (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,4-difluoro-2-nitroaniline analog.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the inhibitory activity of synthesized compounds against a specific kinase.[1][5][6][7]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The preliminary SAR data from related compound series highlight the importance of strategic modifications, such as cyclization and the introduction of hydrogen bond donors and acceptors, to achieve high potency. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a focused library of analogs with diverse substituents at various positions will be crucial for elucidating a more detailed and predictive SAR. Such studies, guided by computational modeling and a deep understanding of kinase biology, will undoubtedly pave the way for the discovery of next-generation targeted therapies for cancer and other diseases.
References
-
Al-Suwaidan, I. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38675–38688. [Link]
-
Alvarez-Bercedo, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. [Link]
-
Cui, J., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 863394. [Link]
-
Dittmer, A., & Dittmer, J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Wei, Y., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(11), 1369. [Link]
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- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
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- 4. mdpi.com [mdpi.com]
- 5. revvity.com [revvity.com]
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- 7. reactionbiology.com [reactionbiology.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 3,4-Difluoro-2-nitroaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity and concentration of starting materials and intermediates are not mere data points; they are the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3,4-Difluoro-2-nitroaniline serves as a key building block in the synthesis of various pharmaceutical compounds. Its precise quantification is paramount, as even minute impurities or deviations in concentration can propagate through a synthetic route, potentially leading to compromised product quality, reduced yield, or the formation of undesirable, and possibly toxic, byproducts.
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of this compound. It moves beyond a simple recitation of protocols to dissect the causality behind methodological choices, grounding every recommendation in the rigorous framework of international regulatory standards. The objective is to empower researchers, analytical scientists, and drug development professionals to select and validate an analytical method that is not only scientifically sound but also unequivocally "fit for purpose."
The Bedrock of Confidence: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This is not a perfunctory exercise but a systematic process of providing documented evidence that the method performs as expected. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), provide the authoritative framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA)[3][4][5][6].
A validated method is a self-validating system, ensuring the integrity of every result it generates. The core performance characteristics that must be evaluated are detailed below.
Caption: Core analytical method validation parameters as per ICH guidelines.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[7][8]. For this compound, this means the method must distinguish it from starting materials, other isomers, or related impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[8]. This is fundamental for quantification, proving that a change in concentration produces a predictable change in the analytical signal.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[1]. For an assay of an active substance, this is typically 80% to 120% of the test concentration[1].
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[8]. It is typically reported as the percent recovery of a known, added amount of analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[8]. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment)[2].
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy[9][10]. These are critical for the analysis of impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[8]. This provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, a polar and potentially thermolabile compound, the following techniques are evaluated.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/NPD) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection. | Measurement of light absorption by the analyte's chromophore at a specific wavelength. |
| Specificity | High. Can resolve the analyte from structurally similar impurities and isomers. | Moderate to High. Specificity depends on column resolution. May require derivatization for polar anilines to improve peak shape and volatility[11][12][13]. | Low. Highly susceptible to interference from any other compound that absorbs at the same wavelength[7]. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level), especially with an NPD (Nitrogen-Phosphorus Detector). | Moderate (µg to mg level)[7]. |
| Applicability | Excellent. Ideal for non-volatile and thermally labile compounds like nitroanilines, as no derivatization is needed[11][12]. | Moderate. The polarity and potential thermolability of nitroanilines can be problematic, often requiring a time-consuming derivatization step[11][12]. | Limited. Best suited for pure samples or simple mixtures. Not suitable for impurity profiling without complex chemometric techniques[14][15]. |
| Sample Throughput | High. Modern autosamplers allow for unattended analysis of many samples. | Moderate. Runtimes can be longer, and derivatization adds a significant time burden. | Very High. Analysis is extremely fast once the method is established. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, derivatizing agents). | Low [7]. |
Causality and Recommendation:
High-Performance Liquid Chromatography with UV detection (HPLC-UV) emerges as the superior technique for the routine quantification of this compound in a drug development setting. The primary reason is its ability to handle polar, non-volatile compounds in their native state, eliminating the need for complex and potentially variable derivatization steps that are often required for GC analysis[11][12]. This inherent compatibility directly translates to a more robust, reliable, and higher-throughput method. Furthermore, the high specificity of HPLC is crucial for pharmaceutical applications, where the separation and quantification of the main component from related substances and isomers is a regulatory requirement.
While GC offers excellent sensitivity, the practical challenges associated with analyzing nitroanilines make it a less efficient choice. UV-Vis Spectrophotometry, despite its speed and low cost, lacks the fundamental specificity required to ensure that the measured absorbance is solely due to this compound, making it unsuitable for quality control or stability testing where impurities are expected[7].
In-Depth Protocol: A Validated RP-HPLC-UV Method
This section provides a detailed, self-validating protocol for the quantification of this compound. The validation experiments are integrated into the workflow, demonstrating the method's suitability for its intended purpose in line with ICH guidelines[1][7].
Caption: Workflow for the validation of the HPLC method.
Chromatographic Conditions
The selection of a C18 column is based on its wide applicability for retaining moderately polar compounds like nitroanilines via reversed-phase chromatography. The acetonitrile/water mobile phase provides good peak shape and resolution.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
System Suitability Testing (SST)
Rationale: SST is an integral part of any analytical procedure. It ensures that the chromatographic system is adequate for the intended analysis on the day of the experiment[9]. Procedure: Inject the Working Standard Solution (100 µg/mL) five replicate times. Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0.
-
Theoretical Plates (N): Not less than 2000.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas.
Validation Experiments
A. Specificity
-
Rationale: To demonstrate that the method is free from interference from potential impurities or excipients.
-
Procedure: Inject the diluent (blank), a placebo solution (if applicable), and a spiked sample solution containing known impurities.
-
Acceptance Criteria: The blank and placebo shall show no significant peaks at the retention time of the this compound peak. The analyte peak should be well-resolved from all impurity peaks.
B. Linearity
-
Rationale: To confirm the proportional relationship between concentration and detector response.
-
Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be not less than 0.999.
C. Accuracy (Recovery)
-
Rationale: To determine how close the experimental results are to the true value.
-
Procedure: Prepare samples in triplicate by spiking a placebo with the analyte at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the working concentration). A minimum of nine determinations should be performed[2].
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
D. Precision
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze a minimum of six determinations of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument[2].
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.
E. Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration that can be reliably quantified.
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify the LOQ by preparing and injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
F. Robustness
-
Rationale: To ensure the method remains reliable under minor variations.
-
Procedure: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Column Temperature (± 5 °C)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the analytical result should not significantly change.
Data Presentation and Interpretation
The results of the validation study should be summarized in clear, concise tables. Below are examples of how to present the data for key validation parameters.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50.0 | 498,500 |
| 75.0 | 751,200 |
| 100.0 | 1,002,500 |
| 125.0 | 1,249,800 |
| 150.0 | 1,503,100 |
| Correlation Coefficient (r²) | 0.9999 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Acceptance Criteria | Result |
|---|---|---|---|
| Accuracy | 80% (80 µg/mL) | 98.0 - 102.0% Recovery | 99.5% |
| 100% (100 µg/mL) | 98.0 - 102.0% Recovery | 100.2% | |
| 120% (120 µg/mL) | 98.0 - 102.0% Recovery | 101.1% | |
| Precision | Repeatability (n=6) | %RSD ≤ 2.0% | 0.85% |
| | Intermediate (n=6) | %RSD ≤ 2.0% | 1.20% |
Conclusion
The successful validation of an analytical method is a prerequisite for its use in a regulated drug development environment. For the quantification of this compound, a well-designed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection offers the best combination of specificity, accuracy, precision, and robustness. Its ability to analyze the compound directly without derivatization makes it a more efficient and reliable choice compared to Gas Chromatography. While UV-Vis Spectrophotometry is simple, its inherent lack of specificity renders it unsuitable for applications requiring the distinction of the analyte from its potential impurities. By following the structured validation approach outlined in this guide, grounded in the principles of the ICH, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data, thereby supporting the advancement of safe and effective pharmaceutical products.
References
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PubMed. (2008). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Retrieved from [Link]
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ResearchGate. (2013). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Retrieved from [Link]
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IOSR Journal of Pharmacy. (2012). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
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A Researcher's Guide to the Physicochemical Properties of Fluorinated Nitroanilines
Introduction: The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated nitroanilines, a class of compounds featuring the potent electron-withdrawing properties of both fluorine and a nitro group, serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5] The position of these substituents on the aniline ring dramatically influences the molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility. These parameters, in turn, govern a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), target binding affinity, and overall utility.[2][6][7]
This guide provides a comparative analysis of key physicochemical properties of various fluorinated nitroaniline isomers. We will delve into the structural rationale for the observed property differences and provide detailed, field-proven experimental protocols for their accurate determination.
Comparative Analysis of Physicochemical Properties
The interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro (-NO2) and fluoro (-F) groups establishes a complex electronic landscape on the aromatic ring. This landscape dictates the fundamental chemical nature of each isomer.
The pKa of a substituted aniline reflects the ease with which the anilinium ion (-NH3+) can deprotonate. It is a critical parameter as the ionization state of a drug molecule profoundly affects its solubility, membrane permeability, and interaction with biological targets.[8][9] Electron-withdrawing groups, like nitro and fluoro, decrease the electron density on the nitrogen atom, making the lone pair less available to accept a proton. This results in a weaker base and a more acidic conjugate acid (a lower pKa value).[10][11][12]
The magnitude of this effect is highly dependent on the substituent's position (ortho, meta, or para) relative to the amino group.[13][14]
-
Ortho Effect: Substituents in the ortho position often exert a more pronounced effect than predicted by simple electronic factors, due to steric hindrance and the potential for intramolecular hydrogen bonding.
-
Meta Effect: The effect of a meta substituent is primarily inductive, as resonance effects do not extend to this position.
-
Para Effect: A para substituent exerts both inductive and resonance effects, leading to a strong influence on the amino group's basicity.[13]
Table 1: Comparison of Physicochemical Properties of Aniline and Representative Isomers
| Compound | pKa (of conjugate acid) | logP | Melting Point (°C) | Aqueous Solubility |
| Aniline | 4.63 | 0.90 | -6 | 3.6 g/100 mL |
| 4-Nitroaniline | 1.0[15][16] | 1.39 | 146-149[16] | 0.08 g/100 mL[16] |
| 4-Fluoroaniline | 4.65[17][18] | 1.15[17] | -1.9[5][17] | 3.3 g/100 mL[17] |
| 4-Fluoro-2-nitroaniline | Data not readily available | Data not readily available | 93-97 | Data not readily available |
| 4-Fluoro-3-nitroaniline | Data not readily available | Data not readily available | 96-99[19] | Insoluble[19] |
| 3-Fluoro-4-nitroaniline | Data not readily available | Data not readily available | 152-157[20] | Data not readily available |
| 2-Fluoro-4-nitroaniline | Data not readily available | Data not readily available | 96-98 | Moderately soluble in polar organic solvents[21] |
| 2-Fluoro-5-nitroaniline | Data not readily available | Data not readily available | 118-122 | Moderately soluble[4] |
Note: Experimental data for many fluorinated nitroaniline isomers is sparse in publicly available databases. The values presented are from various sources and should be considered representative. Direct experimental comparison under identical conditions is recommended for high-precision work.
Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. This parameter is a key determinant of a drug's ability to cross biological membranes.[22] While fluorination is often employed to increase lipophilicity, its effect can be complex and context-dependent.[23][24] The introduction of a single fluorine atom generally increases logP, but the interplay with other polar groups like nitro and amino can lead to nuanced outcomes.[22][23]
Aqueous solubility is a critical property for drug administration and absorption.[25][26] The strong intermolecular forces present in the crystalline lattice of nitroanilines, particularly due to hydrogen bonding and dipole-dipole interactions, often lead to low water solubility. This is further compounded by the lipophilic nature of the aromatic ring.[19][21] The introduction of fluorine can modulate solubility, but its impact is not always straightforward and depends on the overall molecular polarity and crystal packing forces.[21]
The melting point of a compound is indicative of the strength of its crystal lattice forces. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points. The presence of polar groups capable of hydrogen bonding, such as the amino and nitro groups, contributes significantly to these intermolecular forces.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible data is the bedrock of scientific advancement. The following section details standardized, validated protocols for determining the key physicochemical properties discussed above.
This method is considered a gold standard for pKa determination due to its precision and simplicity.[27][28] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[29]
// Styling edge [color="#5F6368"]; pKa [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for pKa Determination.
Detailed Protocol:
-
Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8][29]
-
Solution Preparation:
-
Prepare a ~1 mM solution of the fluorinated nitroaniline. Due to low aqueous solubility, a co-solvent like methanol may be required. Note that the measured pKa will be an "apparent" pKa (pKaapp) specific to the solvent system.[30]
-
Prepare standardized titrant solutions of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds).[8][29]
-
To maintain a consistent environment, add an inert salt like KCl to a final concentration of 0.15 M to maintain constant ionic strength.[8][29]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[8][29]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[29]
-
Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.
-
Record the pH and the total volume of titrant added after each increment. Continue until the pH change becomes minimal well past the equivalence point.[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).[29]
-
Causality Insight: The use of a co-solvent is a pragmatic choice for poorly soluble compounds, but it's crucial to understand it alters the dielectric constant of the medium, thereby shifting the pKa value relative to a purely aqueous system. Purging with nitrogen is essential because atmospheric CO2 dissolves to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate results, especially for weakly basic anilines.
The shake-flask method is the traditional and most reliable method for logP determination, often referred to as the "gold standard".[31][32][33] It involves directly measuring the concentration of a solute in two immiscible phases (n-octanol and water) after they have reached equilibrium.
// Styling edge [color="#5F6368"]; Calculate [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for logP Determination.
Detailed Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together vigorously for 24 hours, then allowing them to separate completely.[31][33][34] This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[31][33]
-
Partitioning:
-
In a suitable vessel, combine the pre-saturated n-octanol and pre-saturated aqueous buffer in a defined volume ratio. The ratio can be adjusted depending on the expected lipophilicity of the compound.[34]
-
Add a small volume of the compound's stock solution.
-
Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning and ensure equilibrium is reached.[35]
-
Allow the phases to separate completely. Centrifugation may be necessary to break any emulsions that have formed.[35]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.[32]
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or, for fluorinated compounds, ¹⁹F NMR.[34][35]
-
Calculate the partition coefficient P as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The logP is the base-10 logarithm of P.
-
Causality Insight: Pre-saturating the solvents is a critical step often overlooked; failure to do so means the solvents will dissolve into each other during the experiment, changing the phase volumes and leading to an inaccurate final concentration measurement. For ionizable compounds like anilines, the measurement is pH-dependent and yields a logD (distribution coefficient) value.[31][33] Performing the experiment at a pH where the compound is fully non-ionized is necessary to determine the intrinsic logP.
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[36] It is a crucial parameter for drug formulation and development.[25] The shake-flask method is also the standard for this measurement.[37]
Detailed Protocol:
-
Preparation: Add an excess amount of the solid fluorinated nitroaniline (to ensure a saturated solution is formed) to a known volume of the test solvent (e.g., 0.1 M phosphate buffer, pH 7.4) in a glass vial.[36]
-
Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure the system reaches equilibrium between the dissolved and undissolved solid.[36][37][38]
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[38]
-
Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[37][38]
-
Calculation: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
Causality Insight: This method measures the "true" equilibrium solubility, as opposed to kinetic solubility which can be influenced by the rate of dissolution and may result in supersaturated solutions.[26][38] Using an excess of solid material is essential to guarantee that the final concentration measured represents the saturation point at equilibrium.[38] The physical form of the solid (e.g., crystalline vs. amorphous) can significantly impact the measured solubility.[36]
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LogP / LogD shake-flask method - Protocols.io. (2024). protocols.io. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. Available at: [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). DergiPark. Available at: [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019). JoVE. Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-2-nitroaniline
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of a responsible and sustainable research enterprise. This guide provides an in-depth, step-by-step protocol for the safe disposal of 3,4-Difluoro-2-nitroaniline, a halogenated nitroaromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1]
-
Irritation: This class of compounds can cause skin and eye irritation.[4]
-
Environmental Hazard: Halogenated and nitroaromatic compounds are often harmful to aquatic life with long-lasting effects.[1][5]
Given these potential hazards, this compound must be treated as a hazardous substance, and all handling and disposal procedures must be conducted with the appropriate precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any form, whether in its pure state or as a waste product, the following minimum personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or puncture.
-
Body Protection: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: When handling the solid material outside of a certified chemical fume hood, a properly fitted respirator is essential to prevent inhalation of dust particles.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by a certified hazardous waste management company.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is critical to prevent accidental and potentially dangerous reactions.[6] this compound waste should be categorized as halogenated organic solid waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with acidic or basic waste.
-
Keep solid and liquid waste separate. [6]
Waste Collection and Containerization
All waste containing this compound must be collected in a designated, properly labeled, and robust container.
Container Requirements:
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must have a secure, leak-proof lid.
-
The container should not be filled to more than 90% of its capacity to prevent spills and allow for expansion.[7]
Labeling the Waste Container:
Proper labeling is a regulatory requirement and a critical safety measure. The label must be clearly legible and include the following information:[8][9]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
Temporary Storage of Hazardous Waste
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers.[7]
Storage Guidelines:
-
The storage area should be away from general laboratory traffic.
-
Secondary containment, such as a spill tray, is essential to contain any potential leaks.[6]
-
Store the waste container in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills (contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Use an absorbent material, such as vermiculite or sand, to cover the spill.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
For Major Spills (outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is flammable, eliminate all sources of ignition.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
Final Disposal: The Role of a Licensed Contractor
The final step in the disposal process is the collection of the hazardous waste by a licensed and certified waste management contractor. Your institution's EHS office will typically coordinate this.[12] It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and stored prior to collection.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
West Liberty University. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. geneseo.edu [geneseo.edu]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.se [fishersci.se]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 11. nipissingu.ca [nipissingu.ca]
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- 13. epa.gov [epa.gov]
A Researcher's Guide to Handling 3,4-Difluoro-2-nitroaniline: Essential Personal Protective Equipment and Safety Protocols
The primary hazards associated with compounds of this class include severe skin and eye irritation, respiratory tract irritation, and potential for systemic toxicity through dermal absorption, inhalation, or ingestion.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure the well-being of all laboratory personnel.
Core Protective Measures: A Multi-faceted Approach
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the essential equipment required when working with 3,4-Difluoro-2-nitroaniline.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause irritation and systemic toxicity.[1] Gloves must be inspected for integrity before each use and disposed of after handling or upon contamination.[1] |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against dust particles and accidental splashes that can cause serious eye irritation. |
| Respiratory System | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. In cases of poor ventilation or potential for aerosolization, a respirator with an organic vapor cartridge may be necessary. |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3] All personnel involved must be trained on the specific hazards and the appropriate emergency procedures.
-
Engineering Controls: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the compound, use a balance inside the fume hood or in a contained, ventilated enclosure. Use appropriate tools (e.g., spatulas) to handle the solid, avoiding the generation of dust.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water, even if no direct contact is suspected.[3] Contaminated PPE should be removed and disposed of according to institutional guidelines.
Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Solvent Waste: Any solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container for liquid chemical waste.
-
Decontamination: All non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated.
-
Waste Disposal: Hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Logical Framework for PPE Selection
The decision-making process for selecting the correct level of PPE is critical and should be based on a thorough risk assessment of the planned procedure. The following diagram illustrates this logical flow.
Caption: Decision workflow for selecting appropriate PPE and controls.
By adhering to these guidelines, researchers can create a safer laboratory environment and ensure the responsible handling of this compound, thereby upholding the principles of scientific integrity and occupational safety.
References
-
New Jersey Department of Health. (1997, April). p-NITROANILINE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from carlroth.com. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from carlroth.com. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet - 3,5-DIFLUORONITROBENZENE. Retrieved from indofinechemical.com. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


